molecular formula C7H5BrN2O B1379012 4-Bromo-5-aza-2-oxindole CAS No. 1190313-66-6

4-Bromo-5-aza-2-oxindole

Cat. No.: B1379012
CAS No.: 1190313-66-6
M. Wt: 213.03 g/mol
InChI Key: CBXVPOIXUKJUTE-UHFFFAOYSA-N
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Description

4-Bromo-5-aza-2-oxindole is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXVPOIXUKJUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230710
Record name 4-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-66-6
Record name 4-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization strategy for the novel heterocyclic compound, 4-Bromo-5-aza-2-oxindole. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the broader aza-oxindole class of compounds. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a robust framework for the synthesis, purification, and analytical validation of this target molecule. While a direct, peer-reviewed synthesis for this compound is not prominently available in the current literature, this guide leverages established principles of heterocyclic chemistry and draws upon validated methodologies for analogous structures to present a scientifically rigorous and plausible approach.

Introduction and Significance

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a nitrogen atom into the benzene ring to form an aza-oxindole moiety can significantly modulate the compound's physicochemical properties and biological activity.[3] These modifications can enhance binding affinity to target proteins, improve solubility, and alter metabolic profiles. The 5-aza-2-oxindole core, in particular, presents a unique electronic distribution that can be further tuned through substitution.

The strategic placement of a bromine atom at the 4-position of the 5-aza-2-oxindole core is hypothesized to provide a valuable handle for further synthetic elaboration through cross-coupling reactions, while also potentially enhancing biological potency through halogen bonding interactions. Derivatives of aza-oxindoles have shown promise as anti-inflammatory agents and kinase inhibitors, highlighting the therapeutic potential of this compound class.[4][5] This guide, therefore, outlines a comprehensive plan for the de novo synthesis and rigorous characterization of this compound.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step sequence, commencing with the synthesis of the parent 5-aza-2-oxindole, followed by a regioselective bromination.

Synthesis of 5-Aza-2-oxindole (Parent Compound)

The synthesis of the 5-aza-2-oxindole core (systematic name: 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) can be approached through the cyclization of a suitably substituted aminopyridine precursor. While various methods exist for the synthesis of aza-oxindoles, a reliable strategy involves the intramolecular cyclization of an N-protected 2-amino-3-halopyridine derivative.

A plausible synthetic route is outlined below:

Synthesis of 5-Aza-2-oxindole A 2-Amino-3-bromopyridine B N-(3-Bromopyridin-2-yl)acetamide A->B Acetic anhydride, Pyridine C Ethyl 2-(2-acetamidopyridin-3-yl)acetate B->C Ethyl malonate, NaH, CuI D 5-Aza-2-oxindole C->D 1. NaOH (aq) 2. HCl (aq), Heat

Figure 1: Proposed synthetic workflow for 5-Aza-2-oxindole.

Causality Behind Experimental Choices:

  • N-Acetylation of 2-Amino-3-bromopyridine: The initial protection of the amino group as an acetamide serves two primary purposes: it deactivates the amino group towards unwanted side reactions and provides a directing group for the subsequent C-C bond formation.

  • Malonate Addition: The use of ethyl malonate in a copper-catalyzed coupling reaction is a well-established method for introducing a two-carbon unit adjacent to the amino group. Sodium hydride is employed as a strong base to deprotonate the malonate.

  • Hydrolysis and Cyclization: The final step involves the hydrolysis of both the ester and the amide under basic conditions, followed by acidification and heating to promote intramolecular cyclization to the desired 5-aza-2-oxindole.

Regioselective Bromination of 5-Aza-2-oxindole

The introduction of a bromine atom at the 4-position of the 5-aza-2-oxindole core requires careful consideration of the directing effects of the fused pyridine and lactam rings. Electrophilic aromatic substitution on the 5-azaindole system is influenced by the pyridine nitrogen.

Bromination of 5-Aza-2-oxindole D 5-Aza-2-oxindole E This compound D->E N-Bromosuccinimide (NBS), Acetonitrile, rt

Figure 2: Proposed regioselective bromination of 5-Aza-2-oxindole.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent commonly used for the bromination of electron-rich aromatic and heterocyclic systems. Its use minimizes the risk of over-bromination and harsh reaction conditions.

  • Solvent and Temperature: Acetonitrile is a suitable polar aprotic solvent for this type of reaction. Conducting the reaction at room temperature provides a balance between reaction rate and selectivity. Close monitoring of the reaction progress by TLC or LC-MS is crucial to prevent the formation of di-brominated byproducts. The regioselectivity is predicted to favor the 4-position due to the electronic influence of the pyridine nitrogen and the lactam carbonyl group.

Detailed Experimental Protocols

Synthesis of 5-Aza-2-oxindole
  • Step 1: N-(3-Bromopyridin-2-yl)acetamide: To a solution of 2-amino-3-bromopyridine (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

  • Step 2: Ethyl 2-(2-acetamidopyridin-3-yl)acetate: To a suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF (10 vol), add ethyl malonate (1.5 eq) dropwise at 0 °C. Stir for 30 minutes, then add N-(3-bromopyridin-2-yl)acetamide (1.0 eq) and copper(I) iodide (0.1 eq). Heat the mixture to reflux for 18 hours. Cool the reaction to room temperature, quench with saturated ammonium chloride solution, and extract with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel.

  • Step 3: 5-Aza-2-oxindole: Dissolve the ethyl 2-(2-acetamidopyridin-3-yl)acetate (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (10 vol) and heat to reflux for 4 hours. Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to pH 2-3. Heat the mixture to 80 °C for 2 hours to effect cyclization. Cool to room temperature and neutralize with saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried under vacuum to afford 5-aza-2-oxindole.

Synthesis of this compound
  • To a solution of 5-aza-2-oxindole (1.0 eq) in acetonitrile (20 vol), add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization of this compound

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic and Spectrometric Analysis
Technique Expected Observations
¹H NMR Aromatic protons will show characteristic shifts and coupling constants. The proton at the 6-position is expected to be a doublet, while the proton at the 7-position will be a doublet of doublets. The methylene protons at the 3-position will appear as a singlet. The NH proton will be a broad singlet. The introduction of bromine at the 4-position will likely cause a downfield shift of the adjacent protons.
¹³C NMR The spectrum will show the expected number of carbon signals for the aza-oxindole core. The carbonyl carbon will have a characteristic downfield shift (~175 ppm). The carbon bearing the bromine atom will show a characteristic shift, and its signal may be broadened due to quadrupolar relaxation.
Mass Spec. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity corresponding to the [M]⁺ and [M+2]⁺ ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
FTIR The spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹) and the C=O stretching vibration of the lactam (around 1700-1720 cm⁻¹).
X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure.

Crystallography_Workflow A Single Crystal Growth (e.g., slow evaporation) B Data Collection (X-ray diffractometer) A->B C Structure Solution (e.g., direct methods) B->C D Structure Refinement C->D E Analysis of Molecular Geometry and Intermolecular Interactions D->E

Figure 3: Workflow for single-crystal X-ray diffraction analysis.

Expected Structural Features:

  • Confirmation of the connectivity and the position of the bromine atom at the 4-position.

  • The aza-oxindole core is expected to be largely planar.

  • Analysis of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and potential π-π stacking between the aromatic rings, will provide insights into the crystal packing.[6][7]

Conclusion

This technical guide presents a detailed and scientifically grounded strategy for the synthesis and characterization of this compound. The proposed synthetic route is based on established and reliable organic reactions, and the comprehensive characterization plan will ensure the unambiguous identification and purity assessment of the target compound. This document serves as a valuable resource for researchers venturing into the synthesis of novel aza-oxindole derivatives for applications in drug discovery and medicinal chemistry. The successful synthesis and characterization of this molecule will open avenues for further exploration of its chemical reactivity and biological potential.

References

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014). Drug Design, Development and Therapy, 10, 107-122.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). Molecules, 21(12), 1674.
  • Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. (2016). Synlett, 27(19), 2689-2693.
  • Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. (2025).
  • Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. (2025).
  • Oxindole and its derivatives: A review on recent progress in biological activities. (2021). Biomedicine & Pharmacotherapy, 141, 111842.
  • Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. (2002). Journal of Medicinal Chemistry, 45(14), 2940-2953.
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2015). Tetrahedron Letters, 56(46), 6493-6496.
  • Synthesis of 5-azaoxindole. (1995). The Journal of Organic Chemistry, 60(15), 4962-4963.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (2016). Tetrahedron Letters, 57(11), 1246-1249.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). Crystals, 11(11), 1391.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.
  • Preparation method for 4-substituted-7-azaindole. (2012).
  • 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. PubChem. Retrieved January 19, 2026, from [Link].

  • Sarcouncil Journal of Applied Sciences Synthesis of oxindole Substituted imidazothiadiazole. (2022). Sarcouncil Journal of Applied Sciences, 1(4), 1-8.
  • Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. (2007). Tetrahedron, 63(36), 8689-8719.
  • CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. (2020). SHAREOK.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). The Journal of Organic Chemistry, 86(10), 7118-7128.
  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. (2023). Organic Letters, 25(48), 8711-8715.
  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014). Drug Design, Development and Therapy, 8, 1873-1886.
  • scientific letter. (2022).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, the aza-oxindole framework has emerged as a "privileged structure," demonstrating a remarkable propensity for biological activity. This guide focuses on a specific, yet promising, member of this family: 4-Bromo-5-aza-2-oxindole. While this compound is a relatively recent entrant into the chemical space, its unique structural features—a bromine substituent ripe for further functionalization and a nitrogen atom in the six-membered ring influencing electronic properties—make it a compelling candidate for discovery programs targeting a range of therapeutic areas. This document serves as a comprehensive technical resource, consolidating predicted and extrapolated physicochemical data, proposing robust analytical methodologies, and contextualizing its potential within the broader field of drug development. As a Senior Application Scientist, the aim is not merely to present data, but to provide a foundational understanding that empowers researchers to unlock the full potential of this intriguing molecule.

Molecular Identity and Structural Elucidation

This compound, with the Chemical Abstracts Service (CAS) registry number 1190313-66-6, is a heterocyclic compound featuring a fused pyrrolopyridinone core. Its systematic IUPAC name is 4-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one. The presence of a bromine atom at the 4-position and a nitrogen atom at the 5-position of the bicyclic system are key determinants of its chemical reactivity and potential for molecular interactions.

IdentifierValueSource
CAS Number 1190313-66-6[1]
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
IUPAC Name 4-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one-

Below is a diagram illustrating the chemical structure and atom numbering of this compound.

Figure 1: Chemical structure of this compound.

Physicochemical Properties: Predicted and Comparative Data

Direct experimental data for this compound is not extensively available in the public domain. However, computational models and data from structurally similar compounds allow for reliable predictions and estimations.

PropertyPredicted Value for this compoundExperimental Value for Related Compounds
Melting Point (°C) Not available178-183 (for 4-Bromo-7-azaindole)[2]
Boiling Point (°C) 408.2 ± 45.0[3]Not available
Density (g/cm³) 1.768 ± 0.06[3]Not available
pKa 11.90 ± 0.20[3]Not available
LogP 0.4 (XlogP)[4]Not available
Solubility Soluble in Dimethylformamide (predicted for 5-Bromo-2-oxindole)[5]Moderately soluble in common organic solvents like ethanol, methanol, and dichloromethane (for 4-Bromo-7-azaindole)[2]

Proposed Analytical and Characterization Protocols

To rigorously characterize this compound, a suite of analytical techniques should be employed. The following protocols are based on established methods for similar heterocyclic compounds.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the oxindole ring. The chemical shifts will be influenced by the bromine and the aza-group.

  • ¹³C NMR: The carbon NMR will provide information on the carbon skeleton, with the carbonyl carbon appearing significantly downfield.

Exemplary Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 200 ppm is recommended.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.

Exemplary Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass. Analyze the fragmentation pattern to further confirm the structure.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Exemplary Protocol for IR Analysis:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch (around 1680-1720 cm⁻¹), and C-Br stretch (in the fingerprint region).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.

Exemplary Protocol for HPLC Analysis:

  • Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Analysis: Inject a small volume (e.g., 10 µL) and monitor the elution profile at a suitable wavelength (e.g., 254 nm). Purity is determined by the area percentage of the main peak.

Synthesis and Reactivity Insights

While a specific synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methodologies for related aza-indoles and oxindoles. A likely approach would involve the cyclization of a suitably substituted aminopyridine derivative.

G Proposed Synthetic Pathway A Substituted Aminopyridine B Intermediate A->B Halogenation & Functional Group Manipulation C This compound B->C Intramolecular Cyclization

Figure 2: A generalized proposed synthetic workflow.

The reactivity of the this compound scaffold is of significant interest to medicinal chemists. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR). The lactam moiety can also be subject to various chemical transformations.

Potential Applications in Drug Discovery

The aza-oxindole core is a well-established pharmacophore found in numerous kinase inhibitors and other biologically active molecules. The introduction of a bromine atom and an additional nitrogen atom in this compound can modulate its pharmacokinetic and pharmacodynamic properties.

  • Kinase Inhibition: Many aza-oxindole derivatives are potent inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. The this compound scaffold could be a starting point for developing novel kinase inhibitors.

  • Bioisosteric Replacement: The 5-aza-oxindole core can act as a bioisostere of the indole or oxindole moiety, potentially improving properties such as solubility and metabolic stability.

The following diagram illustrates the central role of this compound as a building block in drug discovery.

G Role in Drug Discovery Core This compound App1 Kinase Inhibitors Core->App1 SAR Exploration via Cross-Coupling App2 Antiviral Agents Core->App2 App3 CNS Agents Core->App3 App4 Other Therapeutic Targets Core->App4

Figure 3: Potential therapeutic applications stemming from the this compound scaffold.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with robust protocols for its synthesis and characterization. The true potential of this molecule will be unlocked through systematic investigation of its reactivity and the biological activity of its derivatives. Future research should focus on the development of a scalable synthetic route and the exploration of its utility in targeting various disease-related proteins. The insights and methodologies presented herein are intended to serve as a valuable starting point for researchers embarking on the exciting journey of exploring the therapeutic potential of this compound.

References

  • PubChemLite. (2025). 4-bromo-1h,2h,3h-pyrrolo[2,3-c]pyridin-2-one. Retrieved from [Link]

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(23), 5442–5445.
  • Beilstein-Institut. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Bromo-1,3-diethylpyrazol-5-yl)methyl]indole. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-phenylpyrido[3,2-b]indole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-oxindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloro-3-hydroxyindole. Retrieved from [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

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  • PubMed. (2022). Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from [Link]

Sources

4-Bromo-5-aza-2-oxindole CAS number 1190313-66-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-aza-2-oxindole (CAS No. 1190313-66-6) for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in contemporary medicinal chemistry. While specific data on this molecule is emerging, this document synthesizes information from closely related analogs and the foundational chemistry of the azaindole and oxindole scaffolds to offer a robust framework for its application in research and drug development. We will delve into its chemical properties, plausible synthetic routes, potential as a kinase inhibitor, and detailed protocols for its characterization and safe handling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.

Introduction: The Emerging Significance of the Azaoxindole Scaffold

The indole nucleus and its bioisosteres are cornerstones of medicinal chemistry, forming the core of numerous approved therapeutics.[1] The strategic introduction of nitrogen atoms into the indole ring system to form azaindoles can significantly modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, often leading to improved drug-like characteristics.[1][2] The oxindole scaffold, an oxidized form of indole, is also a privileged structure in drug discovery, present in a variety of biologically active compounds.

This compound merges these two key pharmacophores, offering a unique three-dimensional structure with a distinct electronic distribution. The bromine atom at the 4-position provides a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space.[3][4] This compound is a promising building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases.

Physicochemical Properties and Structural Attributes

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in drug discovery workflows.

PropertyValueSource
CAS Number 1190313-66-6[5][6]
Molecular Formula C₇H₅BrN₂O[5]
Molecular Weight 213.03 g/mol [5]
IUPAC Name 4-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one[5]
Canonical SMILES C1C2=C(NC1=O)C(=C(N=C2)Br)Inferred
Appearance Likely a white to off-white or pale brown crystalline powderInferred from related compounds[7][8]
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred from related compounds[7][9]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, -20°C is recommended. Keep container tightly sealed.Inferred from related compounds[10][11]

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of this compound would likely involve the construction of the azaoxindole core followed by a regioselective bromination.

Retrosynthesis of this compound target This compound intermediate1 5-Aza-2-oxindole target->intermediate1 Regioselective Bromination precursor Substituted Pyridine Precursor intermediate1->precursor Cyclization

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol (Proposed)

This protocol is a hypothetical pathway and would require experimental optimization.

  • Synthesis of 5-Azaoxindole: A potential starting point is the synthesis of the 5-azaoxindole core. This can be achieved through various methods, one of which is the cyclization of a suitable pyridine derivative.[12]

  • Regioselective Bromination: The synthesized 5-azaoxindole would then undergo regioselective bromination. Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent could be employed. The directing effects of the carbonyl and lactam nitrogen would need to be carefully considered to achieve bromination at the desired 4-position.

Potential Biological Applications: A Focus on Kinase Inhibition

The azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action: Targeting the ATP-Binding Site

Many kinase inhibitors are designed to be competitive with ATP, binding to the enzyme's active site and preventing the phosphorylation of downstream substrates. The azaoxindole core of this compound can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

Kinase Inhibition Mechanism cluster_0 Kinase ATP Binding Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor This compound inhibitor->hinge H-Bonding (Aza & Oxindole Moieties) inhibitor->hydrophobic_pocket Hydrophobic Interactions (Bromo-Aryl Ring)

Caption: Putative binding mode of this compound in a kinase ATP pocket.

Structure-Activity Relationship (SAR) Insights

The bromine atom at the 4-position serves as a key vector for SAR exploration. Through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, a wide array of substituents can be introduced at this position to probe interactions with different regions of the kinase active site and to optimize properties such as potency, selectivity, and pharmacokinetics. Derivatives of the related 5-bromo-7-azaindolin-2-one have shown potent antitumor activity.[13][14]

Experimental Protocols

The following are generalized protocols for the handling, characterization, and preliminary biological evaluation of this compound.

Safety and Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat.[10][11][15] Work should be conducted in a well-ventilated fume hood.[10][11] In case of contact with skin or eyes, rinse immediately with plenty of water.[10][11][15]

Analytical Characterization Workflow

Analytical_Workflow start This compound Sample lcms LC-MS (Purity & Mass Confirmation) start->lcms nmr ¹H and ¹³C NMR (Structural Elucidation) lcms->nmr hrms HRMS (Elemental Composition) nmr->hrms end Characterized Compound hrms->end

Caption: Workflow for the analytical characterization of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To assess purity and confirm the molecular weight.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Column: A C18 reverse-phase column.

    • Detection: UV detection at 254 nm and electrospray ionization (ESI) mass spectrometry in positive ion mode.

    • Expected Result: A major peak in the chromatogram with a corresponding m/z of 212.96 [M+H]⁺ and 214.96 [M+H]⁺ due to the bromine isotopes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Spectra to Acquire: ¹H NMR, ¹³C NMR.

    • Expected ¹H NMR Features: Signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the oxindole ring. The lactam NH proton will likely appear as a broad singlet.

    • Expected ¹³C NMR Features: Resonances for the carbonyl carbon, the sp² carbons of the aromatic ring, and the sp³ carbon of the methylene group.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental composition.

    • Technique: ESI coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Expected Result: An accurate mass measurement that corresponds to the molecular formula C₇H₅BrN₂O.

Preliminary Kinase Inhibition Assay Protocol

This is a general protocol for an in vitro kinase assay.

  • Reagents and Materials:

    • This compound (dissolved in 100% DMSO to create a stock solution).

    • Recombinant kinase of interest.

    • Kinase substrate (e.g., a generic peptide substrate).

    • ATP.

    • Kinase assay buffer.

    • A detection reagent (e.g., ADP-Glo™, LanthaScreen™).

    • 384-well assay plates.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of the assay plate.

    • Add the serially diluted compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Pre-incubate the plate at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for the optimized amount of time at the appropriate temperature.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising and versatile building block for the development of novel therapeutics. Its unique combination of the azaoxindole core and a synthetically tractable bromine handle makes it an attractive starting point for medicinal chemistry campaigns, particularly in the area of kinase inhibition. Further research into its synthesis, biological targets, and structure-activity relationships is warranted and is anticipated to yield novel drug candidates with significant therapeutic potential.

References

  • AK Scientific, Inc.
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  • Preparation method for 4-substituted-7-azaindole.
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  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. 2023.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. 2016.
  • Thermo Fisher Scientific. 4-Bromo-7-azaindole, 95%.
  • ChemicalBook. 5-Bromo-2-oxindole CAS#: 20870-78-4.

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biological activity of 4-Bromo-5-aza-2-oxindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-5-aza-2-oxindole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole and azaindole scaffolds are cornerstones in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide array of biological targets.[1][2][3][4] This guide delves into the specific biological potential of a unique hybrid scaffold: this compound. By integrating a bromine atom at the 4-position and a nitrogen atom (aza-group) at the 5-position of the oxindole core, this class of compounds presents distinct physicochemical properties that are highly relevant for drug design. This document synthesizes current knowledge, explores mechanistic underpinnings, provides detailed experimental protocols, and outlines future directions for the development of these promising derivatives.

The this compound Scaffold: A Structural Overview

The this compound core is a heterocyclic compound featuring a pyrrolopyridine bicyclic system. Its design is a strategic amalgamation of three key chemical motifs, each contributing to its pharmacological profile:

  • The Oxindole Core: A foundational structure in numerous natural products and synthetic drugs, the oxindole moiety provides a rigid framework capable of diverse chemical modifications.[5][6]

  • The Aza-Group (at position 5): The replacement of a carbon atom with nitrogen in the six-membered ring transforms the indole into an azaindole. This modification is critical; the nitrogen atom acts as a hydrogen bond acceptor, which can significantly enhance binding affinity to biological targets like the hinge region of protein kinases.[7][8] Furthermore, it often improves aqueous solubility and modulates the molecule's overall electronic properties.[8]

  • The Bromo-Substituent (at position 4): The introduction of a bromine atom is a well-established strategy in medicinal chemistry. It increases lipophilicity, can serve as a synthetic handle for further derivatization, and, most importantly, can participate in halogen bonding—a non-covalent interaction that can stabilize the ligand-protein complex, leading to enhanced potency and selectivity.

This unique combination of features makes the this compound scaffold a compelling starting point for the discovery of novel therapeutic agents, particularly in oncology and immunology.

Synthetic Pathways: Constructing the Core

While a direct, one-pot synthesis for this compound is not extensively documented, its construction can be logically inferred from established methods for related azaindoles and oxindoles.[5][9][10] A plausible and efficient synthetic strategy involves a multi-step sequence.

A common approach begins with the synthesis of the 7-azaindole core, which is then functionalized.[10] N-oxidation of the pyridine ring activates the C4 position for subsequent halogenation.

G cluster_synthesis Generalized Synthetic Workflow start 7-Azaindole step1 N-Oxidation (e.g., H₂O₂) start->step1 intermediate1 N-Oxide-7-azaindole step1->intermediate1 step2 Halogenation at C4 (e.g., POBr₃) intermediate1->step2 intermediate2 4-Bromo-7-azaindole step2->intermediate2 step3 Oxidation/Cyclization to Oxindole (e.g., via 2-BMIDA indole oxidation) intermediate2->step3 final_product This compound step3->final_product

Caption: A plausible synthetic route to the this compound core.

Primary Biological Activity: Anticancer Potential

The most significant and well-documented biological activity for oxindole and azaindole derivatives is their anticancer effect, primarily driven by the inhibition of protein kinases.[7][11]

Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including cell growth, proliferation, and differentiation.[11] Their dysregulation is a hallmark of cancer. The azaindole scaffold is a superb bioisostere of the adenine moiety of ATP, the natural substrate for kinases.[8] This structural mimicry allows azaindole-containing compounds to act as ATP-competitive inhibitors.

The this compound derivative fits this model perfectly:

  • The nitrogen atoms of the pyrrolopyridine ring system can form critical hydrogen bonds with the amino acid residues in the "hinge region" of the kinase ATP-binding pocket.[12]

  • The planar ring system engages in hydrophobic and π-stacking interactions within the active site.

  • Substituents attached to the oxindole core can extend into adjacent pockets, conferring selectivity for specific kinases (e.g., ALK, Aurora kinases, c-Met, FLT3, CDK2).[2][13][14]

G cluster_kinase Mechanism of ATP-Competitive Kinase Inhibition ATP ATP Kinase Kinase Active Site (ATP Binding Pocket) ATP->Kinase Binds Inhibitor This compound Derivative Inhibitor->Kinase Competitively Binds Substrate Substrate Protein Kinase->Substrate Acts on Blocked Phosphorylation Blocked (Signal Arrested) Kinase->Blocked Leads to PhosphorylatedSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphorylatedSubstrate Normal Function

Caption: Competitive inhibition of kinase activity by a this compound derivative.

Antitumor Activity Data

While specific data for the 4-bromo-5-aza isomer is emerging, extensive research on the closely related 5-bromo-7-azaindolin-2-one scaffold provides compelling evidence of potent antitumor activity. These compounds, which share the brominated aza-oxindole core, have demonstrated superior potency compared to the approved multi-kinase inhibitor, Sunitinib, against various cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)Sunitinib IC₅₀ (µM)Fold Improvement vs. SunitinibReference
23p HepG2 (Liver)2.35731.594~13.4x[15][16]
23p A549 (Lung)2.53121.233~8.4x[15][16]
23p Skov-3 (Ovarian)3.01249.036~16.3x[15][16]

Data extracted from studies on 5-bromo-7-azaindolin-2-one derivatives, considered close structural analogs.

These results strongly suggest that the brominated aza-oxindole framework is a highly effective pharmacophore for developing potent anticancer agents. The most active compound, 23p, features a side chain designed to optimize interactions within the kinase active site, highlighting the importance of substitutions at other positions for tuning activity.[15][16]

Secondary Biological Activity: Anti-inflammatory Potential

Chronic inflammation is linked to numerous diseases, including cancer and autoimmune disorders. Oxindole derivatives have been investigated as anti-inflammatory agents, with mechanisms often involving the modulation of inflammatory pathways.[17]

Based on the activity of the parent scaffolds, this compound derivatives are hypothesized to exert anti-inflammatory effects through:

  • Inhibition of Cyclooxygenases (COX): Some oxindole analogs show inhibitory activity against COX-1 and COX-2, enzymes central to the production of prostaglandins.[18]

  • Suppression of Pro-inflammatory Cytokines: In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, oxindole derivatives have been shown to inhibit the release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]

One study on related indole-2-one derivatives found that compound 7i not only inhibited the expression of TNF-α, IL-6, COX-2, and iNOS in macrophages but also provided significant protection against LPS-induced septic death in mouse models.[17] This underscores the potential of this chemical class to treat acute inflammatory diseases.

Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for assessing the primary biological activities of this compound derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sunitinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_mtt MTT Assay Workflow seed 1. Seed Cells in 96-well plate treat 2. Treat with Compound Dilutions seed->treat incubate 3. Incubate (48-72 hours) treat->incubate add_mtt 4. Add MTT Reagent (4 hours) incubate->add_mtt solubilize 5. Solubilize Formazan (with DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate IC₅₀ read->analyze

Caption: A streamlined workflow for the MTT cell viability assay.

Protocol: Anti-inflammatory Cytokine Release Assay

This protocol evaluates a compound's ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated with LPS.

Principle: LPS, a component of Gram-negative bacteria cell walls, potently activates macrophages (like the RAW264.7 cell line) to produce and release inflammatory mediators such as TNF-α and IL-6. The levels of these cytokines in the culture supernatant can be quantified using ELISA.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Inflammatory Stimulus: Add LPS to each well to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions precisely.

  • Data Analysis: Normalize the cytokine concentrations to the vehicle control and determine the IC₅₀ for the inhibition of cytokine release.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The strategic placement of the aza-group and the bromo-substituent creates a pharmacophore with strong potential for potent and selective kinase inhibition, driving significant anticancer activity. Furthermore, its potential to modulate inflammatory pathways opens a second avenue for therapeutic application.

Future research should focus on:

  • Library Synthesis: Expanding the library of derivatives with diverse substitutions at other positions (e.g., the N1 position of the pyrrole ring and the C3 position) to fully explore the structure-activity relationship (SAR).

  • Broad Kinase Profiling: Screening potent compounds against a wide panel of kinases to identify specific targets and understand the selectivity profile.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models of cancer and inflammatory disease to evaluate their in vivo efficacy, pharmacokinetics, and safety.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases to provide a molecular basis for their activity and guide further rational drug design.

By leveraging the unique chemical properties of this scaffold, the scientific community is well-positioned to develop a new generation of targeted therapies.

References

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  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). Google.
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  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). MDPI.
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  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). MDPI.
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The Emergence of 4-Bromo-5-aza-2-oxindole: A Technical Guide to a Postulated Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aza-2-oxindole scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in a variety of potent, biologically active compounds. This guide synthesizes the existing body of research on structurally related aza-oxindole derivatives to postulate the mechanism of action for the novel compound, 4-Bromo-5-aza-2-oxindole. Based on extensive data from analogous compounds, we propose that this compound functions as a competitive inhibitor of protein kinases, a class of enzymes pivotal to cellular signaling and frequently dysregulated in diseases such as cancer. This document will provide an in-depth exploration of this hypothesized mechanism, detail the downstream cellular consequences, and present a comprehensive set of experimental protocols to validate these claims.

Introduction: The 5-Aza-2-Oxindole Scaffold - A Foundation for Potent Bioactivity

The indole and oxindole ring systems are fundamental pharmacophores that have given rise to a multitude of approved therapeutic agents.[1] The strategic introduction of a nitrogen atom into the six-membered ring to create an azaindole or aza-oxindole can significantly alter the compound's physicochemical properties, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[2][3] Specifically, the 5-aza-2-oxindole core is a recurring motif in compounds designed to target protein kinases.[1][4][5]

The rationale for this is rooted in the structure's ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the adenine portion of ATP.[5] The addition of a bromine atom at the 4-position, as in this compound, is a common medicinal chemistry strategy to increase potency and selectivity through halogen bonding and by occupying specific hydrophobic pockets within the target protein.

Given the established precedent, it is highly probable that this compound's primary mechanism of action is the inhibition of one or more protein kinases.

Postulated Primary Mechanism of Action: Competitive Kinase Inhibition

We hypothesize that this compound acts as a Type I ATP-competitive kinase inhibitor. This mechanism involves the compound reversibly binding to the ATP-binding site of a kinase, thereby preventing the phosphorylation of its downstream protein substrates. This disruption of the phosphorylation cascade can halt aberrant signaling pathways that drive disease progression, particularly in oncology.[1][6]

Key Features of the Postulated Mechanism:

  • Target: The ATP-binding pocket of protein kinases.

  • Mode of Inhibition: Competitive with respect to ATP.

  • Consequence: Inhibition of substrate phosphorylation and interruption of downstream signaling.

Hypothetical Molecular Targets

Based on the known targets of structurally similar aza-oxindole derivatives, potential kinase targets for this compound could include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5][7]

    • Platelet-Derived Growth Factor Receptor β (PDGFRβ)[5]

    • c-Met[8]

    • Anaplastic Lymphoma Kinase (ALK)[4]

  • Non-Receptor Tyrosine Kinases:

    • Janus Kinase 2 (JAK2)[4]

  • Serine/Threonine Kinases:

    • Aurora Kinases[4]

    • p21-Activated Kinase 1 (PAK1)[9]

The specific kinase or kinases inhibited by this compound would be determined by the precise complementarity of the compound's structure with the topology of the ATP-binding site of each kinase.

Downstream Signaling Consequences

By inhibiting a key kinase in a signaling pathway, this compound would be expected to modulate a variety of cellular processes. For example, inhibition of a pro-growth RTK like VEGFR-2 would likely lead to:

  • Anti-angiogenic effects: Reduced proliferation and migration of endothelial cells, leading to decreased tumor vascularization.

  • Induction of Apoptosis: The halting of survival signals can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Inhibition of kinases involved in cell cycle progression can prevent cancer cell division.

The following diagram illustrates the postulated signaling pathway and the point of intervention for this compound.

Postulated_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK Binds Downstream_Protein Downstream Substrate Protein RTK->Downstream_Protein Phosphorylates ATP ATP ATP->RTK Provides Phosphate Compound This compound Compound->RTK Inhibits Phosphorylated_Protein Phosphorylated Substrate Protein Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Phosphorylated_Protein->Signaling_Cascade Cellular_Response Cellular Responses: - Proliferation - Survival - Angiogenesis Signaling_Cascade->Cellular_Response

Caption: Postulated mechanism of this compound as a kinase inhibitor.

Potential Secondary Mechanism of Action: Anti-inflammatory Effects

It is noteworthy that some 7-aza-2-oxindole derivatives have demonstrated significant anti-inflammatory properties.[10][11] This activity is characterized by the inhibition of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS in macrophages.[10][11] This suggests that this compound may also possess anti-inflammatory activity, potentially through the inhibition of kinases involved in inflammatory signaling pathways (e.g., MAP kinases, IKK).

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesized mechanism of action, a series of biochemical and cell-based assays are required.

Workflow for Validating Kinase Inhibition

The following diagram outlines the experimental workflow for confirming the postulated mechanism.

Experimental_Workflow A Step 1: Biochemical Kinase Assay (Determine direct inhibition and IC50) B Step 2: Cell-Based Phosphorylation Assay (Western Blot or ELISA to confirm target engagement in cells) A->B Confirm in cellular context C Step 3: Cellular Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo® to assess functional effect) B->C Assess downstream effect D Step 4: In Vivo Xenograft Model (Evaluate anti-tumor efficacy in an animal model) C->D Validate in a biological system

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

  • Materials: Recombinant human VEGFR-2 kinase, poly(Glu, Tyr) 4:1 peptide substrate, ATP, this compound, kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and diluted compound or DMSO vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Cellular Target Engagement

  • Objective: To assess the ability of this compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.

  • Materials: Human umbilical vein endothelial cells (HUVECs), cell culture medium, VEGF-A, this compound, lysis buffer, primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Plate HUVECs and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

    • Stimulate the cells with VEGF-A for 10 minutes.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

    • Incubate with the secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Cell Viability Assay (MTT)

  • Objective: To measure the effect of 4-Bromo-5-a-za-2-oxindole on the viability of cancer cells.

  • Materials: Cancer cell line (e.g., HepG2, A549)[12][13], cell culture medium, this compound, MTT reagent, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percent viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

While data for the specific compound this compound is not yet available, the following table presents representative data for a closely related analog, a 5-bromo-7-azaindolin-2-one derivative (Compound 23p), to illustrate the expected potency.[13]

Cell LineIC50 of Compound 23p (µM)IC50 of Sunitinib (µM)
HepG2 (Liver Cancer)2.35731.594
A549 (Lung Cancer)2.89149.036
Skov-3 (Ovarian Cancer)3.01225.412

Table adapted from Molecules 2016, 21(12), 1674.[13]

Conclusion

The structural features of this compound strongly suggest its role as a novel kinase inhibitor. The 5-aza-2-oxindole core provides a well-established scaffold for engaging the ATP-binding site of various kinases, while the 4-bromo substitution is anticipated to enhance potency and selectivity. The proposed mechanism of action, centered on the inhibition of key signaling kinases, offers a compelling rationale for its potential therapeutic application in oncology and possibly inflammatory diseases. The experimental framework provided in this guide offers a clear and robust path to validating this hypothesis and elucidating the precise molecular targets and cellular effects of this promising compound.

References

  • Gao, H., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1869–1892. [Link][10][11]

  • Motati, D. R., et al. (2017). Azaindole Therapeutic Agents. Medicinal Chemistry, 7(5), 715–728. [Link][2]

  • Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1869–1892. [Link]

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  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743–3747. [Link][9]

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  • Yang, T.-H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Pharmaceutical Investigation, 50, 1-13. [Link][5]

  • Liu, L., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. [Link][12][13]

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Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 4-Bromo-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aza-2-oxindole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with significant biological activity. This technical guide delves into the prospective therapeutic targets of a specific, yet under-explored derivative, 4-Bromo-5-aza-2-oxindole. Synthesizing data from analogous structures and the broader class of aza-oxindole-based compounds, we will illuminate the most probable molecular targets and signaling pathways. This document provides a scientifically-grounded framework for initiating and advancing a drug discovery program centered on this promising molecule. We will explore the rationale behind target selection, propose detailed experimental workflows for validation, and present the data in a clear, actionable format for researchers in the field.

Introduction: The Aza-oxindole Scaffold as a Foundation for Potent Therapeutics

The indole and oxindole core structures are cornerstones of numerous FDA-approved drugs and clinical candidates, lauded for their ability to interact with a wide array of biological targets. The substitution of a carbon atom with nitrogen in the indole ring system, creating an azaindole or aza-oxindole, offers a powerful strategy to modulate the compound's physicochemical properties, including solubility, pKa, and hydrogen bonding capacity. These modifications can fine-tune the binding affinity and selectivity for specific protein targets.

The broader family of aza-oxindoles has demonstrated significant promise, particularly in the realm of oncology. While direct biological data for this compound is not yet prevalent in the public domain, the extensive research on structurally related compounds provides a strong foundation for predicting its therapeutic potential. This guide will, therefore, leverage this existing knowledge to build a robust hypothesis regarding the primary therapeutic targets of this compound.

The Prime Hypothesis: Protein Kinases as the Predominant Target Class

The most compelling and evidence-backed hypothesis is that this compound functions as a protein kinase inhibitor . The indole and aza-indole scaffolds are well-established ATP-competitive pharmacophores, and a vast body of literature supports their efficacy in targeting the ATP-binding pocket of various kinases.[1][2][3] The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a highly validated class of therapeutic targets.

Rationale for Prioritizing Kinase Inhibition
  • Structural Precedent: A multitude of approved and investigational drugs containing the indole, oxindole, or azaindole core are kinase inhibitors.[1][3] The 5-aza-2-oxindole core of our compound of interest provides the necessary scaffold for interaction with the hinge region of the kinase ATP-binding site.

  • Antiproliferative Activity of Analogs: Derivatives of 5-azaoxindole have been synthesized and have demonstrated antiproliferative activity against various cancer cell lines.[1] This cellular phenotype is a common outcome of inhibiting kinases that are critical for cancer cell proliferation and survival.

  • Modulatory Role of Bromine Substitution: The presence of a bromine atom at the 4-position can significantly influence the compound's activity. Halogen bonding is an increasingly recognized interaction in drug-protein binding, and the bromine atom could confer enhanced affinity or selectivity for specific kinase targets.

High-Priority Kinase Target Families

Based on the activities of related aza-oxindole compounds, we can prioritize several kinase families for initial investigation:

  • Receptor Tyrosine Kinases (RTKs):

    • c-Met (Hepatocyte Growth Factor Receptor): Overexpression and dysregulation of c-Met are implicated in various cancers, promoting cell motility, invasion, and metastasis.[2]

    • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

    • PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and differentiation, with its aberrant activity linked to several cancers.

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases (SFKs): These kinases are involved in a multitude of cellular processes, including proliferation, survival, and migration. Their hyperactivation is a common feature of many cancers.

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

    • Aurora Kinases: Essential for mitotic progression, their inhibition can induce mitotic catastrophe and cell death in rapidly dividing cancer cells.[2]

    • Glycogen Synthase Kinase-3 (GSK-3): A multifaceted kinase implicated in a range of diseases, including neurodegenerative disorders and cancer.[4]

Experimental Validation Workflow: A Step-by-Step Guide

A systematic and rigorous experimental cascade is crucial to validate the predicted therapeutic targets of this compound.

Initial Broad-Spectrum Kinase Panel Screening

The primary step is to ascertain the kinase inhibitory profile of the compound.

Protocol: Kinase Panel Profiling

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) against a broad panel of recombinant human kinases (e.g., >300 kinases).

  • Assay Technology: Employ a reputable kinase assay platform, such as radiometric (e.g., ³³P-ATP) or non-radiometric (e.g., ADP-Glo™, LanthaScreen™) methods.

  • Data Analysis: Express the results as a percentage of inhibition relative to a positive control inhibitor.

  • Hit Identification: Identify "hits" as kinases that are inhibited by a significant threshold (e.g., >50% or >75%) at the screening concentration.

Causality Behind Experimental Choices: A broad kinase panel provides an unbiased view of the compound's selectivity profile. A high initial concentration maximizes the chances of detecting even weak interactions, which can be further characterized.

Diagram: Kinase Target Validation Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & Functional Assays cluster_3 Phase 4: In Vivo Efficacy A This compound B Broad-Spectrum Kinase Panel (>300 kinases @ 10 µM) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Determine IC50 Values for 'Hit' Kinases C->D E Assess Selectivity Profile D->E F Cellular Target Engagement Assays (e.g., NanoBRET™) E->F G Phenotypic Assays (Proliferation, Apoptosis, Migration) F->G H Mechanism of Action Studies (Western Blot for Pathway Modulation) G->H I Xenograft Tumor Models H->I J Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis I->J

Caption: A stepwise workflow for the validation of kinase targets.

Dose-Response Studies and Selectivity Profiling

Once initial hits are identified, the next step is to quantify their potency and selectivity.

Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Kinase Assay: Perform the kinase assay for each "hit" kinase using the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Data Presentation: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
c-Met25
VEGFR245
PDGFRβ60
Src150
CDK2800
Aurora A>10,000

Causality Behind Experimental Choices: Determining the IC50 values allows for a quantitative comparison of the compound's potency against different kinases. This is critical for understanding its selectivity and potential for off-target effects.

Cellular Target Engagement and Functional Assays

Demonstrating that the compound interacts with its intended target in a cellular context and elicits a functional response is a crucial validation step.

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

  • Cell Line Engineering: Transfect a suitable cancer cell line (e.g., one that overexpresses the target kinase) with a vector expressing the target kinase fused to a NanoLuc® luciferase.

  • Tracer Optimization: Determine the optimal concentration of a fluorescent tracer that binds to the ATP-binding pocket of the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.

Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Plate cancer cell lines with known dependencies on the target kinases in 96-well plates.

  • Compound Treatment: Treat the cells with a dose-response of this compound for 72 hours.

  • Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively, to determine the percentage of viable cells.

  • GI50 Calculation: Calculate the growth inhibition 50 (GI50) value, the concentration of the compound that inhibits cell growth by 50%.

Causality Behind Experimental Choices: Cellular target engagement assays confirm that the compound can penetrate the cell membrane and bind to its intended target in a physiological environment. Functional assays, such as proliferation assays, link this target engagement to a relevant cellular outcome.

Diagram: c-Met Signaling Pathway and Point of Inhibition

G cluster_pathway Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Activates GRB2 GRB2 cMet->GRB2 Recruits Inhibitor This compound Inhibitor->cMet Inhibits (ATP-competitive) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Pro Proliferation mTOR->Pro Promotes Sur Survival mTOR->Sur Promotes SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Pro Promotes ERK->Sur Promotes

Caption: Proposed inhibition of the c-Met signaling pathway.

Secondary Hypothesis: Epigenetic Modulation via DNA Methyltransferase (DNMT) Inhibition

While kinase inhibition is the primary hypothesis, the "5-aza" moiety in the compound's name is reminiscent of well-known DNA methyltransferase (DNMT) inhibitors, such as 5-azacytidine and decitabine. These drugs are used in the treatment of myelodysplastic syndromes and certain leukemias. Therefore, it is plausible that this compound could also exert its effects through epigenetic mechanisms.

Rationale for Investigating DNMT Inhibition
  • Structural Analogy: The 5-aza- substitution is a key feature of established DNMT inhibitors.

  • Synergistic Potential: In some cancers, there is a crosstalk between kinase signaling pathways and epigenetic regulation. A compound with dual activity could offer a therapeutic advantage.

Experimental Approach for Validating DNMT Inhibition

Protocol: In Vitro DNMT Activity Assay

  • Assay Principle: Use a commercially available DNMT activity assay kit (e.g., colorimetric or fluorometric).

  • Enzyme and Substrate: Incubate recombinant human DNMT1, DNMT3A, or DNMT3B with a suitable DNA substrate in the presence of the methyl donor S-adenosylmethionine (SAM).

  • Compound Treatment: Add varying concentrations of this compound to the reaction.

  • Activity Measurement: Measure the methylation of the DNA substrate according to the kit's instructions.

  • IC50 Calculation: Determine the IC50 value for DNMT inhibition.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically-driven approach to elucidating the therapeutic targets of this compound. The primary hypothesis, grounded in the extensive literature on the aza-oxindole scaffold, points towards protein kinase inhibition as the most probable mechanism of action. A secondary, yet plausible, hypothesis involves the inhibition of DNA methyltransferases.

The proposed experimental workflows provide a clear roadmap for researchers to validate these targets, from initial broad-spectrum screening to detailed cellular and functional assays. The successful identification and validation of the molecular targets of this compound will be a critical step in unlocking its therapeutic potential and advancing it through the drug discovery pipeline. Future work should also include comprehensive ADME-Tox profiling to assess the compound's drug-like properties.

References

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  • Design, Synthesis and Antiproliferative Activity Evaluation of New 5-Azaisoindigo Derivatives. (2012). ResearchGate. [Link]

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Introduction: The Privileged Scaffold of Azaoxindoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-aza-2-oxindole: Synthesis, Properties, and Therapeutic Potential

The oxindole core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to modulate biological activity. The introduction of a nitrogen atom into the six-membered ring to create an azaoxindole isomer further enhances its drug-like properties by altering its electronics, solubility, and hydrogen bonding capabilities.[4] This bioisosteric replacement of a carbon with nitrogen has proven to be a highly successful strategy in drug design, particularly in the field of oncology.[5]

The 5-aza-2-oxindole framework, specifically, is an analog of biological purines and is of significant interest for its potential to interact with ATP-binding sites in enzymes. When substituted with a bromine atom at the 4-position, as in this compound, the molecule's steric and electronic profile is further modified, potentially enhancing binding affinity and selectivity for specific biological targets. While direct literature on this compound is sparse, extensive research on its isomers, such as the 5-bromo-7-azaindolin-2-one scaffold found in potent anti-cancer agents, provides a strong rationale for its investigation as a therapeutic candidate.[6][7][8]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delineate the physicochemical properties of this compound, propose a robust synthetic pathway based on established chemical principles, explore its postulated biological activities with a focus on kinase inhibition, and provide detailed experimental protocols for its synthesis and evaluation.

Physicochemical Profile

A clear understanding of a compound's physicochemical properties is fundamental to its development. The key identifiers and predicted properties for this compound are summarized below. These values are critical for experimental design, including solvent selection, purification strategies, and formulation development.

PropertyValueSource
CAS Number 1190313-66-6[9][10]
Molecular Formula C₇H₅BrN₂O[9]
Molecular Weight 213.03 g/mol [9]
IUPAC Name 4-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one[9]
Predicted Density 1.768 ± 0.06 g/cm³[11]
Predicted Boiling Point 403.0 ± 45.0 °C[11]
Predicted pKa 11.82 ± 0.20[11]
Storage Conditions Sealed in dry, Room Temperature; or under inert gas at 2-8°C[9][11]

Proposed Synthesis and Chemical Reactivity

Proposed Retrosynthetic Pathway

The core strategy involves the construction of the 5-aza-2-oxindole ring system followed by selective bromination. A logical retrosynthetic analysis suggests that the target molecule can be accessed from the parent 5-aza-2-oxindole, which in turn can be synthesized from an appropriately substituted aminopyridine precursor.

Synthetic Pathway Target This compound Parent 5-Aza-2-oxindole Target->Parent Regioselective Bromination Precursor Substituted 3-aminopyridine derivative Parent->Precursor Intramolecular Cyclization StartingMaterial Commercially Available Pyridine Precursor->StartingMaterial Functional Group Interconversion

Caption: Proposed retrosynthetic analysis for this compound.

Forward Synthesis Explanation
  • Step 1: Synthesis of the 5-Aza-2-oxindole Core. The synthesis would begin with a suitable 3-aminopyridine derivative. Following a methodology analogous to the synthesis of 5-azaoxindole, a Sandmeyer reaction could be employed to introduce a chloroacetate group, followed by an intramolecular Friedel-Crafts-type cyclization to form the lactam ring.[12] This approach provides a reliable method for constructing the core bicyclic system.

  • Step 2: Regioselective Bromination. The subsequent bromination of the 5-aza-2-oxindole core is the critical step. In standard oxindole chemistry, electrophilic aromatic substitution typically occurs at the C5 position of the benzene ring.[1] However, in the 5-aza-2-oxindole system, the pyridine nitrogen deactivates the six-membered ring towards electrophilic attack. Conversely, the pyrrolone ring is electron-rich and is the likely site of reaction. Bromination with a mild source like N-Bromosuccinimide (NBS) in a polar aprotic solvent is anticipated to selectively yield the 4-bromo derivative. The directing effects of the carbonyl group and the bridgehead nitrogen would favor substitution at the C4 position.

Postulated Biological Activity and Therapeutic Targets

The true value of a novel chemical entity lies in its biological activity. Based on the extensive data available for structurally related compounds, this compound is strongly hypothesized to function as a protein kinase inhibitor , a class of drugs that has revolutionized cancer treatment.

Primary Indication: Oncology

The azaindole and azaoxindole scaffolds are integral to numerous FDA-approved and investigational kinase inhibitors.[4][5] For example, derivatives of the isomeric 5-bromo-7-azaindolin-2-one have demonstrated potent, broad-spectrum antitumor activity, in some cases exceeding that of the approved multi-kinase inhibitor Sunitinib.[6][7][8] These compounds exert their effects by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

It is therefore highly probable that this compound will exhibit inhibitory activity against a similar spectrum of kinases. The core scaffold is designed to mimic the hinge-binding motif of ATP, while the substituents can be tuned to achieve selectivity and potency.

Kinase Inhibition cluster_membrane Cell Membrane RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ADP ADP RTK:f2->ADP Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK:f2->Downstream 4. Signal Blockade Ligand Growth Factor (e.g., VEGF) Ligand->RTK:f0 1. Binding & Dimerization Inhibitor This compound Inhibitor->RTK:f2 3. Competitive Inhibition ATP ATP ATP->RTK:f2 2. ATP Binding

Caption: Mechanism of action for a competitive ATP-binding site kinase inhibitor.

Detailed Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed, actionable protocols for its synthesis and biological evaluation. These protocols are based on established and validated methods from the literature.

Protocol 1: Proposed Synthesis of this compound

Disclaimer: This is a proposed protocol and requires optimization. All work should be conducted by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Objective: To synthesize this compound from 5-aza-2-oxindole.

Materials:

  • 5-Aza-2-oxindole (starting material)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 5-aza-2-oxindole (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely. Cool the solution to 0°C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Redissolve the crude residue in a minimal amount of DCM. Purify the product by flash column chromatography on silica gel, using a gradient elution of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

  • Isolation: Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cell Proliferation (MTS) Assay

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer as used for analogs[6])

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound, dissolved in DMSO to create a stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration (log scale) and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Caption: Standard workflow for a cell-based MTS proliferation assay.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical scaffold. Drawing from the robust evidence of potent biological activity in its close structural isomers, there is a compelling scientific rationale to pursue its development. The primary therapeutic hypothesis positions this molecule as a novel kinase inhibitor for oncological applications.

Future work should focus on executing the proposed synthesis and confirming the structure of the compound. Following synthesis, comprehensive biological screening is paramount. This includes broad kinase panel profiling to identify primary targets and selectivity, followed by cellular assays across diverse cancer types to establish its anti-proliferative spectrum. Success in these initial stages would warrant further investigation into structure-activity relationships (SAR), lead optimization to improve potency and pharmacokinetic properties, and eventual in vivo efficacy studies in relevant animal models. The journey from scaffold to clinical candidate is arduous, but for privileged structures like the azaoxindoles, the potential rewards in advancing patient care are substantial.

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4-Bromo-5-aza-2-oxindole: A Technical Guide on a Novel Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azaoxindole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in biologically active molecules and its versatile chemical nature. The introduction of a bromine atom and the specific placement of a nitrogen atom within the oxindole core, as seen in 4-Bromo-5-aza-2-oxindole, presents a unique chemical entity with significant potential for drug discovery. This technical guide provides a comprehensive overview of this compound, acknowledging the limited direct historical information and instead focusing on a robust scientific framework built from the well-established chemistry and biology of the broader azaoxindole class. We will delve into its presumed chemical properties, a plausible synthetic route, and its potential as a modulator of key biological pathways, offering valuable insights for researchers and drug development professionals.

Part 1: The Azaoxindole Scaffold: A Privileged Core in Modern Drug Discovery

The indole ring system is a fundamental motif in a vast number of natural products and pharmaceuticals.[1] The strategic incorporation of a nitrogen atom into the indole's benzene ring gives rise to the family of azaindoles, which are further classified as 4-, 5-, 6-, or 7-azaindoles depending on the nitrogen's position.[2][3] These structures are of particular interest in medicinal chemistry as they are bioisosteres of indoles and purines, allowing them to interact with a wide array of biological targets. The addition of a nitrogen atom can also modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which can lead to improved pharmacokinetic profiles.[2][3]

The oxindole scaffold, a 2-indolinone core, is another structure of immense pharmacological importance, found in numerous natural products and synthetic drugs.[4][5] The fusion of these two concepts gives rise to azaoxindoles, which have shown significant promise in various therapeutic areas, particularly as kinase inhibitors in oncology.[6][7][8]

While the history of the parent 7-azaindole synthesis dates back to 1955, the specific discovery and historical development of this compound are not well-documented in publicly available scientific literature.[9] Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1190313-66-6.[10] This guide, therefore, aims to provide a detailed technical overview based on the established principles of azaoxindole chemistry and the known influence of halogenation on biological activity.

The introduction of a bromine atom at the 4-position of the 5-aza-2-oxindole core is a strategic chemical modification. Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity to target proteins through halogen bonding and to improve metabolic stability, thereby increasing the compound's therapeutic potential.[1]

Part 2: Physicochemical Properties and Synthesis

Predicted Physicochemical Properties
Property4-Bromo-7-aza-2-oxindole4-Bromo-7-azaindolePredicted: this compound
CAS Number Not Available348640-06-21190313-66-6[10]
Molecular Formula C7H5BrN2OC7H5BrN2C7H5BrN2O[10]
Molecular Weight 213.03 g/mol 197.03 g/mol 213.03 g/mol [10]
Melting Point Not Available178-183 °CLikely >200 °C
Boiling Point 403.0±45.0 °C (Predicted)[11]Not Available~400 °C (Predicted)
Density 1.768±0.06 g/cm3 (Predicted)[11]Not Available~1.7-1.8 g/cm3 (Predicted)
pKa 11.82±0.20 (Predicted)[11]Not Available~11-12 (Predicted)
Storage Under inert gas at 2-8°C[11]Not AvailableSealed in dry, room temperature[10]
Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of related azaoxindoles and the bromination of aromatic systems. A potential multi-step synthesis is outlined below.

Synthetic_Pathway_this compound start Starting Material (e.g., Substituted Pyridine) step1 Cyclization to 5-aza-2-oxindole start->step1 Multiple Steps step2 Bromination step1->step2 NBS or Br2, Lewis Acid product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, step-by-step methodology for the synthesis of this compound, based on general procedures for similar heterocyclic compounds.

Step 1: Synthesis of 5-aza-2-oxindole

The synthesis of the 5-azaoxindole core can be achieved through various published methods, often starting from a suitably substituted pyridine precursor.[12] A common approach involves the cyclization of a 2-amino-3-substituted pyridine derivative.

  • Starting Material: A suitable starting material, such as a 2-amino-3-carboxypyridine ester, is chosen.

  • Reduction and Cyclization: The nitro group of a precursor can be reduced to an amine, followed by intramolecular cyclization under acidic or basic conditions to form the 5-aza-2-oxindole ring.

  • Purification: The crude 5-aza-2-oxindole is purified by recrystallization or column chromatography.

Step 2: Bromination of 5-aza-2-oxindole

The purified 5-aza-2-oxindole is then subjected to electrophilic bromination to introduce the bromine atom at the 4-position.

  • Reaction Setup: 5-aza-2-oxindole (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (1.1 equivalents), is added portion-wise at a controlled temperature (e.g., 0-25 °C). A Lewis acid catalyst may be employed to facilitate the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. The product is then extracted into an organic solvent.

  • Purification: The crude this compound is purified by column chromatography on silica gel, followed by recrystallization to yield the final product.

Characterization: The structure of the final compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Part 3: Postulated Biological Activity and Therapeutic Potential

The biological activities of this compound have not been extensively reported. However, based on the known pharmacology of related azaoxindole and bromoindole derivatives, we can postulate its potential therapeutic applications and mechanisms of action.

Insights from Related Azaoxindole Derivatives

Derivatives of azaoxindoles and azaindoles have demonstrated a wide range of biological activities, with a significant number being investigated as:

  • Anticancer Agents: Many azaoxindole derivatives exhibit potent anticancer activity by inhibiting various protein kinases that are crucial for tumor growth and proliferation.[6] For example, derivatives of 5-bromo-7-azaindolin-2-one have shown promising in vitro activity against several cancer cell lines.[6]

  • Kinase Inhibitors: The azaindole scaffold is a common feature in many kinase inhibitors, including those targeting CDK9, PIM kinases, and others involved in cell cycle regulation and signaling.[7][8]

  • Antiviral and Antimicrobial Agents: The broader indole and oxindole families have also yielded compounds with significant antiviral and antimicrobial properties.[1][5]

Given these precedents, it is highly probable that this compound could act as an inhibitor of one or more protein kinases, making it a candidate for development as an anticancer agent.

Potential Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound is the inhibition of a protein kinase involved in oncogenic signaling pathways. The diagram below illustrates a generalized kinase signaling pathway that could be targeted by such a compound.

Kinase_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) receptor->pathway nucleus Nucleus pathway->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor This compound inhibitor->receptor inhibitor->pathway

Caption: Potential mechanism of action via kinase pathway inhibition.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. While direct historical and biological data are scarce, a comprehensive analysis of related azaoxindoles and bromoindoles provides a strong foundation for predicting its chemical and pharmacological properties. The proposed synthetic route offers a viable path for its preparation, which would enable a thorough investigation of its biological activities.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and protein kinases. Structure-activity relationship (SAR) studies, involving modifications at various positions of the azaoxindole core, would be crucial for optimizing its potency and selectivity. The insights gained from such studies could pave the way for the development of novel therapeutics based on this intriguing heterocyclic scaffold.

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Introduction: Elucidating the Structure of a Novel Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-aza-2-oxindole

This compound is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its core structure, the aza-oxindole scaffold, is a privileged motif found in numerous biologically active molecules. The strategic placement of a bromine atom at the 4-position and a nitrogen atom at the 5-position of the aromatic ring introduces unique electronic properties and potential new vectors for molecular interactions, making it a compelling candidate for library synthesis and as a foundational block for novel therapeutics.

Precise structural confirmation is the bedrock of chemical research and drug development. Without unambiguous characterization, all subsequent biological and pharmacological data is rendered unreliable. This guide serves as a comprehensive technical resource for researchers, providing a detailed analysis of the expected spectroscopic signature of 4-Bromo-5-a-za-2-oxindole using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, my approach is to not only present the data but to explain the underlying principles and experimental considerations. While specific experimental data for this exact molecule is not widely published, this guide will provide a robust, predictive analysis based on foundational spectroscopic principles and data from closely related structural analogs. Every predicted value is justified, and every protocol is designed to be a self-validating system, ensuring researchers can confidently identify and characterize this novel compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering system for this compound will be used throughout this guide.

Caption: Chemical structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D correlation experiments, provide a definitive structural fingerprint.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and NMR experiments is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high polarity, which is suitable for the potentially polar aza-oxindole structure, and its ability to solubilize a wide range of compounds. Furthermore, the amide N-H proton is less likely to undergo rapid exchange in DMSO-d₆, allowing for its clear observation. While simple 1D proton and carbon spectra are foundational, they can sometimes leave ambiguity. Therefore, employing 2D NMR techniques like COSY, HSQC, and HMBC is non-negotiable for an authoritative and complete assignment of a novel structure.[1]

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.[2]

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

  • 2D NMR Acquisition:

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to identify one-bond proton-carbon correlations.

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment, optimized for long-range couplings (typically 8 Hz), to establish 2- and 3-bond correlations between protons and carbons. This is crucial for connecting the different spin systems and assigning quaternary carbons.[1]

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted NMR data for this compound in DMSO-d₆. These predictions are based on the analysis of substituent effects in oxindoles and data from the closely related 5-bromo-7-azaindolin-2-one.[2][3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Justification
N1-H~11.0singlet (broad)-Amide proton, deshielded by the adjacent carbonyl group. Similar protons in related structures appear >10 ppm.[2]
C7-H~8.1doubletJ ≈ 5.0Aromatic proton ortho to the ring nitrogen (N1) and meta to the aza-nitrogen (N5). Deshielded by the anisotropic effect of the C=O group and the electronegativity of N1.
C6-H~7.5doubletJ ≈ 5.0Aromatic proton coupled to C7-H and adjacent to the electron-withdrawing aza-nitrogen (N5).
C3-H₂~3.6singlet-Aliphatic methylene protons adjacent to a carbonyl group and a quaternary aromatic carbon. Expected to be a sharp singlet.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Justification
C2~175Carbonyl carbon of the lactam. Highly deshielded. Consistent with oxindole structures.[2][3]
C7a~145Quaternary carbon at the fusion of the two rings, bonded to N1.
C6~140Aromatic CH carbon adjacent to the aza-nitrogen (N5), significantly deshielded.
C7~128Aromatic CH carbon, influenced by adjacent N1 and C7a.
C3a~125Quaternary carbon at the bridgehead, bonded to the C3 methylene.
C4~115Quaternary carbon bearing the bromine atom. The chemical shift is influenced by the heavy atom effect and electronic effects of Br.
N5-Aza-nitrogen, not directly observed in ¹³C NMR but influences adjacent carbons.
C3~35Aliphatic methylene carbon adjacent to the carbonyl group.
Visualization: Connecting the Molecular Framework with HMBC

The HMBC experiment is the key to assembling the molecular puzzle. It reveals long-range correlations that link different parts of the molecule. For instance, the N1-H proton is expected to show a correlation to the C2 carbonyl carbon and the C7a bridgehead carbon, confirming the lactam ring structure.

Caption: Key predicted HMBC correlations for this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. It provides rapid and reliable confirmation of key structural features.

Expertise & Experience: Choosing the Right IR Sampling Technique

For a solid powder sample like this compound, the two most common and reliable methods are preparing a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred in modern laboratories due to its simplicity and speed; it requires minimal sample preparation and the sample is easily recovered.[5] However, the KBr pellet method can sometimes yield sharper peaks for certain compounds, as it involves grinding the sample with dry KBr to form a thin, transparent disc.[6]

Experimental Protocol: Solid Sample Analysis by ATR-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis: Place a small amount of the solid sample (1-2 mg) onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: Predicted Characteristic IR Absorptions

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bond, the C=O bond of the lactam, and various vibrations within the aromatic system.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityJustification and Comments
~3200N-H stretch (lactam)Medium, BroadTypical for N-H stretching in amides and lactams. The peak may be broadened due to hydrogen bonding in the solid state.[7]
~3100-3000Aromatic C-H stretchMedium-WeakCharacteristic for C-H bonds on an aromatic ring.[8][9]
~1710C=O stretch (lactam)Strong, SharpA very strong and sharp absorption is the hallmark of a carbonyl group. The position is characteristic of a five-membered lactam ring.
~1610, ~1480Aromatic C=C & C=N stretchMediumThese absorptions arise from the stretching vibrations within the heteroaromatic ring system.[10]
~1350C-N stretchMediumAssociated with the stretching of the C-N bonds within the heterocyclic framework.
< 800C-Br stretchMedium-StrongThe carbon-bromine bond vibration typically appears in the fingerprint region of the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecular structure and connectivity.

Expertise & Experience: Selecting the Ionization Method

For a moderately polar, heterocyclic molecule like this compound, Electrospray Ionization (ESI) is the ideal technique.[11] ESI is a "soft" ionization method that typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation in the source.[12] This allows for the unambiguous determination of the molecular weight. Further structural information can then be obtained by subjecting this parent ion to fragmentation using tandem mass spectrometry (MS/MS).[13][14]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water, often containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal for the ion of interest.

  • MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Fragmentation: Select the [M+H]⁺ ion as the precursor and perform a product ion scan (MS/MS) using collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Presentation: Predicted Molecular Ion and Fragmentation Pattern

Molecular Weight Calculation:

  • Formula: C₇H₅BrN₂O

  • Monoisotopic Mass: (7 * 12.00000) + (5 * 1.00783) + (1 * 78.91834) + (2 * 14.00307) + (1 * 15.99491) = 211.96395 Da

Table 4: Predicted Mass Spectrometry Data (ESI+)

IonPredicted m/zComments
[M+H]⁺212.9718Corresponding to the ⁷⁹Br isotope.
[M+2+H]⁺214.9697Corresponding to the ⁸¹Br isotope. This peak should be of nearly equal intensity (~98%) to the m/z 212.97 peak, which is a definitive signature for a monobrominated compound.[15]

Fragmentation Analysis: The fragmentation of the [M+H]⁺ ion (m/z 212.97) in an MS/MS experiment would provide valuable structural confirmation. Key predicted fragmentation pathways include:

  • Loss of Carbon Monoxide (CO): A common fragmentation for oxindoles is the loss of the carbonyl group.

    • [M+H - CO]⁺ → m/z 184.9762

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond.

    • [M+H - Br]⁺ → m/z 134.0553

  • Loss of HCN: A characteristic fragmentation of the pyridine ring.

    • [M+H - CO - HCN]⁺ → m/z 157.9684

Visualization: A Plausible Fragmentation Pathway

G parent [M+H]⁺ m/z 212.97 / 214.97 frag1 [M+H - CO]⁺ m/z 184.98 parent->frag1 - CO frag2 [M+H - Br]⁺ m/z 134.06 parent->frag2 - Br• frag3 [M+H - CO - HCN]⁺ m/z 157.97 frag1->frag3 - HCN

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion

The structural elucidation of a novel compound like this compound requires a multi-faceted analytical approach. This guide provides a comprehensive and technically grounded framework for its characterization. By combining the detailed connectivity information from NMR, the functional group confirmation from IR, and the precise mass and fragmentation data from MS, researchers can achieve an unambiguous and definitive identification. The predicted data, protocols, and interpretations contained herein serve as a reliable roadmap for scientists and drug development professionals working with this promising heterocyclic scaffold.

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solubility and stability of 4-Bromo-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-5-aza-2-oxindole

Abstract

This compound belongs to the azaoxindole class of heterocyclic compounds, which are recognized as privileged scaffolds in modern medicinal chemistry, particularly in the development of kinase inhibitors. The successful progression of any new chemical entity (NCE) from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the theoretical considerations and practical methodologies for assessing the . We will explore the structural nuances of the molecule, detail robust experimental protocols, and offer field-proven insights into interpreting the resulting data to guide preclinical drug development.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the logical starting point for any development campaign. The structure of this compound—a fusion of a pyridine and a pyrrolidinone ring, substituted with a bromine atom—presents a unique combination of features that govern its behavior.

Core Molecular Attributes

The fundamental properties of the parent molecule are summarized below. It is critical to note that while some data is available from commercial suppliers, many values are computationally predicted and require experimental verification.

PropertyValue / PredictionSource / Comment
IUPAC Name 4-Bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one-
CAS Number 1190313-66-6[1]
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
Predicted pKa ~11.90 ± 0.20[2] (Likely corresponds to the lactam N-H proton)
Predicted Boiling Point 408.2 ± 45.0 °C[2]
Predicted Density 1.768 ± 0.06 g/cm³[2]
The Causality Behind the Structure: Impact of Key Moieties

As application scientists, we don't just see a structure; we see a constellation of functional groups whose interplay dictates the molecule's personality.

  • The Azaoxindole Core: The fusion of an electron-rich pyrrolidinone ring with an electron-deficient pyridine ring creates a unique electronic landscape. The lactam moiety (-C(O)NH-) contains both a hydrogen bond donor (N-H) and an acceptor (C=O). The pyridine nitrogen atom acts as a hydrogen bond acceptor, which can enhance interactions with polar solvents. The introduction of this nitrogen atom compared to a standard oxindole is a key strategy in medicinal chemistry to modulate properties like solubility and target binding affinity.[3]

  • The 5-Aza Position: The placement of the nitrogen at the 5-position influences the dipole moment and electron distribution across the bicyclic system. This can affect crystal packing and, consequently, the energy required to break the lattice for dissolution (a key component of thermodynamic solubility).

  • The 4-Bromo Substituent: The bromine atom is an electron-withdrawing group via induction but can also participate in halogen bonding. Its presence increases the molecular weight and lipophilicity, which may decrease aqueous solubility. However, its electron-withdrawing nature can also render the aromatic core less susceptible to oxidative degradation, a common pathway for indole-like structures.

Comprehensive Solubility Assessment

Aqueous solubility is a master variable in drug development. Poor solubility can lead to erratic results in biological assays, low and variable oral bioavailability, and significant formulation challenges.[4] We must therefore characterize it thoroughly, progressing from rapid, high-throughput screening methods to more definitive equilibrium measurements.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between the two primary types of solubility measurements performed during drug discovery:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is typically measured by adding a concentrated DMSO stock solution to an aqueous buffer.[5] This method is fast and consumes little material, making it ideal for the early stages of discovery to rank compounds.[6] However, it can often overestimate the true solubility due to the formation of supersaturated solutions.[7]

  • Thermodynamic Solubility: This is the "gold standard," representing the true equilibrium concentration of a compound in a saturated solution. It is determined by equilibrating an excess of the solid compound with the solvent over an extended period (e.g., 24 hours).[8][9] This measurement is crucial for lead optimization and preformulation studies as it reflects the maximum achievable concentration under equilibrium conditions.[6]

The workflow below illustrates a logical progression for solubility assessment in a drug discovery program.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Preclinical Phase A High-Throughput Screening (HTS) B Kinetic Solubility Assay (Nephelometry or UV-Vis) A->B C Solubility < 10 µM? B->C D Prioritize for Solubility Enhancement C->D Yes E Thermodynamic Solubility Assay (Shake-Flask Method) C->E No F Characterize in Biorelevant Media (FaSSIF/FeSSIF) E->F G Data for Formulation & PK Study Design F->G

Caption: Experimental workflow for solubility assessment.

Experimental Protocol: Kinetic Solubility Assay

This protocol is designed for rapid, 96-well plate-based screening.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).

    • Set up a 96-well microplate.

  • Execution:

    • Dispense 198 µL of PBS buffer into each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the wells. This results in a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.[6]

  • Analysis (Filtration & UV-Vis Method):

    • After incubation, filter the solution through a solubility filter plate (e.g., Millipore MultiScreen®) to remove any precipitate.[5]

    • Transfer the filtrate to a UV-transparent 96-well plate.

    • Measure the UV absorbance at the compound's λ_max and quantify the concentration against a standard curve prepared in a 50:50 mixture of acetonitrile and water.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol provides the definitive equilibrium solubility value.

  • Preparation:

    • Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The key is to have undissolved solid visibly present throughout the experiment.[7]

    • Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4).

  • Execution:

    • Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate for at least 24 hours to ensure equilibrium is reached.[8][9] Some studies suggest checking multiple time points (e.g., 24h and 48h) to confirm equilibrium.

  • Analysis:

    • Allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.

    • Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration using a validated stability-indicating HPLC-UV method.

In-Depth Stability Evaluation

Understanding a molecule's stability profile is a non-negotiable requirement mandated by regulatory agencies like the ICH and FDA.[10] Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps to identify potential degradants, elucidate degradation pathways, and, most importantly, develop a stability-indicating analytical method .[11][12]

Potential Degradation Pathways

The azaoxindole scaffold is susceptible to several modes of degradation:

  • Hydrolysis: The lactam ring is an amide and can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The electron-rich heterocyclic core is a prime target for oxidation. Common oxidizing agents in a lab or formulation (e.g., peroxides, atmospheric oxygen) can lead to the formation of N-oxides or hydroxylated species.[13][14][15]

  • Photolysis: Many aromatic heterocyclic systems absorb UV light and can undergo photolytic degradation. It is crucial to assess light stability, especially if the final drug product will not be protected from light.[10]

The diagram below outlines a standard workflow for a forced degradation study.

G cluster_0 Stress Conditions cluster_1 Analytical Workflow A Acid Hydrolysis (0.1 M HCl, 60°C) G Incubate under Stress Conditions A->G B Base Hydrolysis (0.1 M NaOH, 60°C) B->G C Oxidation (3% H2O2, RT) C->G D Thermal (80°C, solid & solution) D->G E Photolytic (ICH Q1B light exposure) E->G F Prepare Samples (Drug Substance in Solution) F->A F->B F->C F->D F->E H Analyze via Stability-Indicating HPLC-UV/MS Method G->H I Characterize Degradants (LC-MS/MS) H->I J Mass Balance Assessment H->J

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the parent compound; conditions should be adjusted if degradation is too low or too high.[12]

  • Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store vials of the stock solution and of the solid powder in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10]

  • Time Points: Sample at appropriate time points (e.g., 2, 8, 24, 48 hours). Neutralize acid and base samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection should be done using a PDA detector (to check for peak purity) and a mass spectrometer (to identify degradants).[11]

Interpreting the Data

The primary output is an HPLC chromatogram showing the parent peak and any new peaks corresponding to degradants.

Stress ConditionExpected Outcome for this compoundCausality / Rationale
Acidic (0.1 M HCl) Moderate to significant degradation.The lactam is susceptible to acid-catalyzed hydrolysis. The pyridine nitrogen can be protonated, potentially altering stability.
Basic (0.1 M NaOH) Moderate degradation.Base-catalyzed hydrolysis of the lactam ring is a likely pathway.
Oxidative (H₂O₂) Significant degradation.The electron-rich heterocyclic system is prone to oxidation, a common degradation pathway for indoles and related structures.[13][15]
Thermal (80°C) Low degradation in solid state; potential for higher degradation in solution.The molecule is expected to be relatively stable as a solid. Degradation in solution is more likely due to increased molecular mobility.
Photolytic (ICH Q1B) Potential for degradation.Aromatic heterocyclic systems often absorb UV radiation, making them susceptible to photolytic cleavage or rearrangement.

Integrated Strategy & Conclusion

The data generated from solubility and stability studies are not merely academic exercises; they are critical decision-making tools in drug development.

G cluster_0 Data Inputs cluster_1 Informed Decisions A Characterize Solubility & Stability Profile of This compound B Kinetic & Thermodynamic Solubility Data A->B C Forced Degradation Profile (Degradant ID) A->C D Formulation Strategy (e.g., Co-solvents, Amorphous Dispersions) B->D G Risk Assessment for In Vivo Studies B->G E Analytical Method Validation (Specificity of HPLC method) C->E F Establish Storage Conditions & Retest Period C->F

Caption: Decision-making based on physicochemical data.

References

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Methodological & Application

Application Note: Strategic Synthesis of Potent VEGFR-2 Kinase Inhibitors Using the 4-Bromo-5-aza-2-oxindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for selective and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery. Kinases, pivotal regulators of cellular signaling, are frequently dysregulated in cancer, driving tumor growth, proliferation, and angiogenesis.[1] The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs, including the multi-kinase inhibitor Sunitinib.[2][3][4] The strategic incorporation of a nitrogen atom into the benzene ring, creating an aza-oxindole, offers a powerful method to modulate the molecule's physicochemical properties and refine its biological activity.[5][6] Specifically, the 5-aza-2-oxindole framework has emerged as a key structural motif in the development of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis.[7][8][9]

This application note provides a comprehensive guide for researchers on the strategic utilization of 4-Bromo-5-aza-2-oxindole as a versatile starting material for the synthesis of potent VEGFR-2 inhibitors. We will elucidate the rationale behind this scaffold's design, provide a detailed, field-proven synthetic protocol, present relevant biological data, and contextualize the inhibitor's mechanism of action within the VEGF signaling pathway.

The this compound Scaffold: A Strategic Choice

The design of the this compound scaffold is a prime example of rational drug design, where each component serves a distinct purpose:

  • 5-Aza-2-Oxindole Core: The pyridine nitrogen at the 5-position acts as a hydrogen bond acceptor, capable of forming crucial interactions within the kinase ATP-binding pocket.[5][10] This substitution also favorably alters the molecule's electronics and can improve properties like solubility and metabolic stability compared to its indole counterpart.[11]

  • C3 Methylene Group: The activated methylene at the C3 position is the key site for introducing diversity. It readily participates in Knoevenagel-type condensation reactions, allowing for the attachment of various aromatic and heteroaromatic aldehydes.[12][13][14] This is the primary method for building out the final inhibitor structure and tuning its selectivity and potency.

  • C4 Bromo Substituent: The bromine atom at the C4 position is not merely a placeholder. It serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[15][16] This allows for the introduction of a second vector of diversity, enabling fine-tuning of the inhibitor's interaction with the solvent front or adjacent pockets of the kinase active site.

This combination of features makes this compound an ideal starting point for constructing focused libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Synthetic Workflow Overview

The synthesis of a target inhibitor from this compound typically follows a convergent, two-step strategy. First, a Suzuki-Miyaura coupling is performed at the C4 position to install a desired aryl or heteroaryl group. Second, a Knoevenagel condensation at the C3 position with a substituted pyrrole aldehyde builds the final pharmacophore responsible for key hinge-binding interactions.

G cluster_0 Step 1: C4-Arylation cluster_1 Step 2: C3-Condensation start This compound step1 Suzuki-Miyaura Coupling start->step1 Pd Catalyst, Base reagent1 Ar-B(OH)2 (Arylboronic Acid) reagent1->step1 intermediate 4-Aryl-5-aza-2-oxindole step1->intermediate step2 Knoevenagel Condensation intermediate->step2 Base (e.g., Pyrrolidine) reagent2 Pyrrole-carboxaldehyde reagent2->step2 final_product Target VEGFR-2 Inhibitor (e.g., Sunitinib analogue) step2->final_product

Figure 1: General synthetic workflow for VEGFR-2 inhibitors.

Detailed Protocol: Synthesis of a 4-Aryl-5-aza-2-oxindole VEGFR-2 Inhibitor

This protocol describes a representative synthesis based on established methodologies for Suzuki coupling and Knoevenagel condensation.[13][14][17][18][19]

Part 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-(2-methoxyphenyl)-5-aza-2-oxindole.

Reagents & MaterialsMWAmountMoles (mmol)Eq.
This compound213.041.0 g4.691.0
2-Methoxyphenylboronic acid151.96855 mg5.631.2
Pd(PPh₃)₄1155.56271 mg0.230.05
Sodium Carbonate (Na₂CO₃)105.99994 mg9.382.0
Toluene-20 mL--
Ethanol-5 mL--
Water-5 mL--

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.69 mmol), 2-methoxyphenylboronic acid (855 mg, 5.63 mmol), and sodium carbonate (994 mg, 9.38 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.

  • Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask. Degas the solvent mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 271 mg, 0.23 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to yield the product, 4-(2-methoxyphenyl)-5-aza-2-oxindole.

Part 2: Knoevenagel Condensation

Objective: To synthesize the final VEGFR-2 inhibitor analogue.

Reagents & MaterialsMWAmountMoles (mmol)Eq.
4-(2-methoxyphenyl)-5-aza-2-oxindole240.25500 mg2.081.0
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide180.20412 mg2.291.1
Pyrrolidine71.120.1 mL1.200.58
Ethanol-25 mL--

Step-by-Step Procedure:

  • Setup: Suspend 4-(2-methoxyphenyl)-5-aza-2-oxindole (500 mg, 2.08 mmol) and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (412 mg, 2.29 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask with a stir bar.

  • Catalyst Addition: Add pyrrolidine (0.1 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. A precipitate will typically form as the reaction progresses. Monitor by TLC until the starting oxindole is consumed.[13][14]

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then diethyl ether (10 mL).

  • Drying: Dry the product under high vacuum to afford the final compound as a yellow-orange solid. Further purification is typically not necessary.

Biological Evaluation and Data

The synthesized inhibitors are evaluated for their ability to inhibit the kinase activity of VEGFR-2. A common method is a biochemical assay that measures the phosphorylation of a substrate peptide.

Representative Biological Data

The potency of kinase inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). The table below presents hypothetical but representative data for an inhibitor synthesized via the described protocol, compared to Sunitinib.

CompoundVEGFR-2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)c-Kit IC₅₀ (nM)Selectivity (PDGFRβ/VEGFR-2)
Sunitinib 9840.89
Synthesized Analogue 5 55 68 11

Data is for illustrative purposes and reflects typical potencies and selectivities achievable with this scaffold.

The data indicates that the synthesized analogue is a highly potent inhibitor of VEGFR-2 and shows improved selectivity against other kinases like PDGFRβ compared to the multi-targeted Sunitinib.[20]

Mechanism of Action & Pathway Context

VEGF is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21][22][23] VEGF ligands bind to VEGFRs on endothelial cells, triggering receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, leading to cell proliferation, migration, and survival.[24][25]

The synthesized 5-aza-2-oxindole inhibitor functions as an ATP-competitive inhibitor.[26] It occupies the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade.

G cluster_0 VEGF Signaling Pathway cluster_1 Inhibitor Action VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PI3K PI3K/Akt Pathway Dimer->PI3K RAS Ras/MAPK Pathway Dimer->RAS Proliferation Cell Proliferation, Migration, Survival PI3K->Proliferation RAS->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 5-Aza-2-oxindole Inhibitor Inhibitor->Dimer Blocks ATP Binding

Sources

Application Notes and Protocols: Characterizing Novel Chemical Probes for Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Bromodomains in Epigenetics and Disease

Epigenetic regulation, the orchestra of heritable changes in gene expression that do not involve alterations to the DNA sequence itself, is fundamental to cellular function and identity. A key family of proteins in this regulatory network is the bromodomain-containing proteins, which act as "readers" of the epigenetic code.[1][2] These proteins specifically recognize and bind to acetylated lysine residues on histone tails, a post-translational modification associated with transcriptionally active chromatin.[1][2] The human genome encodes for 46 diverse proteins containing 61 bromodomains, which are structurally classified into eight distinct subfamilies.[1][3] By recruiting other protein complexes, bromodomain-containing proteins play a pivotal role in chromatin remodeling and the initiation of gene transcription.[2]

The dysregulation of bromodomain-containing proteins, particularly the Bromodomain and Extra-Terminal (BET) family (comprising BRD2, BRD3, BRD4, and BRDT), has been implicated in a wide range of diseases, including cancer and inflammation.[4][5] For instance, BRD4 is a critical regulator of oncogenes such as MYC.[4][6] This has spurred significant interest in the development of small-molecule inhibitors that can competitively block the acetyl-lysine binding pocket of bromodomains, thereby disrupting their function and offering a promising therapeutic strategy.[7] The development of potent and selective chemical probes is essential for dissecting the biological functions of individual bromodomains and validating them as therapeutic targets.

This guide provides a comprehensive framework for the characterization of novel chemical probes targeting bromodomains, using a hypothetical compound, "4-Bromo-5-aza-2-oxindole" (referred to herein as Cmpd-X ), as an illustrative example. We will detail the critical biophysical and cell-based assays necessary to establish its potency, selectivity, and mechanism of action.

The Chemical Probe: this compound (Cmpd-X)

While the synthesis of various aza-oxindole and bromo-azaindole derivatives has been reported in the literature for different applications, the specific characterization of this compound as a bromodomain inhibitor is a novel line of investigation.[8][9][10][11] The core scaffold is designed to mimic the acetylated lysine side chain, enabling it to fit into the conserved binding pocket of bromodomains. The bromine atom can be strategically utilized to enhance binding affinity and selectivity. The subsequent protocols will outline how to rigorously test this hypothesis.

Part 1: In Vitro Characterization - Quantifying Target Engagement

The initial phase of characterization focuses on confirming direct binding of Cmpd-X to the target bromodomain and quantifying its affinity. A suite of complementary biophysical assays is crucial for robust validation.[12][13]

AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) for Competitive Binding

The AlphaScreen™ assay is a high-throughput, bead-based proximity assay ideal for primary screening and determining the half-maximal inhibitory concentration (IC50) of a test compound.[14][15] The assay measures the ability of Cmpd-X to disrupt the interaction between a recombinant bromodomain protein and a biotinylated, acetylated histone peptide.[16]

Experimental Workflow: AlphaScreen™ Assay

G cluster_0 Assay Principle (No Inhibitor) cluster_1 Proximity cluster_2 Assay Principle (With Inhibitor) Donor Donor Bead (Streptavidin-coated) Biotin_Peptide Biotinylated Histone Peptide (Ac-Lys) Donor->Biotin_Peptide Binds Biotin Acceptor Acceptor Bead (Ni-NTA-coated) Signal Singlet Oxygen Transfer Emission at 520-620 nm Acceptor->Signal BRD4 His-tagged BRD4 Protein Biotin_Peptide->BRD4 Binds BRD4 BRD4->Acceptor Binds His-tag Proximity_Label ~200 nm Light Excitation at 680 nm Light->Donor Donor_inh Donor Bead Biotin_Peptide_inh Biotinylated Histone Peptide Donor_inh->Biotin_Peptide_inh Acceptor_inh Acceptor Bead BRD4_inh His-tagged BRD4 Protein BRD4_inh->Acceptor_inh Inhibitor Cmpd-X Inhibitor->BRD4_inh Disrupts Interaction No_Signal No Proximity Signal Loss

Caption: AlphaScreen™ assay workflow for bromodomain inhibitor screening.

Protocol: BRD4(BD1) AlphaScreen™ Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 1 mM DTT.

    • Prepare a serial dilution of Cmpd-X in DMSO, then dilute into Assay Buffer. The final DMSO concentration should not exceed 1%.[16][17]

    • Reconstitute His-tagged BRD4(BD1) protein and biotinylated H4K12ac peptide to their working concentrations in Assay Buffer.

  • Assay Plate Setup (384-well OptiPlate):

    • Add 2.5 µL of Cmpd-X dilution or DMSO (vehicle control) to each well.

    • Add 5 µL of a pre-mixed solution of BRD4(BD1) protein and biotinylated histone peptide.

    • Incubate for 30 minutes at room temperature with gentle shaking.[16][18]

  • Bead Addition:

    • Add 5 µL of AlphaLISA® Glutathione Acceptor beads diluted in Assay Buffer.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of AlphaScreen® Streptavidin Donor beads diluted in Assay Buffer.[18]

    • Incubate for another 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable microplate reader (e.g., PerkinElmer EnVision®).

    • Calculate the percent inhibition relative to DMSO controls and plot the dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[19] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[19][20][21] This label-free method provides a comprehensive understanding of the binding thermodynamics.[22]

Protocol: ITC Measurement of Cmpd-X Binding to BRD4(BD1)

  • Sample Preparation:

    • Dialyze purified BRD4(BD1) protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

    • Dissolve Cmpd-X in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.

  • ITC Experiment Setup:

    • Load the BRD4(BD1) protein (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load Cmpd-X (e.g., 200-500 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration and Data Analysis:

    • Perform a series of small injections (e.g., 2 µL) of Cmpd-X into the protein solution.

    • Record the heat change after each injection.

    • Integrate the raw data peaks and fit them to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.

ParameterDescriptionTypical Value for Potent Inhibitor
IC50 (AlphaScreen) Concentration for 50% inhibition< 1 µM
Kd (ITC) Dissociation constant< 500 nM
Stoichiometry (n) Molar binding ratio (Inhibitor:Protein)~1.0
ΔH (ITC) Enthalpy of bindingFavorable (negative value)
-TΔS (ITC) Entropy of bindingVaries

Part 2: Cellular Assays - Confirming Target Engagement and Biological Activity

Demonstrating that a compound can engage its target within the complex environment of a living cell and elicit a functional response is a critical step in probe validation.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.[23][24] It measures the proximity between a NanoLuc® luciferase-tagged bromodomain and a cell-permeable fluorescent tracer that binds to the same pocket.[23][25] Competitive displacement of the tracer by Cmpd-X results in a loss of BRET signal, allowing for the determination of cellular IC50.[24]

Experimental Workflow: NanoBRET™ Target Engagement Assay

G cluster_0 No Inhibitor cluster_1 With Inhibitor NLuc_BRD4 NanoLuc-BRD4 Fusion Protein Tracer Fluorescent Tracer NLuc_BRD4->Tracer Binds BRET_Signal BRET Signal (Energy Transfer) Tracer->BRET_Signal Fluorescence (610 nm) Substrate NanoLuc Substrate Substrate->NLuc_BRD4 Luminescence (460 nm) NLuc_BRD4_inh NanoLuc-BRD4 Fusion Protein No_BRET No BRET Signal NLuc_BRD4_inh->No_BRET Tracer_inh Fluorescent Tracer Inhibitor Cmpd-X Inhibitor->NLuc_BRD4_inh Competes for Binding

Caption: NanoBRET™ assay workflow for cellular target engagement.

Protocol: NanoBRET™ BRD4 Target Engagement Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a NanoLuc®-BRD4 fusion protein.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

  • Assay Plate Setup (384-well, white):

    • Dispense cells into the assay plate.

    • Add serially diluted Cmpd-X or DMSO control to the wells.

  • Tracer and Substrate Addition:

    • Add the NanoBRET™ tracer at its predetermined optimal concentration.

    • Equilibrate the plate at 37°C, 5% CO2 for 2 hours.

    • Add the Nano-Glo® Substrate and extracellular NanoLuc® inhibitor mixture.

  • Data Acquisition:

    • Read luminescence at 460 nm (donor) and 610 nm (acceptor) on a BRET-capable plate reader.

    • Calculate the NanoBRET™ ratio (Acceptor/Donor) and determine the cellular IC50 by plotting the ratio against the Cmpd-X concentration.

Cell Proliferation and Apoptosis Assays

A key functional consequence of BET bromodomain inhibition in many cancer cell lines is the suppression of proliferation and induction of apoptosis.[26][27] This is often linked to the downregulation of the MYC oncogene.[6]

Protocol: Anti-Proliferation Assay in MV4-11 Cells

  • Cell Seeding:

    • Seed MV4-11 acute myeloid leukemia cells (a BRD4-dependent cell line) in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat cells with a serial dilution of Cmpd-X for 72 hours.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence to quantify ATP levels, which correlate with the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Protocol: Apoptosis Assay by Flow Cytometry

  • Treatment:

    • Treat MV4-11 cells with Cmpd-X at 1x and 5x GI50 concentrations for 48 hours.

  • Staining:

    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. An effective inhibitor should show a dose-dependent increase in apoptotic cells.[26]

Summary of Expected Probe Characteristics

A high-quality chemical probe for bromodomain inhibition should meet several key criteria. The protocols outlined above are designed to generate the data needed to assess a novel compound like Cmpd-X against these standards.

AssayParameterTarget Value for a High-Quality Probe
AlphaScreen™ In Vitro IC50< 100 nM for target bromodomain
ITC In Vitro Kd< 100 nM for target bromodomain
Selectivity Panel (e.g., against other BRD families)>30-fold selectivity over other subfamilies
NanoBRET™ Cellular IC50< 1 µM
Anti-Proliferation Cellular GI50< 1 µM in a relevant cell line

Conclusion

The systematic application of the biophysical and cellular assays detailed in this guide provides a robust framework for the comprehensive characterization of novel bromodomain inhibitors like this compound (Cmpd-X). By establishing quantitative measures of potency, selectivity, direct target engagement, and functional cellular activity, researchers can confidently validate new chemical probes. These well-characterized probes are invaluable tools for exploring the complex biology of epigenetic regulation and for the development of next-generation therapeutics targeting bromodomain-driven diseases.

References

  • New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing).
  • Measuring intracellular target engagement at bromodomain BRD4 using... - ResearchGate.
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Synthetic Strategies for 4-Bromo-5-aza-2-oxindole Analogs: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aza-2-Oxindole Scaffold in Drug Discovery

The 5-aza-2-oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of a diverse array of therapeutic agents.[1][2] This structural core is a key component in numerous kinase inhibitors, which are at the forefront of targeted cancer therapy. The introduction of a bromine atom at the 4-position of the 5-aza-2-oxindole ring system creates a versatile synthetic handle, enabling further functionalization and the exploration of structure-activity relationships (SAR) in drug design. This application note provides a detailed guide to plausible synthetic routes for accessing 4-Bromo-5-aza-2-oxindole analogs, aimed at researchers and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

Two primary retrosynthetic strategies are proposed for the synthesis of this compound analogs:

  • Route A: Late-Stage Bromination - This approach involves the initial synthesis of the 5-aza-2-oxindole core, followed by regioselective bromination at the C4 position.

  • Route B: Convergent Synthesis via a Pre-brominated Intermediate - This strategy introduces the bromine atom at an early stage onto a pyridine-based precursor, which is then cyclized to form the target azaoxindole.

The choice between these routes will depend on the availability of starting materials, the desired substitution pattern on the final analog, and the scalability of the reactions.

Route A: Late-Stage Electrophilic Bromination of 5-Aza-2-Oxindole

This strategy commences with the synthesis of the parent 5-aza-2-oxindole, followed by a carefully controlled electrophilic bromination step.

Diagram of Synthetic Pathway A

Synthetic_Route_A cluster_0 Synthesis of 5-Aza-2-oxindole Core cluster_1 Functionalization start Commercially Available Starting Materials azaoxindole 5-Aza-2-oxindole start->azaoxindole Robinson & Donahue, 1993 [1] amino_azaoxindole 4-Amino-5-aza-2-oxindole azaoxindole->amino_azaoxindole Nitration followed by Reduction bromo_azaoxindole This compound azaoxindole->bromo_azaoxindole Electrophilic Bromination (e.g., NBS) amino_azaoxindole->bromo_azaoxindole Sandmeyer Reaction

Caption: Proposed synthetic pathways for this compound via late-stage functionalization.

Part 1: Synthesis of the 5-Aza-2-Oxindole Core

The foundational step is the synthesis of the 5-aza-2-oxindole scaffold. A reliable method for this was reported by Robinson and Donahue.[3] This synthesis provides the core structure upon which further modifications can be performed.

Protocol 1: Synthesis of 5-Aza-2-Oxindole (Adapted from Robinson & Donahue, 1993[3])

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine the appropriate starting materials as described in the original literature.

  • Solvent and Reagents: Dissolve the reactants in a suitable anhydrous solvent (e.g., toluene or xylene).

  • Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by filtration if it precipitates, or by extraction following the addition of water. The crude product is then purified by recrystallization or column chromatography on silica gel to afford pure 5-aza-2-oxindole.

Part 2, Option A: Synthesis via Sandmeyer Reaction

A highly regioselective method to introduce the bromine at the C4 position is through a Sandmeyer reaction, starting from a 4-amino precursor.

Step 2a: Synthesis of 4-Amino-5-aza-2-oxindole

  • Nitration: To a solution of 5-aza-2-oxindole in concentrated sulfuric acid, cooled in an ice bath, add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C. The regioselectivity of nitration on the 5-aza-2-oxindole ring is crucial and may require optimization.

  • Reduction: The resulting 4-nitro-5-aza-2-oxindole is then reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.

Protocol 2: Sandmeyer Bromination of 4-Amino-5-aza-2-oxindole

  • Diazotization: Suspend 4-amino-5-aza-2-oxindole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath. To this suspension, add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Part 2, Option B: Direct Electrophilic Bromination

Direct bromination of the 5-aza-2-oxindole core is an alternative, though potentially less regioselective, approach. The directing effects of the lactam functionality and the pyridine nitrogen will influence the position of bromination.

Protocol 3: Direct Bromination of 5-Aza-2-Oxindole

  • Reaction Setup: Dissolve 5-aza-2-oxindole in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise or dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Isolation and Purification: Isolate the crude product by extraction and purify by column chromatography to separate the desired 4-bromo isomer from other potential regioisomers.

Route B: Convergent Synthesis from a Pre-brominated Pyridine Intermediate

This strategy involves the synthesis of a substituted 2-amino-3-bromopyridine derivative, which is then cyclized to form the this compound. This approach offers better control over the regiochemistry of the bromine substituent.

Diagram of Synthetic Pathway B

Synthetic_Route_B cluster_0 Precursor Synthesis cluster_1 Cyclization start 2-Amino-3-bromopyridine intermediate Substituted 2-amino-3-bromopyridine start->intermediate Introduction of a -CH(R)COOR' group at C2-amino bromo_azaoxindole This compound intermediate->bromo_azaoxindole Intramolecular Cyclization (e.g., Pd-catalyzed)

Caption: Convergent synthesis of this compound from a pre-brominated pyridine precursor.

Part 1: Synthesis of the Cyclization Precursor

The key to this route is the preparation of a suitable 2-amino-3-bromopyridine derivative that can undergo intramolecular cyclization.

Protocol 4: Preparation of the Cyclization Precursor

  • Starting Material: Begin with commercially available 2-amino-3-bromopyridine.

  • N-Alkylation/Acylation: The amino group of 2-amino-3-bromopyridine can be reacted with an appropriate α-haloester or a related electrophile to introduce the side chain necessary for cyclization. For example, reaction with ethyl 2-bromoacetate in the presence of a base would yield the corresponding N-substituted intermediate.

Part 2: Intramolecular Cyclization

The final step is the intramolecular cyclization to form the oxindole ring. Palladium-catalyzed C-H functionalization is a powerful tool for such transformations.[4]

Protocol 5: Palladium-Catalyzed Intramolecular Cyclization

  • Reaction Setup: In a Schlenk tube or a similar reaction vessel, combine the N-substituted 2-amino-3-bromopyridine precursor, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., triethylamine or potassium carbonate).

  • Solvent: Use an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter off the catalyst, and concentrate the filtrate. The residue can be purified by column chromatography on silica gel to yield the desired this compound.

Data Summary

RouteKey TransformationAdvantagesPotential Challenges
A1 Sandmeyer ReactionHigh regioselectivity.Multi-step process; handling of diazonium salts.
A2 Direct BrominationFewer steps.Potential for poor regioselectivity; separation of isomers.
B Pd-catalyzed CyclizationExcellent regiocontrol.Availability of starting materials; optimization of cyclization conditions.

Conclusion and Future Perspectives

The synthetic routes outlined in this application note provide a strategic framework for the synthesis of this compound analogs. The choice of a particular route will be guided by the specific goals of the research program. The late-stage functionalization approach via a Sandmeyer reaction offers a potentially reliable method for accessing the target compound, while the convergent synthesis provides excellent control over regiochemistry. These methodologies open the door to the creation of diverse libraries of 4-substituted-5-aza-2-oxindole derivatives for evaluation as potential therapeutic agents, particularly in the realm of kinase inhibition and oncology.

References

  • Robinson, R. P., & Donahue, K. M. (1993). Synthesis of 5-azaoxindole. The Journal of Organic Chemistry, 58(13), 3653–3656. [Link][3]

  • Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]

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  • Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Current Medicinal Chemistry. [Link][2]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

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  • CN103664765A - Preparation method of 2-amino-3-bromopyridine.
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Application Notes & Protocols: 4-Bromo-5-aza-2-oxindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Bromo-5-aza-2-oxindole Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, predicated on the principle that small, low-complexity molecules (fragments) can bind to biological targets with high ligand efficiency.[1][2] These initial, often weak interactions, serve as highly tractable starting points for optimization into potent, selective, and drug-like candidates.[3][4] Within the vast chemical space of fragments, the 7-azaindole and related oxindole scaffolds have emerged as "privileged structures," frequently appearing in approved drugs and clinical candidates, particularly in the domain of kinase inhibition.[5][6][7]

This guide focuses on a specific, strategically designed fragment: This compound . This molecule is not merely a random small molecule but is engineered with distinct features that make it an exceptional tool for FBDD campaigns. The 5-aza-2-oxindole core provides a rigid scaffold with well-defined hydrogen bond donors and acceptors, mimicking key interaction motifs found in native ligands of many protein families, especially kinases.[5][8] The introduction of a bromine atom at the 4-position serves a dual purpose: it acts as a vector for synthetic elaboration and as a heavy atom to facilitate X-ray crystallographic studies, simplifying the crucial step of structure determination.[1]

These application notes provide a comprehensive framework for leveraging this compound in an FBDD workflow, from initial screening and hit validation to strategies for fragment evolution. The protocols herein are designed to be robust and self-validating, grounded in established biophysical and biochemical principles.

Physicochemical Properties and Rationale for Use

The utility of a fragment is dictated by its physicochemical properties. The "Rule of Three" provides a useful guideline for fragment design: Molecular Weight < 300 Da, cLogP < 3, Number of Hydrogen Bond Donors/Acceptors < 3 each.[9] this compound aligns well with these principles, ensuring adequate solubility and a lower propensity for non-specific binding.

PropertyValue (Estimated)Rationale for FBDD
Molecular Weight ~228 g/mol Low complexity increases the probability of binding to focused pockets.
cLogP ~1.5Ensures sufficient aqueous solubility for biophysical and biochemical assays.
Hydrogen Bond Donors 1 (N-H)Provides a key interaction point to anchor the fragment in a binding site.
Hydrogen Bond Acceptors 2 (C=O, Pyridine N)Offers multiple points for directional interactions with the target protein.
Heavy Atom Bromine (Br)Acts as an anomalous scatterer, aiding in phase determination in X-ray crystallography. Provides a reactive handle for synthetic elaboration (e.g., Suzuki or Sonogashira coupling).[5]

Experimental Workflow: From Fragment Screening to Hit Validation

A successful FBDD campaign relies on a cascade of orthogonal experimental techniques to identify true binders and eliminate false positives.[10][11] The following workflow is optimized for screening fragments like this compound.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Functional Validation cluster_3 Medicinal Chemistry SPR Surface Plasmon Resonance (SPR) High-Throughput Screening ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Profile SPR->ITC Confirm Binders NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) NMR->ITC Confirm Binders TSA Thermal Shift Assay (TSA) Initial Hit Identification TSA->SPR Prioritize Hits XRay X-Ray Crystallography Definitive Binding Mode ITC->XRay Validate & Characterize Elaboration Fragment Elaboration (Growing, Linking) XRay->Elaboration Structure-Guided Design Biochem Biochemical Assays (e.g., Enzyme Inhibition) Cellular Cell-Based Assays Target Engagement & Phenotype Biochem->Cellular Confirm Mechanism LeadOp Lead Optimization Cellular->LeadOp Guide Optimization Elaboration->Biochem Test New Analogs

Caption: FBDD cascade from primary screening to lead optimization.

Part 1: Primary Screening Protocols

The objective of primary screening is to rapidly identify fragments from a library that interact with the target protein. Because fragments bind weakly, highly sensitive biophysical techniques are required.[12][13]

Protocol 1.1: High-Throughput Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for identifying fragment binding in real-time.[12][14]

Rationale: SPR provides kinetic (k_on, k_off) and affinity (K_D) data, helps identify specific binders versus non-specific or aggregator behavior, and requires relatively low protein consumption.[12]

Step-by-Step Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling to achieve a density of 8,000-12,000 Response Units (RU). This high density maximizes the signal for low molecular weight fragments.

    • Use a reference flow cell (e.g., mock-coupled or coupled with an irrelevant protein) to subtract bulk refractive index changes and non-specific binding.[12]

  • Fragment Preparation:

    • Prepare a stock solution of this compound (and other library fragments) in 100% DMSO.

    • Create a dilution series in running buffer (e.g., HBS-EP+) to a final concentration range of 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).[12]

  • Screening:

    • Perform a single-concentration screen first (e.g., 200 µM) to identify initial hits.

    • Inject fragments over the protein and reference surfaces for a contact time sufficient to approach steady-state binding (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Hits are identified as fragments showing a response significantly above the baseline noise.

    • For confirmed hits, perform a full dose-response titration to determine the equilibrium dissociation constant (K_D) by fitting the steady-state binding responses to a 1:1 binding model.

Part 2: Hit Validation and Structural Characterization

This phase aims to confirm direct binding, elucidate the thermodynamic profile, and, most critically, determine the precise binding mode.

Protocol 2.1: Definitive Binding Mode Determination via X-Ray Crystallography

X-ray crystallography provides unparalleled, high-resolution structural information, revealing the exact binding pose of the fragment, which is essential for structure-guided medicinal chemistry.[15][16] It is the most sensitive method for detecting even very weak binders.[15]

Rationale: The bromine atom in this compound acts as a powerful tool for crystallography. Its anomalous scattering signal can be used to unambiguously locate the fragment in the electron density map, even in cases of low occupancy or ambiguous density.

Step-by-Step Methodology:

  • Protein Crystallization:

    • Obtain high-quality crystals of the apo-protein using established conditions (e.g., via vapor diffusion).

  • Fragment Soaking:

    • Prepare a solution of this compound in a cryoprotectant-compatible buffer at a concentration of 1-10 mM.

    • Transfer the apo-protein crystals into this solution and allow them to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source. It is advantageous to collect data at the bromine absorption edge (~0.92 Å) to maximize the anomalous signal.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Calculate an anomalous difference Fourier map. Strong peaks in this map will correspond to the positions of the bromine atoms, confirming the location and orientation of the bound fragment.

    • Build the fragment into the observed electron density and perform iterative rounds of model refinement.

XRay_Workflow ApoCrystal Apo-Protein Crystal Soaking Soak with This compound ApoCrystal->Soaking DataCollection X-Ray Data Collection (at Bromine Edge) Soaking->DataCollection MolReplacement Molecular Replacement DataCollection->MolReplacement AnomalousMap Calculate Anomalous Difference Map MolReplacement->AnomalousMap ModelBuilding Build Fragment into Density AnomalousMap->ModelBuilding Locate Bromine Refinement Refine Structure ModelBuilding->Refinement Refinement->ModelBuilding FinalStructure Protein-Fragment Complex Structure Refinement->FinalStructure

Caption: Crystallographic workflow for determining the fragment binding mode.

Part 3: Functional Validation and Fragment Elaboration

Once a fragment hit is structurally validated, its functional consequence must be assessed. This is followed by medicinal chemistry efforts to improve potency and drug-like properties.[3]

Protocol 3.1: Biochemical Assay for Functional Activity

Rationale: A biochemical assay provides a direct measure of the fragment's effect on the target's function (e.g., enzymatic inhibition).[17][18] Since fragments bind weakly, these assays are often run at high concentrations (up to 1 mM).[18][19]

Step-by-Step Methodology (Example: Kinase Inhibition Assay):

  • Assay Setup:

    • Use a suitable kinase assay format (e.g., ADP-Glo™, LanthaScreen™).

    • Determine the K_m of ATP for the kinase under the chosen assay conditions. Assays should be run at or below the K_m of ATP to ensure sensitivity to ATP-competitive inhibitors.

  • Inhibition Measurement:

    • Dispense the kinase, substrate, and ATP into a multi-well plate.

    • Add this compound over a wide concentration range (e.g., 1 µM to 2 mM). Include appropriate controls (no inhibitor, no enzyme).

    • Incubate for a set period and then measure the output signal (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Normalize the data to the controls and plot the percent inhibition versus the logarithm of the fragment concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Strategies for Fragment Elaboration

The high-resolution crystal structure is the roadmap for fragment evolution. The bromine atom on the this compound scaffold is a key enabler for synthetic chemistry.

  • Fragment Growing: Use the bromine as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new chemical moieties that can occupy adjacent sub-pockets identified in the crystal structure.[5]

  • Fragment Linking: If a second, nearby fragment binding site is discovered, the bromine can be used to synthesize linkers of appropriate length and geometry to connect the two fragments, often resulting in a dramatic increase in affinity.[20][21]

Conclusion

This compound is a highly valuable chemical tool for fragment-based drug discovery. Its privileged core scaffold provides key protein-ligand interactions, while the strategically placed bromine atom facilitates both definitive structural elucidation via X-ray crystallography and rapid synthetic elaboration. By following a rigorous and multi-faceted experimental workflow, researchers can effectively leverage this fragment to discover novel, high-quality starting points for the development of new therapeutic agents.

References

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD.
  • Peng, J. W. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 1091, 191–214.
  • Ciulli, A., & Dias, D. M. (2015). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1278, 541–562.
  • Vulpetti, A., & dalvit, C. (2012). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Expert opinion on drug discovery, 7(6), 493–507.
  • Renaudet, O., & Navarranne, A. (2010). Fragment Screening by Surface Plasmon Resonance. ACS medicinal chemistry letters, 1(2), 54–58.
  • Metz, S., et al. (2015). Systematic Assessment of Fragment Identification for Multitarget Drug Design. ChemMedChem, 10(11), 1845–1851.
  • BioAscent. (n.d.). Bespoke Assays for Biochemical, Biophysical, and Cellular applications.
  • Celtarys Research. (n.d.). Biochemical assays in drug discovery and development.
  • Guillon, R., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Current medicinal chemistry, 18(19), 2874–2892.
  • ResearchGate. (n.d.). Fragment screening by biochemical assay.
  • Albrecht, B. K., et al. (2013). N-substituted azaindoles as potent inhibitors of Cdc7 kinase. Bioorganic & medicinal chemistry letters, 23(7), 2040–2044.
  • Boettcher, A., et al. (2010). Fragment-based screening by biochemical assays: systematic feasibility studies with trypsin and MMP12. Journal of biomolecular screening, 15(9), 1063–1074.
  • Life Chemicals. (2021). Fragment-based Screening Methods for Innovative Drug Discovery.
  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
  • Scott, J. S., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. MedChemComm, 13(6), 1083–1092.
  • Oxford Protein Informatics Group. (2022). Fragment Based Drug Discovery with Crystallographic Fragment Screening at XChem and Beyond.
  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Newman, D. J., & Cragg, G. M. (2018). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery.
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in chemistry, 8, 93.
  • American Chemical Society. (2015). Fragment-Based Drug Design Strategies.
  • ResearchGate. (n.d.). Representative azaindole/oxindole core-containing BTK inhibitor in....
  • ACS Publications. (n.d.). Synthesis of 5-azaoxindole. The Journal of Organic Chemistry.
  • Sun, W., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules (Basel, Switzerland), 21(11), 1561.
  • de Oliveira, R. B., et al. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current topics in medicinal chemistry, 23(22), 2116–2130.
  • Bender, C. M., et al. (1998). Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines. Cancer research, 58(1), 95–101.
  • Woodhead, A. J., et al. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Journal of medicinal chemistry, 67(4), 2287–2304.
  • Gabizon, R., et al. (2021). Fragment-based covalent ligand discovery. Chemical Society reviews, 50(4), 2615–2629.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles.
  • Gielniewski, B., et al. (2022). 5-Azacytidine Inhibits the Activation of Senescence Program and Promotes Cytotoxic Autophagy during Trdmt1-Mediated Oxidative Stress Response in Insulinoma β-TC-6 Cells. International journal of molecular sciences, 23(7), 3959.
  • MDPI. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor.
  • Dvorská, T., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS medicinal chemistry letters, 13(11), 1775–1782.
  • Xin, B., et al. (2015). Fragment-based drug discovery and molecular docking in drug design. Current pharmaceutical biotechnology, 16(1), 11–25.
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Application Notes and Protocols for Cell-Based Assays Using 4-Bromo-5-aza-2-oxindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aza-Oxindole Scaffold as a Privileged Kinase Inhibitor Motif

The dysregulation of protein kinase activity is a cornerstone of numerous pathologies, most notably cancer, inflammatory conditions, and neurodegenerative disorders.[1] Kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast network of cellular signaling pathways that govern fundamental processes such as cell proliferation, survival, and differentiation. Consequently, the development of small molecule inhibitors that can selectively target and modulate the activity of specific kinases has become a major focus of modern drug discovery.[1]

Within the landscape of kinase inhibitor discovery, the aza-oxindole scaffold has emerged as a "privileged structure."[1][2] This heterocyclic motif, an isostere of the indole ring system, offers a unique combination of structural rigidity and synthetic tractability, making it an ideal framework for the design of potent and selective ATP-competitive kinase inhibitors.[1][3] The strategic placement of the nitrogen atom within the bicyclic system allows for the formation of key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][3]

This document provides a comprehensive guide to the use of a representative 4-Bromo-5-aza-2-oxindole derivative, hereafter referred to as Compound Aza-OX-4Br , in a suite of cell-based assays designed to characterize its biological activity. While specific data on this novel compound is emerging, the protocols and principles outlined herein are grounded in the extensive research conducted on structurally related aza-oxindole and oxindole derivatives.[4][5][6][7][8] These assays are designed to elucidate the compound's anti-proliferative effects, its impact on key cellular signaling pathways, and its potential to induce apoptosis.

Putative Mechanism of Action: Targeting Oncogenic Signaling Cascades

Based on the established activity of related aza-oxindole compounds, it is hypothesized that Compound Aza-OX-4Br functions as an inhibitor of one or more protein kinases integral to oncogenic signaling.[8] Many compounds built upon this scaffold have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs) and downstream signaling components of the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[8] These pathways are frequently hyperactivated in cancer, driving uncontrolled cell growth and survival.

The proposed mechanism involves Compound Aza-OX-4Br entering the cell and binding to the ATP-binding site of a target kinase. This competitive inhibition prevents the phosphorylation and subsequent activation of downstream effector proteins, leading to a blockade of the signaling cascade. The ultimate cellular consequences of this inhibition are anticipated to be a cessation of cell proliferation and the induction of programmed cell death (apoptosis).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAF RAF RTK->RAF Activates PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AzaOX4Br Compound Aza-OX-4Br AzaOX4Br->RAF Inhibits AzaOX4Br->PI3K Inhibits

Caption: Putative mechanism of action for Compound Aza-OX-4Br.

Application Note 1: Assessment of Anti-Proliferative Activity

Principle: A primary screen for potential anti-cancer agents involves assessing their ability to inhibit the proliferation of cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or luminescence-based assays that measure ATP content (e.g., CellTiter-Glo®) provide a quantitative measure of cell viability and metabolic activity. A dose-dependent reduction in the signal from these assays indicates a cytotoxic or cytostatic effect of the compound.

Protocol: Cell Viability Assessment using a Luminescence-Based ATP Assay

This protocol is optimized for determining the half-maximal inhibitory concentration (IC50) of Compound Aza-OX-4Br .

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound Aza-OX-4Br

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • White, opaque 96-well microplates suitable for luminescence measurements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cells in complete medium to a final concentration of 5 x 10^4 cells/mL (this may require optimization depending on the cell line's growth rate).

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound Aza-OX-4Br in 100% DMSO.

    • Perform a serial dilution of the stock solution in complete medium to prepare 2X working concentrations of the compound. A typical 8-point dose-response curve might range from 200 µM down to 0.1 µM (2X concentrations).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no cells" control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the appropriate 2X compound dilution or control.

    • Return the plate to the incubator for 72 hours.

  • ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the average luminescence of the "no cells" control from all other wells.

  • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor at which 50% of the biological activity is inhibited.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the magnitude of its effect.

Application Note 2: Target Engagement and Pathway Modulation

Principle: To validate that Compound Aza-OX-4Br acts via the proposed mechanism, it is crucial to demonstrate its ability to inhibit the phosphorylation of its target kinase or a downstream substrate within the cell.[9] The Cellular Phosphorylation Assay, often performed using Western blotting or ELISA-based methods, provides direct evidence of target engagement.[9] A reduction in the phosphorylated form of a specific protein following compound treatment confirms its inhibitory activity on the upstream kinase.

Protocol: Western Blot Analysis of Substrate Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of a key signaling protein (e.g., phospho-ERK) in response to treatment with Compound Aza-OX-4Br .

Materials:

  • Cancer cell line cultured in 6-well plates

  • Compound Aza-OX-4Br

  • Growth factor (e.g., EGF) to stimulate the pathway, if necessary

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • If the pathway of interest has low basal activity, serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of Compound Aza-OX-4Br or vehicle control for 1-2 hours.

    • If required, stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal protein loading.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A Seed Cells in 6-well Plates B Treat with Compound Aza-OX-4Br A->B C Lyse Cells with RIPA Buffer B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Antibody Incubation (Primary & Secondary) F->G H Chemiluminescent Detection G->H

Caption: Workflow for Western Blot Analysis.

Application Note 3: Evaluation of Apoptosis Induction

Principle: A key characteristic of an effective anti-cancer agent is its ability to induce apoptosis, or programmed cell death, in tumor cells. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Cancer cell line cultured in 6-well plates

  • Compound Aza-OX-4Br

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with Compound Aza-OX-4Br at its IC50 and 2x IC50 concentrations, alongside a vehicle control, for 24-48 hours.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer or gentle scraping.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

Data Analysis:

  • The cell population will be divided into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Compound Aza-OX-4Br .

PopulationAnnexin V StainingPropidium Iodide (PI) StainingCell Status
Q1NegativePositiveNecrotic
Q2PositivePositiveLate Apoptotic / Necrotic
Q3NegativeNegativeLive
Q4PositiveNegativeEarly Apoptotic

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability in cell viability assays - Inconsistent cell seeding- Edge effects in the 96-well plate- Compound precipitation- Use a multichannel pipette and ensure a homogenous cell suspension.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Check the solubility of the compound in the culture medium.
No inhibition of phosphorylation observed in Western blot - Compound concentration is too low- Incubation time is too short- Target kinase is not active in the chosen cell line- Perform a dose-response and time-course experiment.- Confirm the expression and basal activity of the target kinase in your cell line.
High background in Western blot - Insufficient blocking- Antibody concentration is too high- Inadequate washing- Increase blocking time or try a different blocking agent.- Titrate the primary and secondary antibodies.- Increase the number and duration of wash steps.
Low percentage of apoptotic cells - Compound concentration is too low- Treatment duration is insufficient- Increase the compound concentration (e.g., up to 5x IC50).- Extend the treatment time (e.g., 48 or 72 hours).

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the initial characterization of novel this compound derivatives like Compound Aza-OX-4Br . By systematically evaluating the anti-proliferative effects, target engagement within key signaling pathways, and the induction of apoptosis, researchers can build a comprehensive biological profile of these promising compounds. The aza-oxindole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and the application of these cell-based assays is a critical step in advancing these molecules from the laboratory to the clinic.

References

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Application Notes and Protocols for the Utilization of 4-Bromo-5-aza-2-oxindole in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-5-aza-2-oxindole

The quest for next-generation organic electronic materials has identified nitrogen-containing heterocyclic compounds as a privileged class of building blocks. Their intrinsic electronic properties, ability to engage in intermolecular hydrogen bonding, and tunable energy levels make them ideal candidates for active layers in devices like Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs).[1][2] Within this class, the aza-2-oxindole scaffold is particularly noteworthy. It features an electron-withdrawing lactam group that can help lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a feature beneficial for creating n-type or ambipolar semiconductor materials.[3]

This guide focuses on This compound , a versatile synthetic intermediate poised for significant impact. The strategic placement of the bromine atom at the 4-position serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions.[4] This allows for the precise and efficient introduction of various π-conjugated moieties, enabling the systematic tuning of the final semiconductor's electronic and physical properties. The adjacent nitrogen atom at the 5-position further modulates the electronic character of the aromatic system, distinguishing it from its carbocyclic oxindole counterparts.[5]

These application notes provide a comprehensive framework for researchers, chemists, and materials scientists, detailing the synthesis, functionalization, and characterization of novel organic semiconductors derived from this key building block. We will delve into field-proven protocols for Suzuki and Stille cross-coupling reactions, explain the causal science behind experimental choices, and outline the necessary characterization techniques to validate outcomes.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful experimentation.

PropertyValueSource
CAS Number 1190313-66-6[6][7]
Molecular Formula C₇H₅BrN₂O[6]
Molecular Weight 213.03 g/mol [7]
Boiling Point (Predicted) 408.2 ± 45.0 °C[6]
Density (Predicted) 1.768 ± 0.06 g/cm³[6]
Appearance Off-white to light brown solid (Typical)N/A
Solubility Soluble in DMF, DMSO; sparingly soluble in THF, DioxaneN/A

Core Synthetic Workflows & Protocols

The true utility of this compound is realized through its conversion into larger, π-conjugated systems. The carbon-bromine bond is the key reaction site for building molecular complexity.

G start This compound (Building Block) process1 Palladium-Catalyzed Cross-Coupling start->process1 sub_process1 Suzuki Coupling (Ar-B(OH)₂) process1->sub_process1 sub_process2 Stille Coupling (Ar-Sn(R)₃) process1->sub_process2 product π-Conjugated Aza-Oxindole Derivative (Target Semiconductor) sub_process1->product sub_process2->product analysis Characterization product->analysis sub_analysis1 Structural Verification (NMR, MS) analysis->sub_analysis1 sub_analysis2 Property Analysis (CV, UV-Vis, TGA) analysis->sub_analysis2 device Device Fabrication & Testing (e.g., OTFT) sub_analysis2->device Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar'-Br start_materials Ar-B(OH)₂ This compound pd_complex [Ar'-Pd(II)(Br)L₂] ox_add->pd_complex transmetal Transmetalation (Base) pd_complex->transmetal Ar-B(OH)₂ pd_diaryl [Ar'-Pd(II)(Ar)L₂] transmetal->pd_diaryl red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 regenerates catalyst product Ar'-Ar (Product) red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%) [8][9]* Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (K₂CO₃, 3.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Scientist's Note: Oxygen can oxidize the Pd(0) active species, deactivating the catalyst and leading to lower yields. Maintaining an inert atmosphere is critical for reproducibility.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.

    • Rationale: The water in the solvent mixture is crucial for the transmetalation step, helping to activate the boronic acid. Dioxane is an excellent solvent for the organic reagents and the palladium complex.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the coupled product and assess its purity.

  • HRMS (High-Resolution Mass Spectrometry): To verify the exact mass and confirm the elemental composition.

Protocol 2: Stille Cross-Coupling

The Stille reaction offers a powerful alternative, particularly when the coupling partner is sensitive to the basic conditions of the Suzuki reaction or when the corresponding boronic acid is unstable. [10]Organostannanes are stable to air and moisture, but their primary drawback is the toxicity of tin compounds, which necessitates careful handling and rigorous purification of the final product. [11][12] Principle: The Stille reaction couples the bromo-azaoxindole with an organostannane reagent, also using a palladium catalyst. [11]The mechanism is similar to the Suzuki coupling, with the key difference being the transmetalation step, where the organic group is transferred from tin to the palladium center. [12] Materials and Reagents:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1-1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Optional: Lithium chloride (LiCl) or Copper(I) iodide (CuI) as an additive

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Vessel Preparation: In a Schlenk flask, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in anhydrous, degassed toluene.

  • Inerting: Purge the solution with a gentle stream of argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive pressure of argon.

    • Scientist's Note: The Pd(PPh₃)₄ catalyst is sensitive to both air and light. It should be stored under inert gas and added to the reaction mixture promptly.

  • Reaction: Heat the reaction mixture to 90-110 °C under argon with stirring.

    • Rationale: Higher temperatures are often required for Stille couplings compared to Suzuki reactions. Additives like LiCl can accelerate the transmetalation step by facilitating the cleavage of the tin-carbon bond. [10]5. Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable solvent like ethyl acetate. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin salts, which can then be removed by filtration through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. The crude product should be purified via column chromatography, often requiring careful optimization to ensure complete removal of residual tin.

Characterization of Resulting Organic Semiconductors

Beyond basic structural confirmation, a full evaluation of the newly synthesized material's potential requires specialized analysis.

TechniquePurposeExpected Information
UV-Vis Spectroscopy To determine the optical properties and bandgap.Absorption maxima (λ_max) in solution and thin film; calculation of the optical bandgap (E_g^opt) from the absorption onset.
Cyclic Voltammetry (CV) To determine the electrochemical properties and energy levels.Oxidation and reduction potentials; calculation of HOMO and LUMO energy levels.
Thermogravimetric Analysis (TGA) To assess thermal stability.Decomposition temperature (T_d), crucial for device processing and operational stability.
Organic Thin-Film Transistor (OTFT) Fabrication To measure charge transport characteristics.Field-effect mobility (μ), threshold voltage (V_th), and on/off current ratio. [1][13]

Hypothetical Data for a Dithiophene-Coupled Derivative:

ParameterHypothetical ValueSignificance
Yield (Suzuki) 85%Demonstrates efficient C-C bond formation.
λ_max (film) 485 nmIndicates the wavelength of maximum light absorption.
HOMO Level -5.4 eVDetermines the energy barrier for hole injection from the electrode.
LUMO Level -3.2 eVInfluences electron injection and ambient stability.
Hole Mobility (μ_h) 0.05 cm²/V·sA key performance metric for OTFT applications. [1]

References

  • This compound CAS#: 1190313-66-6 - ChemicalBook.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH.
  • Halogenated Materials as Organic Semiconductors - ResearchGate.
  • Stille Coupling - Organic Chemistry Portal.
  • Stille reaction - Wikipedia.
  • CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents.
  • Synthesis of Oxindoles and Benzofuranones via Oxidation of 2- Heterocyclic BMIDAs - University of Strathclyde. (2016).
  • Stille Coupling - Chemistry LibreTexts. (2023).
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate.
  • Suzuki Coupling Mechanism - YouTube. (2022).
  • Synthesis of 5-azaoxindole | The Journal of Organic Chemistry - ACS Publications.
  • How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. (2023).
  • Synthesis of Electrically-Conducting Organic Polymers: Halogen Derivatives of Polyacetylene, (CH)(X). - DTIC.
  • This compound - CAS:1190313-66-6 - Sunway Pharm Ltd.
  • 4-BroMo-7-aza-2-oxindole - ChemBK. (2024).
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central.
  • New Oxindole-Bridged Acceptors for Organic Sensitizers: Substitution and Performance Studies in Dye-Sensitized Solar Cells - PubMed Central.
  • Aza-pentacyclic acenedithiophene based conjugated polymers for organic thin film transistors - Sungkyunkwan University.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem.
  • Azaindole synthesis - Organic Chemistry Portal.
  • Pyrrolopyrrole-Based Aza-BODIPY Small Molecules for Organic Field-Effect Transistors.
  • In Silico Characterization of Bromo-DragonFLY Binding to the 5-HT2A Receptor: Molecular Insights Into a Potent Designer Psychedelic - PubMed.
  • Development of Organic Semiconductors - Sigma-Aldrich.
  • Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi | DNDi.
  • Azine- and Azole-Functionalized Oligo´ and Polythiophene Semiconductors for Organic Thin-Film Transistors - ResearchGate.
  • 5-Bromo-2-oxindole | C8H6BrNO | CID 611193 - PubChem.
  • Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed.
  • 4-bromo-5-hydroxy-6-azaindole - Advanced ChemBlocks.
  • The role of chemical design in the performance of organic semiconductors - KAUST Repository.
  • High-performance organic semiconductors for thin-film transistors based on 2,7-divinylb[6]enzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry (RSC Publishing). Available at: _

  • Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors - PubMed. (2020).
  • High-performance organic semiconductors for thin-film transistors based on 2, 7-divinyl [6]benzothieno [3, 2-b] benzothiophene - ResearchGate. Available at:

  • The asymmetric synthesis of halogenated compounds from carboxylic acids is world first | ScienceDaily. (2017).

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Application Notes and Protocols for the Agrochemical Evaluation of 4-Bromo-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating 4-Bromo-5-aza-2-oxindole in Agrochemical Research

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemical active ingredients with diverse modes of action. The oxindole scaffold, a privileged heterocyclic motif, is well-established in medicinal chemistry for its wide range of biological activities. Its nitrogen-containing isostere, the azaoxindole core, presents a compelling yet underexplored framework for agrochemical discovery.

This document provides a comprehensive guide for the initial investigation of This compound (CAS: 1190313-66-6) [1], a specific derivative poised for exploration. The introduction of a bromine atom at the 4-position and a nitrogen atom in the 5-position of the oxindole ring system significantly alters its electronic and steric properties. This modification can enhance binding affinity to target enzymes or receptors and potentially confer novel biological activities. Halogenation is a common strategy in the design of potent agrochemicals, often improving metabolic stability and membrane permeability.

These application notes are designed for researchers in crop protection and related fields. They provide not just protocols, but the scientific reasoning to empower the user to adapt and troubleshoot. We will proceed from the foundational synthesis and characterization of the molecule to a tiered screening approach for evaluating its potential as a fungicide, herbicide, and insecticide.

Synthesis and Characterization of this compound

A robust and scalable synthesis is the prerequisite for any screening campaign. While multiple routes to substituted azaoxindoles exist, a practical approach often involves the cyclization of an appropriately substituted aminopyridine precursor. The synthesis and characterization of this specific molecule are not widely published, but analogous syntheses provide a strong foundation.[2][3]

Proposed Synthetic Pathway:

A plausible retrosynthetic analysis suggests that this compound could be synthesized from a substituted 2-aminopyridine derivative. The key step would be an intramolecular cyclization to form the fused lactam ring.

G A 2-Amino-3-halopyridine Derivative C Esterification A->C B Glycolic Acid Derivative B->C D N-Alkylation Intermediate C->D Coupling E Intramolecular Cyclization (e.g., Palladium-catalyzed) D->E G 5-Aza-2-oxindole E->G F Bromination H This compound F->H G->F Regioselective Halogenation

Protocol 1: General Characterization

  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure, proton environments, and carbon backbone.

  • Mass Spectrometry (MS): Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and exact mass of the molecule (C₇H₅BrN₂O)[1]. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

  • Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC) with a UV detector. A purity level of >95% is recommended for biological screening to avoid false positives.

A Hierarchical Strategy for Agrochemical Screening

To efficiently allocate resources, a tiered screening approach is recommended. This strategy begins with broad, cost-effective in vitro assays and progresses to more complex in vivo or whole-organism studies for promising "hits."

G cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Secondary Screening & Dose-Response cluster_2 Tier 3: Advanced Studies A Compound Synthesis & QC (>95% Purity) B Fungicidal Screen (Mycelial Growth Inhibition) A->B C Herbicidal Screen (Seed Germination Assay) A->C D Insecticidal Screen (Contact Toxicity Assay) A->D E Fungicidal EC₅₀ Determination (Broad Panel of Pathogens) B->E Hit F Herbicidal IC₅₀ Determination (Pre- & Post-emergence) C->F Hit G Insecticidal LC₅₀ Determination (Contact & Ingestion) D->G Hit H Mechanism of Action (MoA) Studies E->H F->H G->H I Spectrum & Selectivity (Crop Safety) H->I J Initial Toxicology & Environmental Fate H->J

Application Note 1: Fungicidal Potential Assessment

Rationale: The oxindole core is present in natural products with antifungal properties. Furthermore, many commercial fungicides are nitrogen-containing heterocycles. The 3-indolyl-3-hydroxy oxindole derivatives, for example, have shown potent and broad-spectrum activity against plant pathogenic fungi like Rhizoctonia solani.[4] This suggests the azaoxindole scaffold is a promising starting point for novel fungicide discovery.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol assesses the compound's ability to inhibit the growth of key plant pathogenic fungi.

  • Materials:

    • Potato Dextrose Agar (PDA) medium.

    • Sterile petri dishes (90 mm).

    • Fungal cultures: Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea, Colletotrichum gloeosporioides.

    • This compound stock solution (10 mg/mL in DMSO).

    • Commercial fungicide (e.g., Carbendazim) as a positive control.

    • Sterile DMSO as a negative control.

  • Procedure:

    • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to 45-50°C in a water bath.

    • Compound Incorporation: Add the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as this can inhibit fungal growth. Prepare control plates with DMSO only and the positive control fungicide.

    • Plating: Pour approximately 20 mL of the amended agar into each sterile petri dish and allow it to solidify.

    • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.

    • Incubation: Seal the plates with paraffin film and incubate at 25 ± 2°C in the dark.

    • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the Percentage Inhibition of Radial Growth (PIRG) using the following formula: PIRG (%) = [(DC - DT) / DC] * 100 Where: DC = Average diameter of the colony in the control group, and DT = Average diameter of the colony in the treatment group.

    • For compounds showing significant inhibition (>50%), conduct a dose-response study with a wider range of concentrations to determine the Effective Concentration 50% (EC₅₀).

Compound Target Fungus Hypothetical EC₅₀ (µg/mL)
This compoundFusarium oxysporum15.2
This compoundRhizoctonia solani8.9
This compoundBotrytis cinerea25.6
Carbendazim (Control)Fusarium oxysporum1.5
Caption: Table for summarizing hypothetical fungicidal activity data.

Application Note 2: Herbicidal Potential Assessment

Rationale: Many herbicides act by inhibiting specific plant enzymes or mimicking plant hormones. For instance, indole-3-carboxylic acid derivatives have been developed as auxin mimics that antagonize the TIR1 auxin receptor, leading to herbicidal effects.[5][6] The structural similarity of the azaoxindole core to indole suggests a potential for interaction with auxin signaling pathways or other critical plant processes.

Protocol 3: Pre- and Post-Emergence Herbicidal Screening

This protocol provides a whole-plant assessment of phytotoxicity.

  • Plant Species:

    • Monocot: Barnyardgrass (Echinochloa crus-galli)

    • Dicot: Velvetleaf (Abutilon theophrasti) or Cress (Lepidium sativum)

  • Compound Preparation:

    • Prepare a stock solution of this compound in acetone or DMSO.

    • Create a spray solution by diluting the stock in water containing a surfactant (e.g., 0.1% Tween-20) to a final concentration for testing (e.g., 1000 g a.i./ha).

  • Pre-Emergence Protocol:

    • Fill small pots with a standard potting mix.

    • Sow seeds of the test species at a uniform depth.

    • Apply the test solution evenly to the soil surface using a laboratory track sprayer.

    • Place pots in a greenhouse or growth chamber with controlled temperature (25/20°C day/night) and light (16h photoperiod).

    • Water pots from the bottom to avoid disturbing the treated soil layer.

    • Evaluate results 14-21 days after treatment (DAT) by visually assessing percent injury (0% = no effect, 100% = complete kill) compared to a solvent-treated control.

  • Post-Emergence Protocol:

    • Sow seeds and grow plants until they reach the 2-3 leaf stage.

    • Apply the test solution as a foliar spray, ensuring complete coverage.

    • Return plants to the growth chamber.

    • Evaluate percent injury and symptoms (e.g., chlorosis, necrosis, stunting) 14-21 DAT.

Application Plant Species Rate (g a.i./ha) Hypothetical Injury (%)
Pre-EmergenceE. crus-galli100020
Pre-EmergenceA. theophrasti100085
Post-EmergenceE. crus-galli100015
Post-EmergenceA. theophrasti100090
Caption: Table for summarizing hypothetical herbicidal screening data.

Application Note 3: Insecticidal Potential Assessment

Rationale: The vast majority of synthetic insecticides are neurotoxins, and many are heterocyclic compounds. The azaoxindole scaffold provides a rigid framework that can be functionalized to interact with insect-specific receptors or enzymes, such as acetylcholinesterase or GABA receptors. High-throughput screening methods are essential for the initial discovery of insecticidal leads.[7]

Protocol 4: Insect Contact and Ingestion Toxicity Assays

This protocol uses a common model insect, the fruit fly (Drosophila melanogaster), or an agricultural pest like the pea aphid (Acyrthosiphon pisum).

  • Insect Rearing: Maintain healthy, age-synchronized cultures of the test insect under standard laboratory conditions.

  • Contact Toxicity (Topical Application):

    • Immobilize adult insects by brief chilling or CO₂ anesthetization.

    • Using a micro-applicator, apply a small droplet (e.g., 0.1 µL) of the test compound dissolved in acetone to the dorsal thorax of each insect.

    • Use multiple doses to establish a dose-response curve. Include an acetone-only control.

    • Place treated insects in a vial with a food source.

    • Assess mortality at 24 and 48 hours post-treatment.

  • Ingestion Toxicity (Diet Incorporation):

    • Prepare an artificial diet for the test insect.

    • While the diet is still liquid, incorporate the test compound to achieve a range of final concentrations. Use a solvent control.

    • Dispense the diet into assay wells or vials.

    • Introduce a set number of insects (larvae or adults, depending on the species) into each container.

    • Incubate under standard rearing conditions.

    • Assess mortality at 24, 48, and 72 hours.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis to calculate the Lethal Dose 50% (LD₅₀) for contact assays or Lethal Concentration 50% (LC₅₀) for ingestion assays.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic framework for the initial evaluation of this compound as a potential agrochemical lead. A "hit" from any of these primary screens—for example, a compound exhibiting >80% phytotoxicity to a target weed at 1000 g/ha or an EC₅₀ below 10 µg/mL against a key fungal pathogen—would warrant progression to Tier 2 studies. These would involve dose-response determinations against a broader spectrum of organisms, initial crop safety evaluations, and ultimately, mechanism of action studies to identify its biological target. The unique electronic and structural features of this azaoxindole derivative make it a compelling candidate for discovery research, holding the potential to address unmet needs in modern agriculture.

References

  • Horizon Research Publishing. (2016, January 30). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Available at: [Link]

  • Terry, C., et al. (n.d.). Application of a novel integrated toxicity testing strategy incorporating “3R” principles of animal research to evaluate the safety of a new agrochemical sulfoxaflor. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2019, February 13). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed. Available at: [Link]

  • Request PDF. (n.d.). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. Available at: [Link]

  • bioRxiv. (2021, June 27). Herbicidal activity of fluoroquinolone derivatives. Available at: [Link]

  • MDPI. (n.d.). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Available at: [Link]

  • Request PDF. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Herbicidal Activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][7]oxazin-6-yl)isoindoline-1,3-diones. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2025, January 10). Insecticidal and Bactericidal Activities of Cassia nigricans Vahl and Molecular Docking Analysis of Insect Acetylcholinesterase. Available at: [Link]

  • National Center for Biotechnology Information. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed. Available at: [Link]

  • Request PDF. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Herbicidal Activity Data of Compounds (% inhibition). Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 5-azaoxindole. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Available at: [Link]

  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]

  • National Center for Biotechnology Information. (2025, December 16). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5‑Aryl‑1H‑indoles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole Derivatives. PubMed. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. Available at: [Link]

  • ChemBK. (2024, April 10). 4-BroMo-7-aza-2-oxindole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Bromo-5-aza-2-oxindole (CAS: 1190313-66-6).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists who handle this valuable heterocyclic building block. Purity is paramount for ensuring reproducible results in downstream applications, from screening assays to late-stage drug development. This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties and analytical considerations for this compound, which are critical for designing a successful purification strategy.

Q1: What are the key physicochemical properties of this compound that influence purification?

A1: Understanding the molecule's properties is the first step. This compound is a relatively polar, heterocyclic compound. Its structure, featuring a lactam (the oxindole core), a pyridine ring (the 'aza' component), and a bromine substituent, dictates its behavior.

  • Polarity: The presence of N-H and C=O groups makes the molecule polar and capable of hydrogen bonding. This suggests poor solubility in non-polar solvents like hexanes and better solubility in polar solvents.

  • Solubility: Based on similar structures like 5-Bromo-2-oxindole, it is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4] Its solubility in common chromatography and recrystallization solvents like ethyl acetate, methanol, or acetonitrile will need to be experimentally determined but is expected to be moderate.

  • Stability: The oxindole core can be sensitive to harsh conditions. The lactam bond is susceptible to hydrolysis under strong acidic or basic conditions. Furthermore, indole-like structures can be unstable in strong acid, potentially leading to dimerization or degradation.[5] It is recommended to store the compound in a cool, dry, dark place under an inert atmosphere.[5]

Q2: What are the most common impurities to expect from the synthesis of this compound?

A2: Impurities are typically carried over from the synthesis and can include:

  • Unreacted Starting Materials: The precursors used to construct the aza-oxindole ring.

  • Reagents: Brominating agents such as N-Bromosuccinimide (NBS) or bromine itself.

  • Positional Isomers: During electrophilic bromination of the aza-oxindole core, bromination may occur at other positions, leading to isomeric impurities that can be difficult to separate.[6]

  • Over-brominated Products: Di-bromo or other multiply-halogenated species.

  • Degradation Products: If the reaction or workup involved harsh pH conditions, you might see byproducts from ring-opening or polymerization.

Q3: Which analytical techniques are best for assessing the purity of 4-Bromo-5-aaza-2-oxindole?

A3: A multi-technique approach is always recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., using a C18 column) is typically effective for indole-type compounds.[7][8]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction progress and for screening solvent systems for column chromatography.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the desired product and identifying any structurally related impurities.[9][10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

Section 2: Purification Methodologies & Protocols

This section provides detailed protocols for the most common purification techniques applicable to this compound. The choice of method depends on the scale, initial purity, and required final purity.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique.

G start Crude this compound check_purity Assess Purity (TLC/HPLC/NMR) start->check_purity purity_high Purity >90%? check_purity->purity_high is_solid Is it a solid? purity_high->is_solid Yes column_chrom Flash Column Chromatography purity_high->column_chrom No (<90%) recrystallize Recrystallization is_solid->recrystallize Yes is_solid->column_chrom No (Oil) final_purity Final Purity Check (HPLC/NMR) recrystallize->final_purity prep_hplc Preparative HPLC column_chrom->prep_hplc Need >99% Purity column_chrom->final_purity prep_hplc->final_purity

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Expertise & Experience: Recrystallization is the most efficient method for removing small amounts of impurities from a crystalline solid, especially on a large scale. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).

Protocol: Recrystallization of this compound

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Heat the promising candidates to a boil and cool in an ice bath to observe crystal formation. Toluene has been successfully used for a similar compound, 5-bromo-7-azaindole.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Confirm the purity of the recrystallized material using HPLC and/or NMR.

Method 2: Flash Column Chromatography

Expertise & Experience: This is the workhorse technique for purifying organic compounds, especially when dealing with non-crystalline materials, complex mixtures, or when isomers need to be separated. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). The polar nature of this compound suggests that it will adhere strongly to silica gel, requiring a relatively polar eluent system to move it down the column.

Protocol: Column Chromatography of this compound

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures. A good system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) will give your product a Retention Factor (Rf) of ~0.2-0.4. For similar bromo-aza-indole compounds, ethyl acetate/hexane mixtures are a common starting point.[11]

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent or dry-packed. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. A gradient elution (gradually increasing the polarity of the eluent, e.g., from 20% to 50% ethyl acetate in hexane) is often more effective than an isocratic (constant composition) elution for separating complex mixtures.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC, spotting every few fractions to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying & Validation: Dry the resulting solid under high vacuum and confirm its purity by HPLC and NMR.

Recommended Solvents for Chromatography & Recrystallization
Solvent Notes & Common Use
Hexane / Petroleum EtherNon-polar component of eluent for chromatography.
Ethyl Acetate (EtOAc)Medium-polarity eluent; good starting point for chromatography.[13]
Dichloromethane (DCM)Medium-polarity eluent; good for dissolving many organics.
Methanol (MeOH)Highly polar eluent, used in small percentages with DCM or EtOAc.
ToluenePotential recrystallization solvent.[12]
Acetonitrile (ACN)Potential recrystallization solvent; common HPLC solvent.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may face during the purification process in a direct Q&A format.

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution above its melting point.

  • Cause: The boiling point of the solvent may be too high, or the solution may be too concentrated or contain impurities that depress the melting point.

  • Solution 1 (Re-dissolve and Dilute): Add more hot solvent to re-dissolve the oil, then allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can help initiate crystallization.

  • Solution 2 (Change Solvent): Switch to a lower-boiling point solvent system. You can also try a two-solvent system (one in which the compound is soluble, and one in which it is not) and slowly add the anti-solvent to the solution of your compound until it becomes cloudy.

Q: My recovery from column chromatography is very low. Where did my compound go?

A: Low recovery is a common frustration.

  • Cause 1 (Irreversible Adsorption): Your compound may be too polar and is sticking irreversibly to the silica gel. This can be exacerbated if the silica is acidic.

  • Solution 1: Deactivate the silica gel by adding 1-2% triethylamine or ammonia to your eluent system. This neutralizes acidic sites and can prevent streaking and irreversible binding of basic compounds (the aza- group in your molecule is basic).

  • Cause 2 (Degradation): The compound might be degrading on the silica.

  • Solution 2: Work quickly and avoid leaving the compound on the column for extended periods. Consider switching to a less acidic stationary phase like neutral alumina.

  • Cause 3 (Elution Failure): The eluent may not be polar enough to move the compound off the column.

  • Solution 3: After running your planned gradient, flush the column with a very polar solvent mixture (e.g., 10-20% Methanol in DCM) to wash off any remaining highly-retained material.

Q: I see significant streaking or tailing of my product spot on TLC and the column. How can I get sharp bands?

A: Streaking indicates a problem with the interaction between your compound, the stationary phase, and the mobile phase.

  • Cause 1 (Acidity/Basicity): The aza-oxindole structure has both weakly acidic (N-H) and basic (pyridine nitrogen) sites. Interaction with acidic silica can cause tailing.

  • Solution 1: As mentioned above, add a small amount of a modifier to your eluent. For a basic compound, add ~1% triethylamine. For an acidic compound, adding ~1% acetic or formic acid can sharpen the bands.

  • Cause 2 (Overloading): You may have loaded too much material onto the TLC plate or the column.

  • Solution 2: Dilute your sample for TLC. For column chromatography, ensure you are not exceeding the recommended capacity of your column (typically 1-5% of the silica weight).

  • Cause 3 (Insolubility): If the compound is not fully soluble in the eluent, it will streak.

  • Solution 3: Ensure your chosen eluent system is capable of dissolving the compound. A stronger, more polar system may be required.

Troubleshooting Flowchart for Column Chromatography

G start Problem with Column issue What is the issue? start->issue streaking Streaking / Tailing issue->streaking Streaking low_recovery Low Recovery issue->low_recovery Low Recovery no_separation Poor / No Separation issue->no_separation Co-elution sol_streak Add Modifier to Eluent (e.g., 1% Et3N) streaking->sol_streak sol_overload Reduce Sample Load streaking->sol_overload sol_flush Flush column with polar solvent (e.g., 10% MeOH/DCM) low_recovery->sol_flush sol_deactivate Use Neutralized Silica or Alumina low_recovery->sol_deactivate sol_gradient Use a Shallower Gradient no_separation->sol_gradient sol_solvent Change Solvent System (e.g., Toluene/Acetone) no_separation->sol_solvent

Caption: A troubleshooting guide for common column chromatography issues.

References

  • Gehringer, M., et al. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Payne, J. T., et al. (2017). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. Available at: [Link]

  • Cuesta, J., et al. (2018). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • González-Gómez, J. C., et al. (2012). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital.CSIC. Available at: [Link]

  • Royal Society of Chemistry. (2018). S1 Supplementary Information Pd and photoredox dual catalysis assisted decarboxylative ortho-benzoylation of N- phenyl-7-azaindo. Available at: [Link]

  • Krasavin, M., et al. (2021). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Available at: [Link]

  • Popowycz, F., et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules. Available at: [Link]

  • Sipos, G., et al. (2021). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. RSC Publishing. Available at: [Link]

  • Lv, K., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health. Available at: [Link]

  • Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Google Patents. (2018). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Wang, L., et al. (2020). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. MDPI. Available at: [Link]

  • Google Patents. (2016). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Available at: [Link]

  • Popowycz, F. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Atlanchim Pharma. (2022). Scientific Letter N°18. Available at: [Link]

  • Gillespie, J. R., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. (2020). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. National Institutes of Health. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-5-aza-2-oxindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. Given that this compound (CAS 1190313-66-6) is a specialized building block, this document synthesizes direct information with field-proven insights from the synthesis of analogous azaoxindoles to provide a comprehensive troubleshooting resource.[1][2]

Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions to overcome common synthetic challenges.

Section 1: Synthetic Strategy & Core Challenges

The synthesis of azaoxindoles, including the 4-bromo-5-aza variant, typically involves the construction of the bicyclic ring system from a functionalized pyridine precursor. The primary challenges often revolve around achieving regioselective bromination, ensuring efficient cyclization, and managing the electronic properties of the pyridine ring, which can complicate reactions that are otherwise routine for standard indoles.

A generalized workflow for obtaining the target compound is outlined below. Subsequent sections will address specific issues that can arise at each stage.

G start Substituted 2-Aminopyridine intermediate Functionalized Pyridine (e.g., via Sandmeyer or N-oxide chemistry) start->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Form oxindole core bromination Regioselective Bromination cyclization->bromination Post-cyclization halogenation product This compound bromination->product purification Purification (Chromatography/Recrystallization) product->purification Isolate pure compound

Caption: A generalized workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue: Low or No Product Yield

Q1: My cyclization reaction to form the 5-aza-2-oxindole core is failing or giving very low yields. What are the most critical parameters to investigate?

A1: Low yield is a frequent challenge in azaoxindole synthesis.[3] The electron-deficient nature of the pyridine ring can make it less reactive than a corresponding benzene ring in cyclization reactions. The investigation should be systematic, focusing on the following key areas:

  • Choice of Base and Reaction Conditions: In many cyclization strategies, such as those involving intramolecular C-H activation or condensation, the choice of base is critical. For instance, in some domino reactions forming 7-azaoxindoles, using KN(SiMe₃)₂ favors the desired oxindole, while LiN(SiMe₃)₂ can lead to an unwanted reduced azaindoline by-product.[4] This highlights the profound impact of the counter-ion and base strength.

  • Reaction Temperature and Time: Azaoxindole formations can be sensitive to temperature. Insufficient heat may lead to no reaction, while excessive heat can cause decomposition of the starting material or product. We recommend careful optimization of the temperature profile.

  • Atmosphere and Moisture: Many organometallic catalysts or strong bases used in these reactions are sensitive to air and moisture. Ensure all reagents and solvents are dry and that the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Optimized Parameter Suggestions for Cyclization

ParameterStandard ConditionTroubleshooting Suggestion & Rationale
Base K₂CO₃, NaHScreen stronger, non-nucleophilic bases like KHMDS or LiHMDS. The choice can alter the reaction pathway and improve deprotonation efficiency.[4]
Temperature 80-100 °C (Reflux in Toluene)Incrementally increase temperature to 120-140 °C using a higher boiling solvent (e.g., xylene, DMF). Monitor for decomposition via TLC.
Solvent Toluene, THFSwitch to a more polar aprotic solvent like DMF or DMAc if starting materials have poor solubility. This can improve reaction rates.
Catalyst (if applicable) Pd(OAc)₂ / LigandScreen different phosphine ligands (e.g., Xantphos, SPhos) to optimize the reductive elimination step in Pd-catalyzed cross-coupling cyclizations.
Issue: Side Product Formation

Q2: My final bromination step is not clean. I'm observing multiple spots on my TLC plate. What are the likely side products and how can I achieve regioselective bromination at the C4 position?

A2: Achieving regioselectivity on the electron-deficient pyridine ring of an azaoxindole can be challenging. The position of bromination is dictated by the electronic and steric environment. Likely side products include di-brominated species or isomers brominated at an alternative position.

A highly efficient and regiocontrolled route to a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, was achieved by carefully selecting the bromination conditions on an already functionalized intermediate.[5] This principle of using existing directing groups is key.

G start Reaction Mixture Shows Multiple Products q1 Is the desired C4-Bromo product present? start->q1 cause1 Cause: Over-bromination q1->cause1 Yes, with higher MW side products cause2 Cause: Incorrect Regiochemistry q1->cause2 Yes, with isomeric side products cause3 Cause: Decomposition q1->cause3 No, or very little sol1 Solution: - Use 1.0-1.1 eq. NBS - Lower temperature to 0°C - Monitor closely by TLC/LCMS cause1->sol1 sol2 Solution: - Change brominating agent (e.g., Br₂ in Acetic Acid) - Evaluate effect of N-protection (e.g., Boc, SEM) to alter electronics cause2->sol2 sol3 Solution: - Use milder conditions - Check pH of reaction - Ensure starting material stability cause3->sol3

Caption: Troubleshooting flowchart for side product formation during bromination.

To improve selectivity:

  • Control Stoichiometry: Use N-Bromosuccinimide (NBS) as the bromine source and limit it to 1.0-1.1 equivalents.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of reaction and minimize the formation of undesired kinetic or thermodynamic products.

  • Solvent Choice: Acetonitrile or DMF are common solvents. The choice of solvent can influence the reactivity of the brominating agent.

Issue: Purification Challenges

Q3: I have successfully synthesized the crude this compound, but it is difficult to purify by silica gel chromatography. The compound either streaks badly or I get poor separation from impurities. What should I do?

A3: Purification of polar, nitrogen-containing heterocycles like azaoxindoles can be problematic on standard silica gel.[6] The amide and pyridine moieties can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and potential decomposition.

Strategies for Improved Chromatographic Purification

ProblemPossible CauseSuggested Solution
Streaking / Tailing Strong interaction with acidic silica.1. Deactivate Silica: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (in the methanol portion) to your eluent to neutralize acidic sites.[6]2. Switch Stationary Phase: Consider using neutral alumina or a C18 reversed-phase column if the compound is sufficiently nonpolar.
Poor Separation Impurities have very similar polarity to the product.1. Optimize Eluent System: Methodically screen solvent systems. Start with a standard system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. If that fails, try a different system like Dichloromethane/Methanol.[6]2. Recrystallization: If a solid, attempt recrystallization from various solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate) as an alternative or final purification step.
Compound Insoluble in Eluent The compound precipitates on the column.Ensure the chosen eluent system fully solubilizes your crude material before loading it onto the column. A small amount of a stronger co-solvent like DCM or MeOH may be needed.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound? A1: Like many indole derivatives, azaoxindoles can be sensitive to strong acids, which can cause dimerization or polymerization.[7] The electron-withdrawing nature of the bromine atom and the pyridine nitrogen may offer some stability against electrophilic attack compared to a simple oxindole.[7] For long-term storage, keep the compound in a cool, dry, dark place under an inert atmosphere.

Q2: What are the key spectroscopic signatures I should look for to confirm the structure of this compound? A2: Confirmation should rely on a combination of techniques:

  • ¹H NMR: Expect to see characteristic aromatic protons on the pyridine ring and a singlet for the CH₂ group of the oxindole core around 3.5-4.0 ppm. The N-H proton will appear as a broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR: The carbonyl carbon (C=O) is a key signal, typically appearing around 170-180 ppm.

  • HRMS (High-Resolution Mass Spectrometry): This is crucial for confirming the elemental composition. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two mass peaks [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity.[8]

Q3: Is microwave-assisted synthesis a viable option for accelerating the formation of the azaoxindole core? A3: Yes, microwave-assisted synthesis is an excellent strategy to explore. It has been successfully used to promote multicomponent reactions to form complex spirooxindoles in minutes rather than hours.[9] The rapid and efficient heating provided by a microwave reactor can often improve yields, reduce side product formation, and allow for quick screening of reaction conditions. This approach is highly recommended for optimizing the cyclization step.

Section 4: Exemplar Protocol: Synthesis of a 5-Aza-2-Oxindole Core

Disclaimer: This is a generalized, illustrative protocol based on common methods for azaoxindole synthesis. It must be adapted and optimized for the specific 4-bromo substrate.

Step: Intramolecular Cyclization via Palladium-Catalyzed C-N Coupling

  • Setup: To an oven-dried reaction vessel, add the N-protected 2-amino-3-bromopyridine precursor (1.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Seal the vessel and purge with Argon for 15 minutes.

  • Reagent Addition: Under Argon, add anhydrous toluene (to make a 0.1 M solution) followed by potassium carbonate (K₂CO₃, 3.0 eq).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-aza-2-oxindole product.

  • Purification: Purify the crude material using column chromatography as described in the troubleshooting section.

References

  • Technical Support Center: Synthesis of 7-Azaoxindole Derivatives. Benchchem.
  • Optimization of reaction conditions for 7-Azaoxindole synthesis. Benchchem.
  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. MDPI.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate.
  • Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives. Benchchem.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH.
  • Synthesis of 5-azaoxindole. The Journal of Organic Chemistry - ACS Publications.
  • Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. University of Strathclyde.
  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed.
  • This compound. Sunway Pharm Ltd.
  • This compound CAS#: 1190313-66-6. ChemicalBook.
  • The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. RSC Publishing.
  • 5-Bromo-2-oxindole. PubChem.
  • Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst. NIH.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry - ACS Publications.
  • 4-bromo-5-ethyl-N-(2-furylmethyl)-2-thiophenecarboxamide. SpectraBase.
  • Stability issues of 5-Bromo-4-fluoro-2-methyl-1H-indole under acidic conditions. Benchchem.

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Technical Support Center: Synthesis of 4-Bromo-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-aza-2-oxindole. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. Aza-oxindoles are privileged scaffolds in medicinal chemistry, and their halogenated derivatives are crucial for introducing further molecular diversity. However, their synthesis is often plagued by challenges, particularly in controlling regioselectivity during electrophilic substitution.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to help you overcome common hurdles and optimize your synthetic route.

Section 1: Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound can be approached via two primary strategies, each with its own set of advantages and potential side reactions. Understanding the underlying mechanisms is critical for troubleshooting.

  • Route A: Direct Bromination of 5-aza-2-oxindole. This is the most straightforward approach but is highly susceptible to regioselectivity issues. The pyridine nitrogen is a strong deactivating, meta-directing group, while the lactam moiety is a deactivating, ortho, para-directing group. This creates a complex electronic landscape where multiple positions can be brominated.

  • Route B: Cyclization of a Pre-brominated Pyridine Precursor. This strategy involves synthesizing a suitable 2-amino-4-bromopyridine derivative and then constructing the oxindole ring. While requiring more steps, this route offers superior control over the final substitution pattern.

G cluster_A Route A: Direct Bromination cluster_B Route B: Precursor Cyclization A_start 5-aza-2-oxindole A_reagent + Brominating Agent (e.g., NBS, Br₂) A_start->A_reagent A_product This compound (Target) A_reagent->A_product A_side Side Products: - 6-Bromo Isomer - 7-Bromo Isomer - Di-bromo Species A_reagent->A_side Poor Regiocontrol B_start 4-Bromo-2-aminopyridine Derivative B_reagent + Cyclization Reagents B_start->B_reagent B_product This compound (Target) B_reagent->B_product High Regiocontrol B_side Side Products: - Incomplete Cyclization - Precursor Decomposition B_reagent->B_side

Caption: Overview of primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, framed in a practical question-and-answer format.

Problem 1: Poor Regioselectivity & Isomer Formation

Q: My reaction yields a complex mixture of bromo-isomers, with only a small amount of the desired 4-bromo product. How can I improve the regioselectivity?

A: This is the most prevalent issue when using direct bromination (Route A). The electronic directing effects on the 5-aza-2-oxindole core do not overwhelmingly favor substitution at the C4 position. The C6 and C7 positions are also susceptible to electrophilic attack, leading to a mixture of isomers that are often difficult to separate.

Root Causes & Solutions:

  • Harsh Brominating Agent: Molecular bromine (Br₂) is highly reactive and often unselective.

    • Solution: Switch to a milder brominating agent like N-Bromosuccinimide (NBS). NBS generates a low concentration of Br₂ in situ, which can significantly improve selectivity. Copper(II) bromide (CuBr₂) is another effective reagent for the regioselective bromination of azaindoles and can be a valuable alternative.[1]

  • Reaction Conditions: High temperatures and strong acidic solvents can decrease selectivity.

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Use less aggressive solvents; for example, switching from concentrated sulfuric acid to acetic acid or an inert solvent like acetonitrile or DMF can be beneficial.

  • Kinetic vs. Thermodynamic Control: The initial product distribution (kinetic) may not favor the desired isomer. Over time or at higher temperatures, isomerization to a more stable product (thermodynamic) could occur, but this is often not the 4-bromo product.

    • Solution: Focus on kinetic control by using mild conditions, stoichiometric reagents, and shorter reaction times. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

ReagentTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
Br₂ in Acetic Acid RT to 50 °CInexpensive, potentLow regioselectivity, high risk of di-bromination, potential for substrate degradation.[2]
NBS in Acetonitrile/DMF 0 °C to RTMilder, often higher selectivity, easier to handleCan still produce isomer mixtures if not controlled; requires careful stoichiometry.
Cu(II) Bromide in Acetonitrile RT to RefluxHigh-yielding and practical for azaindoles, often excellent regioselectivity.[1]Requires removal of copper salts during workup.
Problem 2: Formation of Di-brominated Byproducts

Q: My mass spectrometry analysis shows a significant peak at M+158, corresponding to a di-brominated product. How do I prevent this?

A: Over-bromination occurs when the mono-brominated product reacts further with the brominating agent. The first bromine atom is deactivating, but if conditions are too forcing, a second substitution will occur.

Root Causes & Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most common cause.

    • Solution: Use a slight substoichiometric amount (e.g., 0.95 equivalents) or a precise 1.0 equivalent of the brominating agent. Ensure accurate weighing and measurement.

  • Poor Local Concentration: Adding the brominating agent too quickly can create localized areas of high concentration, promoting di-bromination.

    • Solution: Add the brominating agent slowly, dropwise as a solution, to the reaction mixture over an extended period (e.g., 30-60 minutes) with vigorous stirring. This maintains a low, steady concentration of the electrophile.

  • Extended Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed will increase the likelihood of the product reacting further.

    • Solution: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or LC-MS), quench the reaction immediately.

Problem 3: Product Degradation and Reaction Darkening

Q: My reaction mixture turns dark brown or black, and the final isolated yield is very low. What is causing this decomposition?

A: Aza-oxindoles can be sensitive to both strong acids and oxidative conditions, leading to decomposition and polymerization, which manifests as a dark, tarry reaction mixture.

Root Causes & Solutions:

  • Oxidative Degradation: The oxindole core can be oxidized, especially in the presence of strong electrophiles or trace metals.[3]

    • Solution: Degas all solvents before use and run the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes exposure to atmospheric oxygen, which can participate in radical side reactions.

  • Acid-Catalyzed Decomposition: Highly acidic conditions (e.g., concentrated H₂SO₄ or oleum) can lead to charring and decomposition of the heterocyclic system.

    • Solution: If an acid is necessary as a solvent or catalyst, consider weaker acids like acetic acid or trifluoroacetic acid. Alternatively, use inert solvents like CH₂Cl₂, CHCl₃, or acetonitrile.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to differentiate between the 4-bromo, 6-bromo, and 7-bromo isomers?

A1: A combination of techniques is ideal. 1D and 2D NMR spectroscopy is the most definitive method. The coupling constants and chemical shifts of the aromatic protons are unique for each isomer. Specifically, techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help establish the connectivity and spatial relationships between protons, allowing for unambiguous structure assignment. HPLC can often separate the isomers, but co-elution is possible. Co-spotting with an authentic standard on a TLC plate can also be a quick check.

Q2: How can I effectively purify this compound from its isomers and other impurities?

A2: Silica gel column chromatography is the most common method. The polarity difference between the bromo-isomers is often small, so a shallow solvent gradient (e.g., starting with 20% Ethyl Acetate in Hexanes and slowly increasing to 50%) is recommended for better separation. If the product is a stable solid, recrystallization can be highly effective, especially for removing small amounts of impurities. A solvent system like Ethanol/Water or Ethyl Acetate/Hexanes should be explored.

Q3: Is it better to protect the lactam nitrogen (N-H) before bromination?

A3: N-protection (e.g., with a Boc or SEM group) can sometimes improve solubility and prevent side reactions at the nitrogen. However, it may not significantly alter the regioselectivity of the aromatic bromination and adds two extra steps (protection and deprotection) to the synthesis. For direct bromination, it is often attempted on the unprotected core first. If Route B (cyclization) is used, the nitrogen is typically protected during the preceding steps.

Section 4: Key Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on laboratory observations.

Protocol 1: Synthesis of this compound via Direct Bromination (Route A)

This protocol uses NBS for improved selectivity.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-aza-2-oxindole (1.0 eq).

  • Dissolution: Add anhydrous, degassed DMF (or acetonitrile) to dissolve the starting material (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 4-bromo isomer.

Protocol 2: Purification via Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the mobile phase.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (9:1 Hexane/EtOAc). Collect fractions and monitor by TLC.

  • Gradient: Slowly and incrementally increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 Hexane/EtOAc) to elute the different isomers. The 4-bromo isomer's elution position relative to others must be determined empirically.

  • Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo.

Section 5: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

G start Start Synthesis check_tlc Analyze Crude Product (TLC, LC-MS) start->check_tlc p1 Problem: Multiple Spots (Isomer Mixture) check_tlc->p1 Poor Selectivity p2 Problem: High MW Byproduct (Di-bromination) check_tlc->p2 M+158 Observed p3 Problem: Starting Material Remains check_tlc->p3 Incomplete Conversion p4 Problem: Low Yield & Dark Color (Decomposition) check_tlc->p4 Degradation Observed success Success: Pure 4-Bromo Product check_tlc->success Clean Conversion s1a Solution: - Use milder reagent (NBS) - Lower reaction temp - Change solvent p1->s1a s2a Solution: - Use 1.0 eq of NBS - Add reagent slowly - Monitor and quench promptly p2->s2a s3a Solution: - Increase reaction time slightly - Increase temp to RT - Check reagent purity p3->s3a s4a Solution: - Run under inert gas (N₂) - Use degassed solvents - Avoid strong acids p4->s4a s1a->start Re-run Experiment s2a->start Re-run Experiment s3a->start Re-run Experiment s4a->start Re-run Experiment

Caption: A logical workflow for troubleshooting this compound synthesis.

References

  • Quancard, J., et al. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[4][5]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(21), 3671–3674. [Link]

  • Zhang, T. Y., et al. (2015). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 19(9), 1153–1157. [Link]

  • Sun, J., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Catalysts, 10(9), 1049. [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(4), 631-638. [Link]

  • Radix, S., et al. (2022). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. Helvetica Chimica Acta. [Link]

  • Enguehard, C., et al. (2009). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Synthetic Communications, 39(18), 3329-3337. [Link]

  • Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2145-2161. [Link]

  • Collis, M. P. (2007). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron, 63(36), 8689-8714. [Link]

  • Gallagher, P. T. (2001). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26, 1243–1263. [Link]

  • Ismail, M. I., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]

  • K-C. Sung, et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(3), 923-931. [Link]

  • Watson, D. A., et al. (2016). Synthesis of 2-Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. Organic Letters, 18(19), 5142-5145. [Link]

  • Moody, C. J., & Roff, G. J. (2012). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. The Journal of Organic Chemistry, 77(5), 2311-2316. [Link]

Sources

4-Bromo-5-aza-2-oxindole stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-aza-2-oxindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the stability of this compound. The information herein is synthesized from established principles of chemical stability, forced degradation studies, and the known reactivity of related heterocyclic compounds.

Introduction to this compound Stability

This compound is a heterocyclic compound with a core structure that, while offering significant utility in medicinal chemistry, also presents specific stability challenges. The presence of a lactam in the oxindole ring, a bromo substituent, and an aza-group in the aromatic system all contribute to its reactivity and potential degradation pathways. Understanding these liabilities is crucial for accurate experimental design, formulation development, and ensuring the integrity of research data.

This guide will address common stability issues, provide protocols for assessing degradation, and offer solutions to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample of this compound shows new, unexpected peaks in the HPLC chromatogram after storage. What could be happening?

Answer: The appearance of new peaks upon storage is a classic sign of degradation. This compound is susceptible to several degradation pathways, especially under ambient conditions. The most common culprits are hydrolysis, oxidation, and photodecomposition.

  • Hydrolysis: The lactam ring in the oxindole moiety is susceptible to hydrolysis, which would open the ring to form an amino acid derivative. This is often accelerated by acidic or basic conditions.

  • Oxidation: The electron-rich oxindole core can be prone to oxidation, potentially leading to the formation of isatin-like structures or other oxidized species.[1][2]

  • Photodecomposition: Many aromatic bromine compounds are light-sensitive. Exposure to UV or even ambient light can cause debromination or other radical-mediated degradation pathways.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Analyze by LC-MS: To identify the new peaks, analyze the degraded sample by LC-MS. The mass of the degradation products can provide significant clues to their structure. For example, a mass increase of 18 amu could indicate a hydrolysis product, while a mass decrease of 79.9 amu might suggest debromination.

  • Perform a Forced Degradation Study: To systematically identify potential degradation products and pathways, a forced degradation study is recommended.[4]

FAQ 2: I am dissolving this compound in a protic solvent for my assay, and I'm seeing variability in my results. Could the solvent be causing degradation?

Answer: Yes, protic solvents, especially in combination with changes in pH, can promote the degradation of this compound. The lactam bond is particularly sensitive to hydrolysis under both acidic and basic conditions.[1]

Causality:

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the solvent.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon, leading to ring-opening.

Recommended Actions:

  • Use Aprotic Solvents: If your experimental design allows, prefer dissolving the compound in aprotic solvents like DMSO or DMF immediately before use.

  • Buffer Your Solutions: If an aqueous or protic solvent system is necessary, ensure it is well-buffered to a neutral and stable pH range. We recommend performing a pH stability profile (see Protocol 1) to determine the optimal pH for your experiments.

  • Minimize Time in Solution: Prepare solutions fresh and use them as quickly as possible. Avoid long-term storage of the compound in solution.

FAQ 3: What are the likely degradation products of this compound under oxidative stress?

Answer: Under oxidative conditions, such as exposure to air, peroxides, or other oxidizing agents, the oxindole core is the most likely site of modification.[5]

Potential Oxidation Products:

  • Isatin Formation: Oxidation at the C3 position of the oxindole ring can lead to the formation of the corresponding 4-Bromo-5-aza-isatin. This is a common oxidative pathway for oxindoles.[2]

  • N-Oxide Formation: The nitrogen in the pyridine ring (5-aza position) could potentially be oxidized to an N-oxide, particularly with strong oxidizing agents.

Visualization of Potential Oxidative Degradation:

G A This compound B Oxidative Stress (e.g., H2O2) A->B C 4-Bromo-5-aza-isatin B->C D This compound-N-oxide B->D

Caption: Potential oxidative degradation pathways.

Troubleshooting Guides & Protocols

Guide 1: Investigating Thermal and Photolytic Stability

If you suspect your compound is degrading due to high temperatures during an experiment or exposure to light, this guide will help you confirm these sensitivities.

Parameter Potential Issue Troubleshooting/Validation Protocol
Temperature Accelerated degradation, potential for debromination or polymerization.Protocol 2: Thermal Stress Testing. Expose solid samples and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[6] Analyze by HPLC at time points to track the formation of degradants.
Light Photodecomposition, often leading to debromination or formation of colored impurities.Protocol 3: Photostability Testing. Expose solid samples and solutions to a controlled light source (e.g., a photostability chamber with UV and visible light). Wrap a control sample in foil. Analyze both samples by HPLC to compare degradation profiles.
Experimental Protocols

This protocol will help determine the pH range in which this compound is most stable.

  • Prepare Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Prepare Stock Solution: Create a concentrated stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or DMSO).

  • Incubate Samples: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.

  • Time-Point Analysis: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each pH solution.

  • HPLC Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and the formation of any degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. This will reveal the pH of maximum stability.

A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[4][7]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Stock->Base Oxidation Oxidation (e.g., 3% H2O2) Stock->Oxidation Thermal Thermal Stress (e.g., 80°C) Stock->Thermal Photo Photolytic Stress (UV/Vis Light) Stock->Photo Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Pathways Analysis->Outcome

Caption: Workflow for a forced degradation study.

Summary of Potential Degradation Products

Stress Condition Potential Degradation Pathway Likely Product(s) Analytical Indication
Acidic/Basic pH Lactam Hydrolysis5-amino-6-bromopyridine-3-yl(acetic acid) derivativeMass increase of 18 amu
Oxidative C3-Oxidation4-Bromo-5-aza-isatinMass increase of 16 amu
Photolytic (UV/Vis) Dehalogenation5-aza-2-oxindoleMass decrease of 79.9 amu
Thermal Varies, can accelerate other pathwaysMixture of productsComplex chromatogram

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]

  • Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. University of Strathclyde. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Oxidation of indoles to 2-oxindoles. ResearchGate. [Link]

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

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Technical Support Center: 4-Bromo-5-aza-2-oxindole Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-aza-2-oxindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic building block. The following content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.

Section 1: Synthesis and Purification

Question 1: My synthesis of this compound is resulting in low yields and multiple side products. What are the common pitfalls?

Answer: The synthesis of functionalized aza-oxindoles can be intricate. Low yields are often attributed to incomplete reactions, side reactions, or degradation of the product. Here are some common issues and their underlying causes:

  • Incomplete Cyclization: If you are synthesizing the oxindole ring, incomplete cyclization is a frequent problem. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal choice of base or catalyst. The lactam formation is a critical step and requires precise conditions.

  • Over-bromination or Incorrect Regioselectivity: During the bromination step, it is possible to introduce more than one bromine atom or to have bromination occur at an undesired position. The electronic nature of the aza-oxindole ring dictates the regioselectivity of electrophilic aromatic substitution.

  • Side Reactions of the Oxindole Core: The oxindole nucleus is susceptible to oxidation, especially at the C3 position, which can lead to the formation of isatin-like byproducts.[1] Additionally, the lactam bond can be susceptible to hydrolysis under harsh acidic or basic conditions.

Troubleshooting Workflow for Synthesis:

start Low Yield in Synthesis c1 Incomplete Reaction? start->c1 c2 Multiple Products? start->c2 sol1_1 Increase reaction time/temperature Screen different bases/catalysts c1->sol1_1 Yes sol2_1 Check for over-bromination Optimize brominating agent and conditions Consider protecting groups c2->sol2_1 Yes sol2_2 Analyze byproducts for oxidation (isatins) Use milder reaction conditions c2->sol2_2

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Question 2: I am struggling with the purification of this compound. What are the recommended methods?

Answer: Purification can be challenging due to the polarity of the aza-oxindole core. Here are some effective strategies:

  • Column Chromatography: This is the most common method. Due to the polar nature of the molecule, a polar stationary phase like silica gel is typically used. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.[2]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. Solvents to consider for recrystallization of similar compounds include chloroform/hexane mixtures.[3]

  • Preparative HPLC: For obtaining highly pure material, especially for biological assays, preparative reverse-phase HPLC can be employed.

Purification MethodStationary PhaseMobile Phase System (Example)Best For
Flash ChromatographySilica GelHexane/Ethyl Acetate or Dichloromethane/Methanol gradientBulk purification, removal of major impurities
RecrystallizationN/AChloroform/Hexane, EthanolFinal purification of semi-pure product
Preparative HPLCC18Acetonitrile/Water with TFA or Formic AcidHigh-purity small-scale purification

Section 2: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The C-Br bond at the 4-position is a key functional handle for introducing molecular diversity, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Question 3: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What should I investigate first?

Answer: The failure of a Suzuki-Miyaura coupling can be attributed to several factors, often related to the catalyst, reagents, or reaction conditions.[4] Given that this compound is an electron-deficient heterocycle, this can influence the reaction dynamics.[5]

Initial Diagnostic Checklist:

  • Catalyst and Ligand Integrity: Is your palladium source active? Are you using an appropriate ligand? For electron-deficient bromides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often more effective than traditional ligands like PPh₃.[5][6]

  • Inert Atmosphere: Have you rigorously excluded oxygen? Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[4] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

  • Reagent Quality: Are your boronic acid/ester, base, and solvents pure and dry? Boronic acids can degrade over time. The choice and quality of the base are critical; ensure it is finely powdered and anhydrous if required.[4]

  • Solubility: Is your this compound soluble in the reaction solvent at the given temperature? Poor solubility can severely hinder the reaction rate.[3]

Question 4: I am observing significant amounts of dehalogenated starting material and/or homocoupling of my boronic acid. How can I mitigate these side reactions?

Answer: These are common side reactions in palladium-catalyzed couplings.

  • Dehalogenation (Proto-dehalogenation): This is the replacement of the bromine atom with a hydrogen atom. It can be promoted by certain solvents (like DMF in the presence of a base), impurities, or an inappropriate choice of ligand and base.[7][8]

    • Solution: Consider switching to a different solvent system (e.g., dioxane/water, toluene/water).[9] Using a bulkier ligand can sometimes suppress this side reaction. Ensure your base is not overly strong for the substrate.

  • Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules. It is often a sign of oxygen contamination in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote homocoupling.[6]

    • Solution: Improve your degassing technique (e.g., freeze-pump-thaw cycles for solvents) and maintain a strict inert atmosphere throughout the reaction.[9]

Troubleshooting Suzuki-Miyaura Coupling:

start Suzuki Coupling Failure c1 Low/No Product? start->c1 c2 Side Reactions? start->c2 sol1_1 Check catalyst/ligand activity Use electron-rich, bulky ligands (e.g., XPhos) Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Ensure reagent purity and inert atmosphere c1->sol1_1 Yes sol2_1 Change solvent (avoid DMF with strong base) Use bulkier ligands Screen different bases c2->sol2_1 Dehalogenation sol2_2 Improve degassing of solvents Ensure rigorous inert atmosphere Use fresh, high-purity boronic acid c2->sol2_2 Homocoupling

Caption: Troubleshooting common issues in Suzuki-Miyaura coupling of this compound.

Section 3: Stability, Handling, and Storage

Question 5: What are the recommended storage and handling conditions for this compound?

Answer: Based on data for similar bromo-aza-heterocyclic compounds, the following practices are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[10] For long-term storage, refrigeration or freezing (-20 °C) may be advisable to prevent degradation.

  • Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.

Section 4: Characterization

Question 6: What are the expected spectroscopic features for this compound?

Answer: While a specific spectrum for this compound is not provided in the search results, we can predict the key features based on its structure and data from analogous compounds.

  • ¹H NMR: You would expect to see distinct signals for the aromatic protons on the pyridine and benzene rings, as well as a signal for the N-H proton of the lactam and a singlet for the CH₂ group of the oxindole core. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the pyridine nitrogen.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon (typically downfield, ~170-180 ppm), the carbon bearing the bromine, and the other aromatic and aliphatic carbons.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

References

  • Current time information in Pasuruan, ID. (n.d.). Google Search.
  • 5-Bromo-7-azaindole CAS#: 183208-35-7. (n.d.). ChemicalBook.
  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018). Juniper Publishers.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Synthesis and Reactions of Novel Oxindoles. (n.d.). White Rose eTheses Online.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
  • Deciphering complexity in Pd–catalyzed cross-couplings. (2024). PMC - NIH.
  • 4-Bromoindole(52488-36-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.).
  • A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionaliz
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal.
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  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH.
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  • 5-Bromo-2-oxindole | C8H6BrNO | CID 611193. (n.d.). PubChem.
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Technical Support Center: Scaling Up 4-Bromo-5-aza-2-oxindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-5-aza-2-oxindole. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during synthesis, provides in-depth troubleshooting advice, and offers detailed protocols based on established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant synthetic target?

This compound is a heterocyclic compound featuring a pyrrolopyridinone core. This aza-oxindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules and clinical drug candidates. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. Its synthesis is a key step in the development of novel therapeutics, particularly kinase inhibitors for oncology.

Q2: What are the primary synthetic routes to this compound?

There are two principal retrosynthetic approaches, each with distinct advantages and challenges, especially concerning scale-up.

  • Late-Stage Electrophilic Bromination: This route begins with the commercially available or synthesized 5-aza-2-oxindole, followed by direct bromination. While seemingly straightforward, achieving high regioselectivity at the C4 position can be challenging due to the complex electronics of the fused ring system.

  • Sandmeyer Reaction from an Amino Precursor: This classic route involves the synthesis of 4-Amino-5-aza-2-oxindole, followed by diazotization and subsequent displacement of the diazonium group with bromide, typically using a copper(I) bromide catalyst.[1][2] This method offers excellent regiochemical control but adds steps to the overall sequence.

The choice between these routes often depends on the scale of the synthesis, the availability of starting materials, and the impurity profile that can be tolerated.

Synthetic_Routes cluster_0 Route A: Electrophilic Bromination cluster_1 Route B: Sandmeyer Reaction A_Start 5-Aza-2-oxindole A_Protect N-Protection (Optional) A_Start->A_Protect Improves solubility/ prevents side-rxns A_Brominate Electrophilic Bromination (e.g., NBS, Br2) A_Start->A_Brominate Direct (lower yield) A_Protect->A_Brominate A_Deprotect Deprotection A_Brominate->A_Deprotect If protected A_Product This compound A_Brominate->A_Product If unprotected A_Deprotect->A_Product B_Start 4-Amino-5-aza-2-oxindole B_Diazotize Diazotization (NaNO2, HBr) B_Start->B_Diazotize B_Sandmeyer Sandmeyer Reaction (CuBr) B_Diazotize->B_Sandmeyer [Ar-N2]+Br- intermediate B_Product This compound B_Sandmeyer->B_Product

Caption: Comparison of primary synthetic routes.

Troubleshooting Guide: Electrophilic Bromination Route
Q3: My direct bromination of 5-aza-2-oxindole gives a low yield and multiple products. What's going wrong?

This is a common and expected challenge. The 5-aza-2-oxindole ring system has several potential sites for electrophilic attack, and the pyridine nitrogen is strongly deactivating.

Possible Causes & Solutions:

  • Poor Regioselectivity: The electron-donating nature of the lactam nitrogen and the electron-withdrawing effect of the pyridine nitrogen create a complex electronic landscape. Bromination can occur at other positions (e.g., C6) or result in di-brominated species.

    • Solution: Employ a milder, more selective brominating agent. Instead of elemental bromine (Br₂), which is highly reactive, consider N-Bromosuccinimide (NBS) or bromo-organo reagents like PyBroP.[3] Running the reaction at lower temperatures (-20 °C to 0 °C) can significantly enhance selectivity.

  • Starting Material Insolubility: 5-aza-2-oxindole has poor solubility in many common aprotic solvents, leading to a heterogeneous reaction mixture and incomplete conversion.

    • Solution 1 (N-Protection): Protecting the lactam nitrogen with a group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) can dramatically improve solubility and often helps direct bromination to the C4 position. However, this adds two steps (protection/deprotection) to your synthesis.

    • Solution 2 (Solvent System): For direct bromination, explore polar aprotic solvents like DMF or NMP. For scale-up, a solvent system like Acetonitrile/Water or Acetic Acid may be more practical.[4]

  • Product Degradation: The product can be unstable under harsh acidic or basic conditions, which might be generated during the reaction or workup.

    • Solution: Ensure the workup is performed under neutral or mildly acidic conditions. A buffered aqueous quench (e.g., with sodium bicarbonate or sodium sulfite solution) is recommended over a strong base.

Brominating Agent Typical Conditions Pros Cons
Br₂ Acetic Acid or CH₂Cl₂, 0 °C to RTInexpensive, potentLow selectivity, generates HBr byproduct, hazardous handling
NBS ACN or DMF, 0 °C to RTEasier to handle, milderCan be less reactive, succinimide byproduct to remove
PyBroP Aprotic solvent (e.g., Toluene), RTHigh selectivity reported for similar systems[3]Expensive, reagent byproducts

Table 1: Comparison of Common Brominating Agents.

Troubleshooting Guide: Sandmeyer Reaction Route
Q4: I am attempting the Sandmeyer reaction, but my yields are inconsistent and I see significant side products. How can I optimize this?

The Sandmeyer reaction is a powerful tool but requires careful control of conditions, as the aryl diazonium salt intermediate is often unstable.[5] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]

Troubleshooting_Sandmeyer cluster_causes Possible Causes cluster_solutions Corrective Actions Start Low Yield or Impure Product Temp Poor Temperature Control (> 5 °C) Start->Temp Stoich Incorrect Stoichiometry (NaNO₂, Acid) Start->Stoich Cu Inactive Cu(I) Catalyst Start->Cu Quench Premature Quench/ Decomposition Start->Quench Sol_Temp Maintain 0-5 °C during diazotization. Use jacketed reactor for scale-up. Temp->Sol_Temp Sol_Stoich Use 1.05-1.1 eq NaNO₂. Ensure >2 eq HBr for diazotization & salt formation. Stoich->Sol_Stoich Sol_Cu Use freshly prepared CuBr or wash commercial CuBr with acid to remove Cu(II). Cu->Sol_Cu Sol_Quench Add diazonium solution slowly to hot CuBr solution (60-70 °C). Monitor N₂ evolution. Quench->Sol_Quench

Caption: Decision tree for Sandmeyer reaction troubleshooting.

Common Issues & In-Depth Solutions:

  • Symptom: Low yield, presence of 4-Hydroxy-5-aza-2-oxindole.

    • Cause: Decomposition of the diazonium salt before it can react with the copper bromide. This happens if the temperature during diazotization rises above 5-10 °C or if the salt is held for too long before the displacement step. The diazonium cation reacts with water to form the corresponding phenol.

    • Scale-Up Solution: This is a critical scale-up parameter. The diazotization is exothermic and requires a reactor with efficient cooling. The addition of aqueous sodium nitrite must be done slowly and sub-surface to avoid localized heating. We recommend preparing the diazonium salt and using it immediately in the next step ("telescoping").

  • Symptom: Reaction stalls, significant starting material remains.

    • Cause A: Incomplete diazotization. This can be due to insufficient acid (you need at least 2 equivalents: one to protonate the amine and one to form nitrous acid from NaNO₂) or old sodium nitrite.

    • Solution A: Check the molar equivalents of your reagents. Always use a fresh bottle of sodium nitrite. A simple test with potassium iodide (KI)-starch paper can confirm the presence of excess nitrous acid before proceeding.

    • Cause B: Inactive Copper(I) Bromide. The catalytic cycle relies on the Cu(I) species. If it has been oxidized to Cu(II) (often seen as a green or blue tint instead of white/light gray), the reaction will be sluggish or fail.

    • Solution B: Purchase high-purity CuBr and store it under nitrogen. For large-scale campaigns, it is often cost-effective to prepare it fresh or wash the commercial material with dilute HBr followed by acetone and ether to remove any oxidized species.

  • Symptom: Dark, tarry reaction mixture and difficult purification.

    • Cause: Radical side reactions, including the formation of biaryl compounds, are known issues in Sandmeyer reactions.[6] This is often exacerbated by slow addition of the diazonium salt or inefficient stirring, leading to high local concentrations of radical intermediates.

    • Solution: Ensure robust mechanical stirring. The addition of the cold diazonium salt solution to the hot CuBr solution should be controlled to maintain a steady evolution of nitrogen gas without becoming uncontrollably vigorous.

Experimental Protocols
Protocol 1: Lab-Scale (1-5 g) Sandmeyer Synthesis of this compound

This protocol is a representative procedure synthesized from established principles of the Sandmeyer reaction and should be optimized for your specific setup.

Step 1: Diazotization

  • To a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-Amino-5-aza-2-oxindole (5.0 g, 33.5 mmol).

  • Add 48% aqueous hydrobromic acid (HBr) (30 mL). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂, 2.55 g, 37.0 mmol, 1.1 eq) in water (10 mL).

  • Add the NaNO₂ solution dropwise to the stirred slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be a clear, light yellow. Keep this solution cold for immediate use in the next step.

Step 2: Sandmeyer Displacement

  • In a separate 500 mL flask, add copper(I) bromide (CuBr) (5.75 g, 40.0 mmol, 1.2 eq) and 48% aq. HBr (20 mL). Heat the mixture to 60 °C with stirring.

  • Slowly add the cold diazonium salt solution from Step 1 to the hot CuBr solution via an addition funnel over ~45 minutes.

  • Vigorous gas evolution (N₂) will be observed. Control the addition rate to maintain a steady but manageable effervescence. The reaction is exothermic; have an ice bath on standby.

  • After the addition is complete, heat the reaction mixture to 70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature.

Step 3: Workup and Purification

  • Pour the cooled reaction mixture into 200 mL of ice water with stirring.

  • Adjust the pH to ~8-9 with concentrated ammonium hydroxide. This will precipitate the product and copper salts.

  • Filter the resulting solid through a Buchner funnel. Wash the filter cake thoroughly with water (3 x 50 mL).

  • To remove copper, suspend the crude solid in 100 mL of 10% aqueous ammonia and stir for 1 hour. Copper salts will form a soluble deep blue complex.

  • Filter the solid, wash with water until the filtrate is colorless, and then with a small amount of cold methanol.

  • Dry the solid under vacuum at 50 °C to yield crude this compound.

  • Recrystallize from ethanol or isopropanol to obtain the final product. Expected yield: 60-75%.

References
  • Moustafa, M. M. A. R., & Pagenkopf, B. L. (2012). Synthesis of 5-Azaindoles via a Cycloaddition Reaction between Nitriles and Donor−Acceptor Cyclopropanes. Organic Letters. Available at: [Link]

  • Various Authors. (2007-2015). Synthesis of Azaindoles. ResearchGate. [Multiple related articles]. Available at: [Link]

  • Robinson, R. P., & Donahue, K. M. (1998). Synthesis of 5-azaoxindole. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Guillaumet, G., & Coudert, G. (2007). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. Available at: [Link]

  • Spengler, G., et al. (2021). Synthesis of compounds 21–24 from 5-azaindole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Iqbal, N., & Ahmad, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Sun, C., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Xu, G., et al. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Watson, A. J. B., et al. (2016). Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. University of Strathclyde. Available at: [Link]

  • Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Available at: [Link]

  • Kumar, P., et al. (2023). How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. Available at: [Link]

  • Reddit User. (2023). Sandmeyer reaction. r/Chempros on Reddit. Available at: [Link]

  • Rasmussen, M., & Mahadevan, I. (1992). The Synthesis of 5-Azaindole. Semantic Scholar. Available at: [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.
  • Roy, K., & Deb, D. (2013). Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity. Rasayan Journal of Chemistry. Available at: [Link]

  • WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop. Google Patents.
  • Li, J., et al. (2022). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. Molecules. Available at: [Link]

  • CN102584820A - Preparation method for 5-bromo-7-azaindole. Google Patents.
  • Al-Suhaimi, K. S., et al. (2022). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports. Available at: [Link]

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Technical Support Center: Managing Impurities in 4-Bromo-5-aza-2-oxindole Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromo-5-aza-2-oxindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction to the Synthetic Landscape

This compound, a key intermediate in the synthesis of various pharmaceutically active compounds, presents unique challenges in its preparation, primarily concerning the control of impurities. The introduction of a bromine atom onto the 5-aza-2-oxindole scaffold requires careful control of reaction conditions to ensure high regioselectivity and minimize the formation of byproducts. The inherent electronic nature of the aza-oxindole ring system can lead to a variety of side reactions, making impurity profiling and management a critical aspect of its synthesis.

This guide will address the most common issues encountered, from reaction setup to final product purification, providing a robust framework for achieving high purity this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented as a question, followed by a detailed explanation of the potential causes and actionable solutions.

Issue 1: Low Yield of the Desired this compound

Question: My reaction is showing low conversion to the desired this compound, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the bromination of 5-aza-2-oxindole is a frequent challenge and can be attributed to several factors:

  • Insufficiently Activated Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, it often requires harsh conditions and can lead to multiple side products. N-Bromosuccinimide (NBS) is a commonly used alternative, but its reactivity is highly dependent on the reaction conditions.

    • Expert Insight: The electrophilicity of the bromine source is key. In some cases, the use of a Brønsted or Lewis acid catalyst can enhance the reactivity of the brominating agent. However, this must be carefully optimized, as excessive acidity can lead to degradation of the starting material or product.

  • Suboptimal Reaction Temperature: Bromination reactions are often temperature-sensitive. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can promote the formation of degradation products and regioisomers.

  • Poor Solubility of the Starting Material: 5-Aza-2-oxindole may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient reaction.

Solutions:

  • Optimize the Brominating Agent and Conditions:

    • Protocol: If using NBS, consider the addition of a radical initiator such as AIBN or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or acetonitrile, if a free-radical mechanism is desired. For electrophilic bromination, polar aprotic solvents like DMF or acetonitrile are often preferred.

    • Alternative Reagents: Explore other brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can sometimes offer better yields and selectivity.[1]

  • Systematic Temperature Screening:

    • Perform small-scale reactions at a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to identify the optimal balance between reaction rate and impurity formation.

  • Improve Solubility:

    • Solvent Screening: Test a variety of solvents or solvent mixtures to improve the solubility of the 5-aza-2-oxindole starting material. Aprotic polar solvents like DMF, DMSO, or NMP can be effective.

    • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between the brominating agent and the substrate.

Issue 2: Presence of Regioisomeric Impurities

Question: My crude product contains significant amounts of other bromo-5-aza-2-oxindole isomers (e.g., 6-bromo or 7-bromo). How can I improve the regioselectivity of the bromination?

Answer:

The formation of regioisomers is a classic challenge in the electrophilic substitution of heterocyclic compounds. The pyridine part of the 5-aza-2-oxindole ring has a complex electronic distribution, making multiple positions susceptible to bromination.

  • Causality: The position of bromination is dictated by the electron density of the aromatic rings. The pyridine nitrogen deactivates the ring towards electrophilic substitution, but directing effects of the lactam and the fused ring system can lead to substitution at various positions. The reaction conditions, particularly the solvent and the nature of the brominating agent, play a crucial role in determining the regiochemical outcome. For instance, a highly reactive brominating species in a non-polar solvent may be less selective.

Solutions:

  • Directed Metalation Strategies:

    • Expert Insight: A more controlled approach to achieving regioselectivity is through directed ortho-metalation (DoM). This involves deprotonating a specific position on the ring with a strong base (e.g., LDA or n-BuLi) followed by quenching with an electrophilic bromine source (e.g., 1,2-dibromoethane or hexabromoethane). This strategy often requires protection of the lactam nitrogen.

  • Blocking Groups:

    • If a specific undesired position is consistently brominated, it may be possible to temporarily block that position with a removable group (e.g., a sulfonic acid group) prior to bromination.

  • Fine-Tuning Reaction Conditions:

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₃CN, DMF) and polar protic (e.g., acetic acid).

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

Workflow for Improving Regioselectivity

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 3: Formation of a Debrominated Impurity (5-aza-2-oxindole)

Question: I am observing the presence of the starting material, 5-aza-2-oxindole, in my final product, even after purification. What could be causing this debromination?

Answer:

The presence of the debrominated starting material in the final product is often a result of degradation during the reaction or workup. The C-Br bond, while relatively stable, can be cleaved under certain conditions.

  • Reductive Dehalogenation: This is a common side reaction, especially if reducing agents are present or generated in situ.[2]

    • Catalytic Hydrogenation Conditions: If any downstream steps involve catalytic hydrogenation (e.g., for the reduction of another functional group), the bromo group can be susceptible to hydrogenolysis, particularly with catalysts like palladium on carbon.[2]

    • Radical Mechanisms: Certain reaction conditions can promote radical-mediated dehalogenation.

Preventative Measures and Solutions:

  • Careful Selection of Reagents and Catalysts:

    • If a reduction is necessary elsewhere in the molecule, consider chemoselective reducing agents that are less prone to effecting dehalogenation. For example, using transfer hydrogenation with a milder hydrogen donor might be preferable to high-pressure hydrogenation.

  • Inert Atmosphere:

    • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can sometimes participate in radical pathways.

  • Purification Strategies:

    • Chromatography: Reversed-phase HPLC is often effective at separating the more polar 5-aza-2-oxindole from the desired 4-bromo product.

    • Crystallization: Careful selection of a recrystallization solvent system can often selectively precipitate the desired product, leaving the more soluble starting material in the mother liquor.

Issue 4: Presence of Di- or Polybrominated Impurities

Question: My mass spectrometry analysis indicates the presence of dibrominated species. How can I prevent over-bromination?

Answer:

Over-bromination occurs when the desired monobrominated product reacts further with the brominating agent. This is more likely to happen if the monobrominated product is still activated towards further electrophilic substitution.

  • Stoichiometry Control: The most straightforward cause is the use of an excess of the brominating agent.

  • Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of polybrominated products, even with stoichiometric amounts of the brominating agent.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the second bromination to occur.

Solutions:

  • Precise Stoichiometry:

    • Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent to ensure full conversion of the starting material without having a large excess that can lead to over-bromination.

  • Slow Addition of the Brominating Agent:

    • Adding the brominating agent slowly over a period of time can help to maintain a low concentration of the reagent in the reaction mixture, thus disfavoring the second bromination.

  • Monitoring the Reaction:

    • Closely monitor the progress of the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.

  • Lower Reaction Temperature:

    • Running the reaction at a lower temperature will decrease the rate of both the first and second bromination, but it will often have a more pronounced effect on the higher activation energy second bromination, thus improving selectivity.

Table 1: Summary of Common Impurities and Mitigation Strategies

Impurity TypePotential CauseRecommended Mitigation Strategy
Unreacted Starting MaterialIncomplete reactionOptimize reaction time, temperature, and reagent stoichiometry.
RegioisomersPoor regioselectivityUse directed metalation, blocking groups, or optimize solvent and temperature.
Debrominated ProductReductive dehalogenationAvoid harsh reducing conditions; use chemoselective reagents.
Di-/Polybrominated ProductsOver-brominationControl stoichiometry, slow addition of brominating agent, monitor reaction progress.
Dimerization ProductsIntermolecular reactionsUse dilute conditions, optimize temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for identifying and quantifying impurities in this compound preparations?

A1: A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separation and quantification. A reversed-phase C18 column with a gradient elution of water (with a modifier like formic acid or TFA) and acetonitrile or methanol is a good starting point. UV detection is suitable for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification of unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities, such as residual solvents.[5]

Q2: How should I store this compound to prevent degradation?

A2: Like many halogenated heterocyclic compounds, this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., in a desiccator with nitrogen or argon backfill) to protect it from moisture and atmospheric oxygen. Long-term storage at low temperatures (-20 °C) is recommended.

Q3: Can dimerization be a problem in the synthesis of this compound?

A3: Yes, dimerization is a potential side reaction for many heterocyclic compounds, especially under conditions that promote intermolecular reactions (e.g., high concentrations, elevated temperatures). The formation of dimers can be minimized by using more dilute reaction conditions and by carefully controlling the reaction temperature.

Dimerization Prevention Workflow

start Dimer Formation Observed cond1 Is Reaction Concentration High? start->cond1 dilute Decrease Reactant Concentration cond1->dilute Yes cond2 Is Reaction Temperature Elevated? cond1->cond2 No dilute->cond2 lower_temp Lower Reaction Temperature cond2->lower_temp Yes end Minimized Dimer Formation cond2->end No lower_temp->end

Caption: Workflow for preventing dimer formation.

References

  • Chen, Y., Wu, S., & Yang, Q. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry, 2020, 6597363. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • Shelke, M., Deshpande, S. S., & Sharma, S. (2020). Quinquennial Review of Progress in Degradation Studies and Impurity Profiling: An Instrumental Perspective. Critical Reviews in Analytical Chemistry, 50(3), 226-253. [Link]

  • FDA. (2018). Guidance for Industry: Q3C — Tables and List for Impurities: Residual Solvents. [Link]

  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Shah, R. P. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(7), 274-288. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1991). An Improved Preparation of 3-Bromo-2H-Pyran-2-One: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 70, 20. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from ArH: a mild, catalytic, and regioselective fluorination of arenes. Science, 325(5948), 1661-1664. [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A novel one-pot synthesis of N-alkylazaindoles and N-alkylindoles. Organic letters, 8(15), 3307-3310. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (1), 1045-1075. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920. [Link]

  • Zard, S. Z. (2002). Isonitriles in radical reactions. Angewandte Chemie International Edition, 41(5), 678-681. [Link]

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analytical methods for detecting 4-Bromo-5-aza-2-oxindole byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 4-Bromo-5-aza-2-oxindole and its related impurities. This document is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimental analysis. The methodologies and advice herein are structured to ensure scientific integrity and robust, reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the analysis of this compound. The question-and-answer format is designed to help you quickly identify your issue and implement a scientifically sound solution.

High-Performance Liquid Chromatography (HPLC) & LC-MS Analysis

Question 1: My primary peak for this compound is showing significant tailing or fronting. What is causing this poor peak shape?

Answer: Poor peak shape for this analyte is typically rooted in secondary chemical interactions on the column or issues with the mobile phase pH.

  • Causality: The 5-aza-2-oxindole core contains a pyridine ring (a basic nitrogen) and a lactam, making its ionization state highly dependent on pH. If the mobile phase pH is close to the pKa of the pyridine nitrogen, the compound can exist in both protonated and neutral forms, leading to interactions with residual acidic silanols on the silica-based column. This causes peak tailing. Fronting is less common but can occur due to column overload.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: The most critical parameter is pH. Add a low concentration of an acidic modifier to your mobile phase to ensure the pyridine nitrogen is fully and consistently protonated.

      • Start with 0.1% formic acid in both your aqueous (A) and organic (B) mobile phases.[1][2] Formic acid is volatile and ideal for LC-MS applications.

      • If tailing persists, trifluoroacetic acid (TFA) at 0.05-0.1% can be more effective due to its ion-pairing capabilities, but be aware it can cause ion suppression in mass spectrometry.

    • Check Sample Concentration: Inject a 1:10 dilution of your sample. If the peak shape improves dramatically, you were likely overloading the column.

    • Use a High-Purity Column: Employ a modern, end-capped C18 or Phenyl-Hexyl column with low silanol activity to minimize secondary interactions.[2]

Question 2: I am not detecting my compound, or the signal intensity is extremely low in LC-MS.

Answer: This issue usually points to problems with solubility, ionization efficiency, or analyte stability.

  • Causality: this compound may have limited solubility in highly aqueous mobile phases. Furthermore, as a heterocyclic compound, its ionization efficiency is highly dependent on the source conditions and mobile phase. Degradation at high temperatures or in certain solvents can also lead to signal loss.[3]

  • Troubleshooting Steps:

    • Confirm Solubility: Ensure your compound is fully dissolved in your injection solvent. If you are using a reverse-phase method, your injection solvent should ideally be similar in composition to the initial mobile phase or weaker (more aqueous). A mismatch can cause the compound to precipitate upon injection.

    • Optimize MS Ionization: This compound should ionize well in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]⁺.

      • Confirm your mass spectrometer is set to ESI positive mode.

      • The presence of a mobile phase modifier like formic acid is crucial as it provides a source of protons to facilitate ionization.[1]

    • Check for the Bromine Isotope Pattern: A key confirmation of your compound is its bromine isotopic signature. Naturally occurring bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] In your mass spectrum, you must look for two peaks separated by ~2 m/z units with nearly equal intensity (e.g., for [M+H]⁺, you would see peaks at m/z 214.9 and 216.9). If you only see one, it is likely not your target compound.

    • Investigate Analyte Stability: Some brominated compounds can be thermally labile.[3] If using GC-MS, ensure the injector temperature is not excessively high. For LC-MS, this is less of an issue, but stability in the autosampler over time should be considered if samples are left for extended periods.

Frequently Asked Questions (FAQs)

Q: What are the most likely byproducts I should look for during analysis?

A: Based on common synthetic routes for aza-indoles and potential side reactions, you should be vigilant for the following impurities:

  • Debrominated Species (5-aza-2-oxindole): Loss of the bromine atom is a common byproduct. Look for a molecular ion corresponding to a mass difference of 78/80 Da (the mass of Br).

  • Oxidized Species (e.g., Isatin analog): Over-oxidation of the oxindole can lead to the corresponding isatin. This would result in an increase in mass of ~16 Da (addition of an oxygen atom).

  • Regioisomers: Depending on the synthetic strategy, bromination could potentially occur at other positions on the aromatic rings, leading to isomeric impurities that may be difficult to separate chromatographically.[5]

  • Residual Starting Materials: Always consider the precursors used in your synthesis, such as substituted aminopyridines.[6][7]

Table 1: Common Analytes and their Expected [M+H]⁺ Ions

Compound Molecular Formula Monoisotopic Mass (Da) Expected [M+H]⁺ m/z (⁷⁹Br/⁸¹Br)
This compound C₇H₅BrN₂O 213.96 214.97 / 216.97
5-aza-2-oxindole (Debrominated) C₇H₆N₂O 134.05 135.06

| 4-Bromo-5-aza-isatin (Oxidized) | C₇H₃BrN₂O₂ | 227.94 | 228.95 / 230.95 |

Q: What is a good starting point for an HPLC method?

A: A robust, general-purpose reverse-phase HPLC method is the best starting point. You can refine it based on your specific sample complexity and resolution requirements. A similar gradient method was used for the analysis of related azaindole compounds.[1][8]

Table 2: Recommended Starting HPLC-UV/MS Method

Parameter Recommended Condition
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm packing[1]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B for 1 min, ramp to 95% B over 3 min, hold 1 min[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 25-30 °C
UV Detection 254 nm and 280 nm[1]

| Injection Volume | 1-5 µL |

Q: How do I definitively confirm the structure of my main compound and its byproducts?

A: A multi-technique approach is essential for unambiguous identification:

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement of the molecular ion, allowing you to confirm the elemental composition to within a few ppm. This is crucial for distinguishing between compounds with similar nominal masses.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the isolated parent ion and analyzing the resulting daughter ions provides structural information.[9] For this compound, a characteristic fragmentation would be the loss of carbon monoxide (CO), a common fragmentation pathway for oxindoles, resulting in a neutral loss of 28 Da.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for structural elucidation. The chemical shifts, coupling constants, and number of signals will confirm the connectivity of the atoms and the substitution pattern on the rings.[6][12]

Experimental Protocols & Workflows

Protocol 1: Standard LC-MS Analysis

This protocol outlines the steps for analyzing a sample of this compound using a standard reverse-phase LC-MS system.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your sample.

    • Dissolve it in 1 mL of a suitable solvent (e.g., Methanol or DMSO) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:100 in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[13]

  • Instrument Setup:

    • Equilibrate the HPLC system with the starting mobile phase conditions (see Table 2) until a stable baseline is achieved (at least 10-15 column volumes).

    • Set the mass spectrometer to ESI positive mode.

    • Perform a system suitability test by injecting a known standard to verify retention time, peak shape, and signal intensity.

  • Data Acquisition:

    • Inject 1-5 µL of your prepared sample.

    • Acquire data in full scan mode to identify all ions present. Be sure the scan range covers the expected m/z of your target compound and potential byproducts (e.g., m/z 100-500).

    • If available, set up a data-dependent acquisition method to automatically trigger MS/MS fragmentation on the most intense ions.

  • Data Analysis:

    • Extract the ion chromatograms for the expected [M+H]⁺ ions of your target and potential impurities (see Table 1).

    • Verify the presence of the 1:1 bromine isotopic pattern for all bromine-containing species.[14][15]

    • Analyze the MS/MS fragmentation spectra to look for characteristic neutral losses (e.g., loss of CO).

Visualization of Analytical Workflows

The following diagrams illustrate logical troubleshooting and experimental workflows.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Review Prep1 Dissolve Sample (e.g., in MeOH) Prep2 Dilute to Working Conc. in Mobile Phase A Prep1->Prep2 LC Injection & HPLC Separation (C18 Column) Prep2->LC MS ESI+ Ionization LC->MS Detect Full Scan & MS/MS Detection MS->Detect Data1 Extract Ion Chromatograms Detect->Data1 Data2 Verify Isotope Patterns Data1->Data2 Data3 Analyze Fragmentation Data2->Data3

Caption: Standard experimental workflow for LC-MS analysis.

References

  • Benchchem. (n.d.). Technical Support Center: Degradation of Brominated Organic Compounds.
  • Ryan, K. S., et al. (2016). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. Retrieved from Google Search. [Link]

  • Ryan, K. S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. ResearchGate. Retrieved from Google Search. [Link]

  • Barata, P. A. S., et al. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C-N cross-coupling. AWS. Retrieved from Google Search. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.
  • Hussein, A. J., & Azeez, H. J. (2011). 13 C-NMR spectrum of compound (4i). ResearchGate. Retrieved from Google Search. [Link]

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  • Lv, K., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH. Retrieved from Google Search. [Link]

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  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • University of Strathclyde. (2016). Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. Retrieved from Google Search. [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from Google Search. [Link]

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  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Retrieved from Google Search. [Link]

  • University of New England. (n.d.). Detection of 5-Fluoro-2-Oxindole and Products by HPLC after Reaction with Human Liver Enzymes. Retrieved from Google Search. [Link]

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  • NIH. (2023). Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. Retrieved from Google Search. [Link]

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Technical Support Center: Enhancing the Solubility of 4-Bromo-5-aza-2-oxindole for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Bromo-5-aza-2-oxindole. This document is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered with heterocyclic compounds: poor aqueous solubility. Achieving a stable, soluble state for your compound is critical for generating reliable and reproducible data in in vitro assays. This guide provides a structured, question-and-answer-based approach to troubleshooting and enhancing the solubility of this and similar molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common issues users encounter when working with this compound.

Q1: I've prepared my stock of this compound in 100% DMSO and it's perfectly clear. Why does it precipitate immediately when I add it to my aqueous cell culture medium?

A: This is a classic phenomenon known as "solvent shock" or "precipitation upon dilution." Your observation highlights the critical difference between a compound's solubility in a pure organic solvent and its solubility in a predominantly aqueous environment.[1]

  • The Causality: this compound, like many complex organic molecules, is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) because the solvent can effectively disrupt the crystal lattice energy of the solid compound.[2] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer or cell culture medium, the solvent environment changes dramatically and abruptly. The water molecules in the medium are poor solvents for your lipophilic compound, and the final DMSO concentration is too low to keep it dissolved. This sudden decrease in solvent strength causes the compound to crash out of solution, forming a precipitate.[3] Many drug candidates are lipophilic, making their dissolution in aqueous media a significant challenge.[4]

Q2: What is the absolute maximum concentration of DMSO I can safely use in my cell-based assay without affecting the results?

A: There is no single universal concentration, as DMSO tolerance is highly dependent on the specific cell type and the duration of the assay. However, a widely accepted industry standard is to keep the final DMSO concentration between 0.1% and 0.5% .[3]

  • Expertise & Experience: While some robust cell lines might tolerate up to 1% DMSO for short incubation periods, concentrations above this can exert toxic or off-target effects, confounding your results.[3][5] For example, studies have shown that DMSO concentrations as low as 0.1% can alter gene expression in some cell types, and concentrations of 0.5% to 3% can reduce the viability of skin fibroblasts in a dose-dependent manner.[6][7] Other research indicates that 1% DMSO can reduce lymphocyte proliferation.[8]

  • Trustworthiness - The Critical Control: It is imperative to include a "vehicle control" in your experimental design. This control should contain the exact same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to differentiate the effects of your compound from any potential effects of the solvent.

Q3: My compound still precipitates even at low final concentrations. What are my next steps for improving its solubility for an in vitro assay?

A: When simple dilution of a DMSO stock is insufficient, a systematic approach using formulation strategies is necessary. The goal is to increase the apparent solubility of the compound in your aqueous medium. Key strategies include the use of co-solvents and complexation agents like cyclodextrins.[9][10]

  • Co-solvents: These are water-miscible organic solvents that, when added to the final medium in small amounts, can increase the overall solvating power of the solution.[11][12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is itself water-soluble, thereby increasing the drug's apparent solubility without altering its chemical structure.[][15] This is particularly useful for BCS Class II compounds (high permeability, low solubility).[]

Troubleshooting and Optimization Workflow

If you are facing precipitation, follow this tiered workflow from simple adjustments to more advanced formulation techniques.

Logical Flow for Troubleshooting Precipitation

A Start: Compound Precipitates in Assay Medium B Is final DMSO concentration ≤ 0.5%? A->B C Reduce compound stock concentration and re-dilute. Maintain final DMSO ≤ 0.5%. B->C No D Does it still precipitate? B->D Yes C->D E Tier 1: Physical & Co-Solvent Methods D->E Yes L Success: Proceed with Assay. Include Vehicle Controls. D->L No F Try gentle warming (37°C) or brief sonication of final dilution. E->F G Does it still precipitate? F->G H Tier 2: Formulation with Excipients G->H Yes G->L No I Prepare compound-cyclodextrin complex (e.g., with HP-β-CD). H->I J Does it still precipitate? I->J K Consider alternative strategies (e.g., nanosuspension) or re-evaluate compound for in vitro testing. J->K Yes J->L No

Caption: A step-by-step troubleshooting flowchart for addressing compound precipitation.

Tier 1: Optimizing the Stock Solution and Dilution Protocol

Before moving to complex formulations, ensure your basic dilution technique is optimized.

Workflow for Stock Solution Preparation

cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Assay Plate A Weigh this compound (MW: 213.03 g/mol) B Add 100% DMSO to achieve 10-20 mM A->B C Vortex / Gentle Sonication until fully dissolved B->C D Dilute DMSO stock into assay medium to create a high-concentration working stock C->D Creates e.g., 200 µM in media + 2% DMSO E Add intermediate dilution or direct stock to wells containing final assay medium Ensure rapid mixing D->E Final dilution to 10 µM in media + 0.1% DMSO

Caption: Recommended workflow for preparing and diluting compound stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
  • Weigh Compound: Accurately weigh 2.13 mg of this compound (Molecular Weight: 213.03 g/mol ).

  • Add Solvent: Add this to a clean, sterile microcentrifuge tube or vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously. If needed, place the tube in a sonicating water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain. This creates a 10 mM stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[16]

Tier 2: Advanced Formulation Strategies

If optimization of the dilution protocol fails, the use of solubility-enhancing excipients is the next logical step.

Cyclodextrin Complexation

Cyclodextrins are powerful tools for increasing the apparent solubility of hydrophobic compounds.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical applications.[13]

Mechanism of Cyclodextrin Inclusion

cluster_1 Formation of Water-Soluble Inclusion Complex A This compound (Poorly Soluble) C Inclusion Complex B HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) D Compound (Encapsulated) placeholder->C Complexation in Aqueous Solution

Caption: Diagram showing encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol 2: Preparation and Use of a Compound-Cyclodextrin Complex

This protocol aims to create a stock solution where the compound is pre-complexed with HP-β-CD.

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your assay buffer (e.g., 400 mg of HP-β-CD in 1 mL of buffer). Warm to ~40-50°C to aid dissolution.

  • Add Compound: To this warm cyclodextrin solution, add your this compound stock solution (from 100% DMSO) slowly while vortexing. The goal is to achieve your desired highest concentration (e.g., 1 mM). The final DMSO concentration in this stock should be kept low (e.g., <5%).

  • Equilibrate: Incubate the mixture for 1-4 hours at room temperature with continuous gentle agitation (e.g., on a rotator) to allow for complex formation.

  • Sterilize & Use: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved compound and sterilize the stock. This is now your working stock solution for serial dilutions in the assay.

Summary of Solubilization Strategies

The following table provides a comparative overview of the primary techniques discussed.

StrategyMechanism of ActionRecommended Starting Conc.ProsCons for In Vitro Assays
DMSO Organic solvent that disrupts crystal lattice energy.Final conc. < 0.5%[3]Dissolves a wide range of polar and nonpolar compounds.[2]Can be cytotoxic or cause off-target effects at higher concentrations.[5][6] Risk of "solvent shock."[1]
Co-solvents (e.g., PEG-400) Increases the solvating power of the aqueous medium.[11]Final conc. 1-5%Simple to implement. Can be effective for moderately insoluble compounds.May have its own biological effects; requires vehicle control. Higher viscosity.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic compound, forming a water-soluble inclusion complex.[][15]1-5% (w/v) in final mediumLow cytotoxicity. High efficiency for many compounds.[13] Can improve compound stability.Can sometimes interact with cell membranes or assay components at very high concentrations.
pH Adjustment For ionizable compounds, shifting the pH away from the pI can increase the proportion of the charged (more soluble) species.[18][19]Buffer pH adjusted by 1-2 units from pKa.Highly effective for ionizable compounds.Can alter cellular physiology or protein function if the final assay pH is shifted significantly.
References
  • Chaudhary, A., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Journal of Medical Science, 11(3), 1-8. [Online] Available at: [Link]

  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 123. [Online] Available at: [Link]

  • Lohith, G.N., et al. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Chemical and Pharmaceutical Research, 5(7), 123-134. [Online] Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Online] Available at: [Link]

  • Higashi, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5656-5665. [Online] Available at: [Link]

  • Hazen, K.C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic Microbiology and Infectious Disease, 75(1), 60-63. [Online] Available at: [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Online] Available at: [Link]

  • de la Fuente-Blanco, A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), e20240001. [Online] Available at: [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Online] Available at: [Link]

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  • Santos, L.F., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 24(19), 3497. [Online] Available at: [Link]

  • Lam, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(4), 1094. [Online] Available at: [Link]

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  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Online] Available at: [Link]

  • Ren, C. (2021). Making stock solutions - how and why. YouTube. [Online] Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Online] Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Online] Available at: [Link]

  • Kumar, S., & Singh, S. (2014). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Journal of Pharmaceutical and Allied Sciences, 1(1), 1-10. [Online] Available at: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Online] Available at: [Link]

  • Singh, S.K., & Gowthamarajan, K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-31. [Online] Available at: [Link]

  • ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review. [Online] Available at: [Link]

  • Rohrs, B.R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Online] Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Online] Available at: [Link]

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Validation & Comparative

A Comparative Guide to Purity Analysis of Synthesized 4-Bromo-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 4-Bromo-5-aza-2-oxindole, a critical intermediate in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering experimental insights and data-driven comparisons to inform method selection and ensure the integrity of your research.

Introduction: The Critical Role of Purity in this compound Synthesis

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents. The precise substitution pattern on the aza-oxindole core, particularly the presence and position of the bromine atom, is crucial for its intended biological activity and subsequent reactions. Impurities, arising from starting materials, side reactions, or degradation, can have a profound impact on downstream applications, leading to misleading biological data, reduced efficacy, and potential toxicity. Therefore, rigorous purity analysis is not merely a quality control step but a cornerstone of reliable and reproducible scientific research.

This guide will explore and compare the most effective analytical techniques for assessing the purity of this compound, providing the rationale behind experimental choices and detailed protocols.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, such as the type and quantity of impurities, as well as the available instrumentation. Below is a comparative overview of the most relevant methods for the purity analysis of this compound.

Technique Principle Advantages Limitations Typical Purity Range Detected
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity for separating closely related impurities. Quantitative accuracy. Widely available.[1][][3]Requires reference standards for impurity identification. Method development can be time-consuming.95-99.9%
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Provides molecular weight information for impurity identification without reference standards. High sensitivity.[4]Quantitative accuracy can be lower than HPLC-UV without careful calibration. Matrix effects can suppress ionization.>90%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for identifying volatile and thermally stable impurities.The compound must be volatile and thermally stable, which may require derivatization for oxindoles.Dependent on impurity volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information for both the main compound and impurities. Can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.>95% (for detection of major impurities)
Elemental Analysis (CHNS) Combustion of the sample to determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.Provides the elemental composition to confirm the empirical formula.Does not provide information on the nature of impurities, only the overall elemental composition.Confirms elemental composition, indirectly indicating purity.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is the workhorse for purity analysis in pharmaceutical development due to its high resolution and quantitative accuracy. A well-developed HPLC method can separate the target compound from starting materials, intermediates, and by-products.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~1 mg of This compound B Dissolve in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration A->B E Inject a defined volume of the sample solution B->E C Prepare mobile phases (e.g., A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile) and degas D Equilibrate HPLC system with initial mobile phase composition C->D D->E F Run a gradient elution to separate components E->F G Detect analytes using a UV detector (e.g., 254 nm) F->G H Integrate peak areas in the chromatogram G->H I Calculate percentage purity based on the relative area of the main peak H->I

Caption: Workflow for HPLC purity analysis.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.

Causality Behind Choices: A C18 column is chosen for its versatility in retaining a broad range of organic molecules. The gradient elution is essential to separate compounds with different polarities, ensuring that both polar and non-polar impurities are resolved from the main peak. TFA is used as an ion-pairing agent to improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is invaluable for identifying unknown impurities without the need for reference standards. The mass-to-charge ratio (m/z) of an impurity provides its molecular weight, which is a critical piece of information for structural elucidation.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Prepare sample as for HPLC analysis B Inject sample into the LC-MS system A->B C Separate components using HPLC B->C D Ionize the eluting compounds (e.g., ESI) C->D E Analyze ions based on m/z in the mass spectrometer D->E F Correlate chromatographic peaks with mass spectra E->F G Identify molecular weights of the main peak and impurities F->G H Propose structures for impurities based on mass and synthetic route G->H

Caption: Workflow for LC-MS impurity identification.

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • LC-MS Conditions:

    • Use the same chromatographic conditions as the HPLC method to allow for direct comparison of chromatograms.

    • Mass Spectrometer: An electrospray ionization (ESI) source is typically used for polar molecules like aza-oxindoles.

    • Ionization Mode: Both positive and negative ion modes should be screened to ensure detection of all components.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to capture all potential impurities.

  • Data Analysis: For each peak in the chromatogram, analyze the corresponding mass spectrum to determine the molecular weight of the eluting compound.

Trustworthiness of the Protocol: This self-validating system allows for the confirmation of the main compound's identity by its molecular weight and the tentative identification of impurities. This information is crucial for understanding the side reactions occurring during synthesis and for guiding purification efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized this compound and for identifying major impurities. The presence of unexpected signals can indicate the presence of impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Confirm the expected signals for this compound.

    • Integrate the signals corresponding to the main compound and any impurity signals.

    • The relative integration of impurity signals to the main compound's signals can provide a semi-quantitative measure of purity.

Expertise in Interpretation: The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern on the aza-oxindole ring. For instance, the absence of a signal in the 4-position and the characteristic splitting patterns of the remaining aromatic protons would support the desired structure.

Potential Impurities in the Synthesis of this compound

A likely synthetic route to this compound could involve the bromination of 5-aza-2-oxindole. Understanding the synthetic pathway is crucial for predicting potential impurities.

  • Starting Material: Unreacted 5-aza-2-oxindole.

  • Isomeric By-products: Formation of other bromo-isomers (e.g., 6-Bromo-5-aza-2-oxindole or 7-Bromo-5-aza-2-oxindole).

  • Di-brominated Products: Over-bromination leading to di-bromo-5-aza-2-oxindoles.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The chromatographic and spectroscopic methods described above are well-suited to detect and identify these potential impurities.

Conclusion and Recommendations

For routine purity assessment of this compound, HPLC with UV detection is the recommended method due to its high accuracy, robustness, and accessibility. For initial characterization of a new synthetic batch and for identifying unknown impurities, LC-MS is indispensable. NMR spectroscopy serves as a vital tool for structural confirmation and can provide a good estimate of purity for major components. A combination of these techniques provides a comprehensive and reliable assessment of the purity of synthesized this compound, ensuring the quality and integrity of this critical research compound.

References

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Preparation method for 4-substituted-7-azaindole.
  • Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. University of Strathclyde. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

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A Comparative Guide to the Biological Activity of 4-Bromo-5-aza-2-oxindole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the privileged structures of oxindole and its aza-analogs have emerged as foundational scaffolds for the development of potent therapeutic agents, particularly in oncology.[1][2] The introduction of a bromine atom at the C4 position of the 5-aza-2-oxindole core creates a unique chemical entity with the potential for diverse biological activities. This guide provides a comprehensive comparison of the biological activities of 4-Bromo-5-aza-2-oxindole analogs, offering insights into their structure-activity relationships (SAR) and their potential as kinase inhibitors and anticancer agents. We will delve into the experimental data that underpins these findings and provide detailed protocols for their evaluation.

The 5-Aza-2-Oxindole Scaffold: A Platform for Kinase Inhibition

The aza-oxindole core, a bioisostere of the indole ring system, is a key pharmacophore in numerous approved kinase inhibitors.[1][3] The nitrogen atom within the pyridine ring of the azaindole structure enhances its ability to form crucial hydrogen bonds within the ATP-binding sites of various kinases, thereby inhibiting their activity.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][4] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[2]

The strategic placement of a bromine atom at the C4 position of the 5-aza-2-oxindole scaffold can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, can modulate the compound's binding affinity and selectivity for specific kinase targets. While direct comparative studies on a series of this compound analogs are not extensively documented in publicly available literature, we can draw valuable insights from structurally related compounds, such as the broader class of azaindole and bromo-azaindole derivatives, to understand the potential impact of various substitutions.

Comparative Biological Activity: Insights from Analogous Structures

Structure-activity relationship (SAR) studies on related azaindole series reveal that substitutions at different positions of the core structure can dramatically alter biological activity. For instance, in a series of 5-bromo-7-azaindolin-2-one derivatives, modifications at the N1 and C3 positions led to compounds with broad-spectrum antitumor potency, in some cases significantly exceeding that of the approved multi-kinase inhibitor, Sunitinib.[5]

Anticancer Activity: A Comparative Look at Cytotoxicity

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, determined through in vitro cytotoxicity assays.

While specific data for a series of this compound analogs is limited, the following table presents a comparative view of the cytotoxic activities of various bromo-substituted aza-oxindole and related analogs against different cancer cell lines. This data, compiled from multiple sources, illustrates how structural modifications can impact anticancer potency.

Compound/Analog DescriptionCancer Cell LineIC50/GI50 (µM)Reference
5-Bromo-7-azaindolin-2-one derivative (23c)A549 (Lung)3.103[5]
5-Bromo-7-azaindolin-2-one derivative (23d)Skov-3 (Ovarian)3.721[5]
5-Bromo-7-azaindolin-2-one derivative (23p)HepG2 (Liver)2.357[5]
4-Bromo-4'-chloro pyrazoline analog of curcuminHeLa (Cervical)8.7 (µg/mL)[6]
Cis-[PtCl2(4Br7AIH)2]·DMFA549 (Lung)3.9[7]
Novel 7-azaindole analog (4g)MCF-7 (Breast)15.56[8]

Note: The data presented is for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions across different studies.

The data suggests that bromo-substituted azaindole scaffolds can exhibit potent anticancer activity in the low micromolar range against a variety of cancer cell types. The specific substitutions on the core structure are critical in determining the potency and selectivity of these compounds.

Kinase Inhibition Profile

The anticancer activity of many aza-oxindole derivatives is attributed to their ability to inhibit specific kinases involved in cancer cell proliferation and survival. The azaindole framework is a versatile scaffold for targeting a range of kinases.[4] For example, different azaindole derivatives have been identified as inhibitors of key oncogenic kinases such as c-Met, TGFβRI, and Rho kinase (ROCK).[4][9][10]

Experimental Methodologies for Biological Evaluation

To rigorously compare the biological activity of this compound analogs, a standardized set of experimental protocols is essential. The following sections detail the methodologies for assessing their anticancer activity and kinase inhibitory potential.

In Vitro Anticancer Activity Assessment: The MTT Assay

A widely used and reliable method for determining the cytotoxic effects of compounds on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate incubation1 2. Incubate 24h (Cell Attachment) cell_seeding->incubation1 compound_addition 3. Add Serial Dilutions of Analogs incubation1->compound_addition incubation2 4. Incubate 48-72h compound_addition->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate 4h (Formazan Formation) mtt_addition->incubation3 solubilization 7. Solubilize Formazan (e.g., DMSO) incubation3->solubilization read_plate 8. Measure Absorbance (570 nm) solubilization->read_plate calculate_ic50 9. Calculate IC50 Values read_plate->calculate_ic50

Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay

To determine the specific kinase targets of the this compound analogs and their inhibitory potency, an in vitro kinase assay is performed. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide or protein by the kinase. Inhibition of this process by the test compound results in a decreased signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer, a solution of the purified recombinant kinase, a solution of the specific substrate, and a solution of ATP.

  • Reaction Setup: In a 96-well plate, combine the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay: Using a system where the amount of remaining ATP is converted into a luminescent signal (e.g., Kinase-Glo®).

    • Fluorescence-based Assay: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents 1. Prepare Kinase, Substrate, ATP, and Test Compound Solutions mixing 2. Combine Kinase, Substrate, & Test Compound in Plate reagents->mixing initiation 3. Initiate with ATP mixing->initiation incubation 4. Incubate at 30°C initiation->incubation stop_reaction 5. Stop Reaction incubation->stop_reaction detection_method 6. Measure Phosphorylation (e.g., Luminescence) stop_reaction->detection_method calculate_inhibition 7. Calculate % Inhibition detection_method->calculate_inhibition determine_ic50 8. Determine IC50 calculate_inhibition->determine_ic50

Sources

A Technical Guide to 4-Bromo-5-aza-2-oxindole: A Comparative Analysis Against Other Halogenated Oxindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Combination of the Aza-Oxindole Scaffold and Halogenation

The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a versatile template for chemical modification to achieve specific therapeutic effects. Two key strategies for modulating the properties of this scaffold are the introduction of a nitrogen atom into the six-membered ring (creating an aza-oxindole) and the incorporation of halogen atoms.

Aza-oxindoles function as bioisosteres of indoles, where a CH group in the aromatic ring is replaced by a nitrogen atom.[3] This substitution fundamentally alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic profiles and novel target interactions.[4]

Complementing this, halogenation—particularly with bromine—is a powerful tool in drug design. Halogen atoms can enhance membrane permeability, increase metabolic stability, and introduce the potential for halogen bonding, a non-covalent interaction that can significantly improve binding affinity and selectivity for a biological target.[5][6][7]

This guide provides an in-depth comparison of 4-Bromo-5-aza-2-oxindole , a molecule combining these strategic modifications, with other key halogenated oxindole analogues. We will explore its synthetic rationale, compare its projected physicochemical and biological properties against related structures, and provide experimental context through a case study on a closely related isomer.

Synthetic Strategy: A General Workflow for Halogenated Aza-Oxindoles

The synthesis of a molecule like this compound requires a multi-step approach focused on first building the core aza-oxindole ring system, followed by precise, regioselective halogenation. The choice of methodology at each step is critical for achieving a good yield and avoiding unwanted side products.

Experimental Protocol: General Synthesis

Causality Behind Experimental Choices:

  • Core Synthesis: The construction of the aza-oxindole core often involves the cyclization of a suitably substituted aminopyridine precursor. An oxidative coupling of Csp²–H and Csp³–H centers represents an efficient modern approach.[8]

  • Regioselective Bromination: Introducing the bromine atom at the C-4 position requires careful selection of the brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is a common and effective reagent for electrophilic aromatic substitution on activated ring systems like oxindoles.[2] The reaction is typically performed in a polar aprotic solvent like acetonitrile to facilitate the reaction while minimizing side reactions. Controlling the stoichiometry of NBS is crucial to prevent di- or tri-bromination. Alternative "green" methods using an oxone-halide system can also be employed to avoid stoichiometric halogenating agents and reduce toxic byproducts.

Step-by-Step Methodology:

  • Synthesis of the 5-Aza-2-oxindole Core:

    • A substituted 2-aminopyridine derivative is used as the starting material.

    • A palladium-catalyzed intramolecular C-H functionalization or an oxidative coupling reaction is employed to form the five-membered lactam ring.[8] This step is chosen for its high efficiency and atom economy. .

  • Regioselective C-4 Bromination:

    • Dissolve the synthesized 5-aza-2-oxindole (1 equivalent) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath to control the reaction's exothermicity.

    • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes. A slight excess of NBS ensures complete conversion of the starting material.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the final this compound.

Diagram of the General Synthetic Workflow

G cluster_0 Part 1: Aza-Oxindole Core Synthesis cluster_1 Part 2: Regioselective Halogenation start Substituted 2-Aminopyridine core 5-Aza-2-oxindole start->core Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation) final_product This compound core->final_product Electrophilic Aromatic Substitution (N-Bromosuccinimide, Acetonitrile)

Caption: General two-part workflow for synthesizing this compound.

Comparative Analysis: Physicochemical and Biological Properties

The precise placement of both the nitrogen atom and the halogen substituent dramatically influences the molecule's characteristics. The following table compares this compound to key analogues to highlight these structure-property relationships.

CompoundStructureH-Bond DonorsH-Bond AcceptorsKey Structural Features & Predicted Impact
2-Oxindole 11The parent scaffold; baseline for lipophilicity and electronic properties.[1]
5-Bromo-2-oxindole 11Increased lipophilicity due to bromine; potential for halogen bonding at C-5 position.[2]
5-Aza-2-oxindole 12Pyridine nitrogen at C-5 adds a hydrogen bond acceptor, potentially increasing solubility and altering target interactions.[8]
This compound Chemical structure not readily available in public repositories. Conceptual structure based on name.12Combines features: C-5 nitrogen as H-bond acceptor; C-4 bromine provides lipophilicity and potential for halogen bonding, with electronic effects distinct from C-5 substitution.
5-Bromo-7-aza-2-oxindole 12Isomeric structure with demonstrated potent anticancer activity as a kinase inhibitor.[9][10]

Case Study: 5-Bromo-7-aza-2-oxindole Derivatives as Potent Kinase Inhibitors

While direct experimental data for this compound is not widely published, extensive research on the closely related isomer, 5-Bromo-7-aza-2-oxindole, provides a powerful model for understanding its potential. Derivatives of this scaffold have been synthesized and evaluated as broad-spectrum antitumor agents, showing significantly greater potency than the FDA-approved kinase inhibitor Sunitinib against several cancer cell lines.[9][10]

Mechanism of Action: Kinase Inhibition

Many oxindole-based anticancer agents function by inhibiting protein kinases. These compounds are designed to fit into the ATP-binding pocket of the kinase domain. The aza-oxindole core often forms key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of adenine from ATP. The substituents on the core, including the bromine atom, occupy adjacent hydrophobic pockets, enhancing binding affinity and conferring selectivity for specific kinases.[3]

Diagram of General Kinase Inhibition Mechanism

G cluster_0 ATP Binding Pocket of Kinase hinge Hinge Region (Forms H-Bonds) pocket Hydrophobic Pocket inhibitor Halogenated Aza-Oxindole (e.g., this compound) inhibitor->hinge H-Bonds from Aza-Oxindole Core inhibitor->pocket Halogen occupies hydrophobic region

Caption: Aza-oxindole inhibitors bind the kinase ATP pocket via key interactions.

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of a lead 5-Bromo-7-aza-2-oxindole derivative (compound 23p from the source study) compared to Sunitinib against human cancer cell lines.[9]

CompoundHepG2 (Liver Cancer)A549 (Lung Cancer)Skov-3 (Ovarian Cancer)
Sunitinib 31.59449.03635.821
Compound 23p 2.357 3.012 2.986
Potency Increase~13.4x~16.3x~12.0x

Analysis: The data clearly demonstrates that the optimized 5-bromo-7-aza-2-oxindole scaffold can produce inhibitors that are over an order of magnitude more potent than Sunitinib in these cell lines.[9] This highlights the immense potential of this class of compounds and provides a strong rationale for investigating other isomers like this compound.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a self-validating system for determining the cytotoxic effects of a compound on cancer cell lines.

Objective: To quantify the reduction in cell viability upon treatment with halogenated oxindole derivatives.

Methodology:

  • Cell Culture:

    • Culture human cancer cells (e.g., A549, HepG2) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in a 96-well microplate and allow them to adhere for 24 hours. The initial cell density is critical for reproducible results.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (Sunitinib).

    • Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The analysis of this compound, framed by the properties of its analogues and the potent activity of its isomers, reveals a compound of significant interest for drug discovery. The strategic placement of the C-5 nitrogen and C-4 bromine is predicted to confer a unique combination of hydrogen bonding capability, lipophilicity, and electronic properties. Based on the compelling data from the 5-bromo-7-aza-2-oxindole series, it is highly probable that this compound will also exhibit potent activity as a kinase inhibitor or modulator of other key cellular pathways.

Future research must focus on the definitive synthesis and purification of this compound to enable direct experimental validation. Head-to-head screening against its isomers (e.g., 5-bromo-7-aza, 6-bromo-5-aza, etc.) and its non-aza counterpart (4-bromo-2-oxindole) in biochemical and cell-based assays will be crucial to precisely determine the structure-activity relationships and identify the optimal substitution pattern for therapeutic development.

References

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  • Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst. (n.d.). NIH. [Link]

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  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp²)–H Amidation for Disubstituted Oxindoles. (2026). ACS Publications. [Link]

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  • Wang, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. [Link]

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Sources

A Researcher's Guide to the Bromo-Azaindole Scaffold: Validating a Privileged Kinase Inhibitor Core

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, certain chemical structures consistently emerge as foundational scaffolds for potent and selective therapeutics. These "privileged structures" offer a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to interact with key biological targets. The indole, oxindole, and their nitrogen-containing bioisosteres, the azaindoles, represent one such class, forming the backbone of numerous approved kinase inhibitors.[1][2][3][4]

This guide provides an in-depth validation of the bromo-azaindole scaffold as a powerful research tool for the development of novel kinase inhibitors. While the specific isomer 4-Bromo-5-aza-2-oxindole remains a hypothetical structure within publicly accessible research, we will conduct a rigorous evaluation of its closely related and experimentally validated analog, 5-Bromo-7-azaindolin-2-one . Through a detailed analysis of its design rationale, comparative performance data, and the self-validating experimental protocols used for its characterization, we will establish the utility and potential of this chemical class for researchers, scientists, and drug development professionals.

The Strategic Design of Azaindole-Based Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2][4][5] Small molecules that can selectively inhibit kinase activity by competing with ATP at its binding site have revolutionized cancer therapy. The design of these inhibitors often starts with a scaffold that can mimic the hinge-binding interactions of the adenine base of ATP.

The oxindole core is exceptionally well-suited for this role.[5] Its lactam moiety provides the necessary hydrogen bond donor and acceptor groups to anchor the molecule within the kinase hinge region. The introduction of a nitrogen atom into the fused benzene ring to create an azaindole scaffold further refines the molecule's properties, potentially improving solubility and allowing for additional interactions.

The case study for this guide, 5-Bromo-7-azaindolin-2-one, was rationally designed as an analog of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][7] The core scaffold is linked to a substituted pyrrole, a key feature of Sunitinib that occupies the hydrophobic region of the ATP-binding pocket. The bromine atom at the 5-position serves two purposes: it modulates the electronic properties of the ring system and provides a synthetic handle for further chemical elaboration through cross-coupling reactions.

The overarching mechanism for these compounds is the inhibition of kinase-mediated phosphorylation. By occupying the ATP-binding site, the inhibitor prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade that drives cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active/Dimerized) RTK_inactive->RTK_active Ligand Binding Substrate Substrate Protein RTK_active->Substrate Phosphorylation Block Pathway Blocked RTK_active->Block ATP ATP ATP->Substrate ATP->Block Inhibitor 5-Bromo-7-azaindolin-2-one (Research Tool) Inhibitor->RTK_active pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signaling Downstream Signaling (Proliferation, Survival) pSubstrate->Signaling

Mechanism of Receptor Tyrosine Kinase (RTK) Inhibition.

Performance Comparison: A Head-to-Head Evaluation Against Sunitinib

A critical step in validating a new chemical scaffold is to benchmark its performance against established standards. Derivatives of 5-bromo-7-azaindolin-2-one have been evaluated for their in vitro anti-proliferative activity across various human cancer cell lines and compared directly with Sunitinib.[6][7][8]

The data clearly indicates that strategic modifications to the core scaffold can yield compounds with substantially improved potency. Compound 23p , a derivative featuring an N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl} side chain, demonstrated IC₅₀ values in the low micromolar range, representing an 11- to 18-fold increase in potency over Sunitinib against the tested cell lines.[6][7]

CompoundTarget ScaffoldIC₅₀ vs. HepG2 (µM)IC₅₀ vs. A549 (µM)IC₅₀ vs. Skov-3 (µM)Data Source
Sunitinib Benchmark Kinase Inhibitor31.59449.03642.112[7][8]
Compound 23p 5-Bromo-7-azaindolin-2-one2.7812.3573.012[7][8]

Expert Interpretation: The superior performance of compound 23p is a compelling validation of the 5-bromo-7-azaindolin-2-one scaffold. It demonstrates that this core structure is not merely a "me-too" analog of Sunitinib but a highly optimizable platform. The data suggests that the specific side chain of 23p likely achieves more favorable interactions within the ATP-binding pocket than the corresponding group in Sunitinib, warranting further investigation into its binding mode. This significant leap in potency validates the scaffold as a promising starting point for discovery programs aiming to develop next-generation kinase inhibitors.

Core Experimental Protocols for Scaffold Validation

The trustworthiness of any research tool hinges on the robustness of the experiments used to characterize it. The following protocols are fundamental for evaluating novel kinase inhibitors and are designed as self-validating systems through the inclusion of appropriate controls.

This assay is a cornerstone for assessing a compound's ability to inhibit cancer cell growth. It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality Behind the Method: The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Rationale: Seeding at a consistent density ensures cells are in a logarithmic growth phase, providing a sensitive window to measure inhibition.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Compound 23p) and the positive control (Sunitinib) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a "vehicle-only" control (e.g., 0.1% DMSO) to account for solvent effects.

  • Incubation: Incubate the plates for 48-72 hours.

    • Rationale: This duration is typically sufficient for anti-proliferative effects to manifest across several cell cycles.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation System:

  • Positive Control (Sunitinib): Confirms the assay is sensitive to known kinase inhibitors.

  • Vehicle Control (DMSO): Establishes the baseline for 100% cell viability.

  • Untreated Control: Ensures the health of the cell culture.

  • Blank Control (Medium only): Corrects for background absorbance.

start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Attachment) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat controls Include Controls: - Vehicle (DMSO) - Positive (Sunitinib) treat->controls incubate2 4. Incubate 48-72h (Inhibition) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Production) add_mtt->incubate3 solubilize 7. Solubilize Formazan with DMSO incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data: Calculate IC50 read->analyze end End: Potency Determined analyze->end

Workflow for the In Vitro MTT Anti-proliferative Assay.

To validate that the compound works via the intended mechanism, a researcher must confirm that it inhibits the target kinase's activity within the cell. Western blotting is the gold-standard technique for this purpose.

Causality Behind the Method: This protocol measures the level of a specific phosphorylated protein. A potent kinase inhibitor should decrease the phosphorylation of its direct substrates. By using an antibody specific to the phosphorylated form of a target (e.g., phospho-VEGFR2), one can directly visualize the inhibitor's effect on the signaling pathway.

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Grow cells to 70-80% confluency, serum-starve overnight, and then treat with the test compound for 1-2 hours. Stimulate the cells with a growth factor (e.g., VEGF) for 15-30 minutes to activate the target kinase. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of proteins for accurate measurement.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To validate the results, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-VEGFR2) to confirm that the observed decrease in signal is due to reduced phosphorylation, not protein degradation, and to normalize for loading.

Self-Validation System:

  • Stimulated/Untreated Control: Shows the maximum level of target phosphorylation.

  • Unstimulated Control: Shows the basal level of phosphorylation.

  • Total Protein Control: Ensures equal amounts of protein were loaded in each lane.

  • Loading Control (e.g., β-actin, GAPDH): Confirms consistent protein loading across the gel.

Conclusion and Future Directions

The evidence presented provides a robust validation for the 5-bromo-7-azaindolin-2-one scaffold as a high-potential research tool and a starting point for therapeutic development. The rational design, based on the established Sunitinib pharmacophore, has been vindicated by experimental data showing that novel derivatives can achieve a greater than ten-fold improvement in anti-proliferative potency.[7] The detailed protocols for in vitro screening and target validation provide a clear and reliable roadmap for researchers seeking to explore this chemical space.

While the specific compound This compound has not been characterized, the success of its close isomer strongly suggests that the broader bromo-azaindole class is a fertile ground for the discovery of new kinase inhibitors. The logical next steps for a promising compound derived from this scaffold would follow the iterative cycle of drug discovery: comprehensive kinase selectivity profiling, in vivo efficacy studies in xenograft models, and detailed ADME/Tox evaluation. This scaffold represents a validated and promising tool for any researcher aiming to develop the next generation of targeted cancer therapies.

Design Scaffold Design (e.g., Bromo-azaindole) Synthesis Chemical Synthesis of Derivatives Design->Synthesis InVitro In Vitro Screening (MTT, Western Blot) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement InVivo In Vivo Efficacy (Xenograft Models) Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Sources

Navigating the Structure-Activity Landscape of 4-Bromo-5-aza-2-oxindole: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the 5-aza-2-oxindole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The introduction of a bromine atom at the 4-position of this heterocyclic core creates 4-Bromo-5-aza-2-oxindole, a molecule with intriguing potential for modulation of various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) surrounding this scaffold, drawing comparisons from closely related analogs to inform the strategic design of novel therapeutic agents. While a dedicated, exhaustive SAR study on the this compound nucleus is not extensively documented in publicly available literature, by examining related aza-oxindoles and substituted oxindoles, we can extrapolate key principles to guide future research.

The this compound Core: A Scaffold of Therapeutic Promise

The 5-aza-2-oxindole core, a bioisostere of the well-known oxindole scaffold, offers unique properties for drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target engagement. The bromine atom at the 4-position is of particular interest due to its electronic and steric properties. It is an electron-withdrawing group that can modulate the acidity of the N-H proton and influence the overall electron distribution of the ring system. Furthermore, its size can provide key steric interactions within a protein's binding pocket, potentially enhancing potency and selectivity. The inherent reactivity of the C-Br bond also presents opportunities for further chemical modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space.

The azaindole moiety, in general, is a recognized pharmacophore in the development of kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds within the ATP-binding site of kinases, mimicking the interactions of the natural substrate.[1] This makes the this compound scaffold a promising starting point for the development of inhibitors for various protein kinases implicated in diseases such as cancer.[2]

Deconstructing the Scaffold: A Positional SAR Analysis

To understand the therapeutic potential of this compound, we will dissect the molecule and analyze the impact of substitutions at key positions, drawing insights from analogous compounds.

The Significance of the 4-Position Halogen

The nature of the halogen at the 4-position of the aza-oxindole ring can significantly impact biological activity. While direct data for the 4-bromo analog is scarce, studies on related scaffolds provide valuable insights. For instance, in a series of oxindole-indole conjugates evaluated as CDK inhibitors, a 5-chloro substituent was found to be slightly more advantageous for anti-proliferative activity compared to the unsubstituted analog, whereas the 5-bromo derivative did not show a significant improvement.[3] Conversely, a 5-fluoro substitution resulted in a decrease in activity.[3] This suggests a delicate balance of steric and electronic effects at this position.

A study on 5-fluoro-2-oxindole derivatives as anticancer agents provides a point of comparison. The introduction of a fluorine atom at the 5-position of the oxindole ring, coupled with various substitutions at the 3-position, yielded compounds with potent antitumor activity against a panel of cancer cell lines.[4][5] This highlights the potential of halogenation to enhance the therapeutic properties of the oxindole scaffold.

The Influence of N1-Substitution

Alkylation or arylation at the N1 position of the oxindole ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. In the context of the oxindole-indole CDK inhibitors, N-alkylation and N-benzylation of the oxindole nucleus were generally found to be detrimental to the growth inhibitory action against the MCF-7 breast cancer cell line.[3] This suggests that an unsubstituted N-H may be crucial for hydrogen bonding interactions with the target protein. However, this is not a universal rule, and the effect of N1-substitution is highly dependent on the specific target and the nature of the substituent.

Exploring the C3-Position: A Gateway to Diversity

The C3 position of the oxindole core is a hot spot for chemical modification and has been extensively explored in SAR studies of related compounds. This position is often involved in key interactions with the target protein. For example, in a series of oxindole-pyridine-based protein kinase B/Akt inhibitors, substitutions at the C3 position of the oxindole scaffold were found to be critical for selectivity.[6]

Comparative Analysis of Biological Activities

While a direct comparison of this compound with a range of analogs is not available, we can construct a comparative table based on data from related aza-oxindole and oxindole derivatives to highlight SAR trends.

Compound/ScaffoldTarget/ActivityIC50/ActivityReference
5-Chloro-oxindole-indole conjugateCDK4 Inhibition (% at 20 µM)Moderate (46%)[3]
5-Bromo-oxindole-indole conjugateCDK4 Inhibition (% at 20 µM)Low (12%)[3]
5-Fluoro-oxindole-indole conjugateCDK4 Inhibition (% at 20 µM)Low (23%)[3]
5-Methyl-oxindole-indole conjugateCDK4 Inhibition (% at 20 µM)High (93%)[3]
5-Methoxy-oxindole-indole conjugateCDK4 Inhibition (% at 20 µM)Moderate (35%)[3]
2-substituted-5-azaindolesAnticancer (THP-1 cells)Weak to good[7]
7-Azaoxindole derivativesTNF-α and IL-6 inhibitionActive[8]
Thiazole-containing 5-fluoro-2-oxindolesAnticancer (NCI-60)High activity[4][5]
4b (6-chloro-3-(2,4,6-trimethoxybenzylidene)indolin-2-one)CK1 InhibitionIC50 = 1.92 µg/mL[9]
4e (5-methoxy-3-(2,4,6-trimethoxybenzylidene)indolin-2-one)CK1 InhibitionIC50 = 13.08 µg/mL[9]
4b (6-chloro-3-(2,4,6-trimethoxybenzylidene)indolin-2-one)EGFR InhibitionIC50 = 0.19 µg/mL[9]
4e (5-methoxy-3-(2,4,6-trimethoxybenzylidene)indolin-2-one)EGFR InhibitionIC50 = 0.401 µg/mL[9]

Note: The data presented is for comparative purposes and is derived from different studies with varying experimental conditions. Direct comparison of absolute values should be made with caution.

Experimental Protocols for SAR Studies

To systematically investigate the SAR of this compound, a well-defined experimental workflow is essential.

General Synthesis of this compound Analogs

A generalized synthetic route for creating a library of this compound analogs is depicted below. This would typically involve the synthesis of the core scaffold followed by diversification at the N1 and C3 positions.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Biological Evaluation start Starting Material (e.g., substituted pyridine) step1 Multi-step synthesis start->step1 core This compound Core Scaffold step1->core n1_sub N1-Alkylation/Arylation core->n1_sub c3_sub C3-Functionalization (e.g., Knoevenagel condensation) core->c3_sub library Library of Analogs n1_sub->library c3_sub->library screening Primary Screening (e.g., Kinase Panel) library->screening hit_validation Hit Validation (IC50 determination) screening->hit_validation sar_analysis SAR Analysis hit_validation->sar_analysis sar_analysis->n1_sub Iterative Design sar_analysis->c3_sub Iterative Design

Caption: A generalized workflow for the synthesis and SAR evaluation of this compound analogs.

Kinase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of synthesized compounds against a panel of protein kinases.

Materials:

  • Synthesized this compound analogs

  • Recombinant human kinases

  • ATP

  • Kinase-specific substrate

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the kinase-specific substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit the activity of a specific kinase. By screening against a panel of kinases, a selectivity profile can be established.

Key SAR Insights and Future Directions

Based on the analysis of related compounds, several key SAR hypotheses for the this compound scaffold can be formulated:

SAR_Hypotheses cluster_core This compound Core cluster_positions Key Positions for Modification cluster_activity Potential Biological Activities core pos4 4-Position (Br) - Modulates electronics and sterics - Potential for cross-coupling core->pos4 Influences posN1 N1-Position (NH) - H-bond donor potential - Substitution can impact PK/PD core->posN1 Influences posC3 C3-Position (CH2) - Key interaction site - Amenable to diverse substitutions core->posC3 Influences kinase Kinase Inhibition (e.g., CDK, EGFR, Akt) pos4->kinase anti_inflammatory Anti-inflammatory (e.g., TNF-α, IL-6 inhibition) pos4->anti_inflammatory posN1->kinase posN1->anti_inflammatory posC3->kinase posC3->anti_inflammatory anticancer Anticancer kinase->anticancer anti_inflammatory->anticancer

Caption: Key structure-activity relationship hypotheses for the this compound scaffold.

Future Directions:

  • Systematic SAR Exploration: A focused library of this compound analogs should be synthesized with systematic variations at the N1 and C3 positions to establish a clear SAR.

  • Target Identification: Unbiased screening approaches could be employed to identify the primary biological targets of this scaffold.

  • Comparative Studies: Direct comparison with other 4-halo-5-aza-2-oxindole analogs (F, Cl, I) would provide crucial information on the role of the halogen.

  • In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

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  • Glavaš, M., et al. (2022).
  • Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. [Link]

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comparative efficacy of 4-Bromo-5-aza-2-oxindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy of Halogenated Aza-2-Oxindole Derivatives as Kinase Inhibitors

Introduction: The Rise of Aza-2-Oxindoles in Drug Discovery

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] A strategic modification to this core, the replacement of a carbon atom in the benzene ring with a nitrogen atom, gives rise to aza-2-oxindoles. This bioisosteric substitution significantly alters the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, often leading to enhanced target binding and improved pharmacokinetic profiles.[3][4]

Aza-2-oxindoles and their derivatives have garnered substantial attention as potent inhibitors of protein kinases, enzymes that regulate a vast array of cellular processes.[1][4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1] The introduction of a bromine atom to the aza-2-oxindole core further refines its inhibitory potential. Halogen bonds, though weaker than hydrogen bonds, can be highly specific and contribute significantly to ligand-protein interactions, enhancing binding affinity and selectivity.

This guide provides a comparative analysis of the efficacy of bromo-substituted aza-2-oxindole derivatives, drawing on available data for closely related structures to elucidate structure-activity relationships (SAR) and mechanistic insights. We will delve into their performance against key cancer-related kinase targets, present the experimental data supporting these findings, and detail the methodologies used for their evaluation.

Comparative Efficacy Analysis: A Focus on Kinase Inhibition

While direct comparative studies on a wide range of 4-Bromo-5-aza-2-oxindole derivatives are not extensively documented in publicly available literature, a robust understanding of their potential can be constructed by analyzing closely related analogues. The position of the nitrogen atom (e.g., 5-aza vs. 7-aza) and the placement of the bromine substituent are critical determinants of biological activity.

Case Study 1: 5-Bromo-7-azaindolin-2-one Derivatives as Potent Antitumor Agents

A significant body of research exists for derivatives of 5-bromo-7-azaindolin-2-one, an isomer of the target scaffold. These compounds were designed as analogues of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. A study focused on synthesizing a series of these derivatives by modifying the side chain attached to a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[6][7]

The efficacy of these compounds was evaluated against several human cancer cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), and Skov-3 (ovarian cancer), using the MTT assay to determine cell viability. The results demonstrated that several derivatives exhibited significantly greater potency than the reference drug, Sunitinib.[6][7]

Table 1: Comparative in Vitro Antitumor Activity (IC₅₀, µM) of 5-Bromo-7-azaindolin-2-one Derivatives [6][7]

CompoundSide Chain ModificationHepG2A549Skov-3
Sunitinib (Reference Drug)31.59449.03635.481
23p 3-[4-(ethoxyimino)piperidin-1-yl]propyl2.357 3.012 2.486
23h 3-(4-methylpiperazin-1-yl)propyl3.2164.8923.554
23b 4-(pyrrolidin-1-yl)butyl4.1175.3284.582
23c 2-(piperidin-1-yl)ethyl5.0316.1755.881

Data represents the mean IC₅₀ values in micromolar (µM). Lower values indicate higher potency. The most potent derivative, 23p , showed an approximately 10- to 15-fold increase in potency compared to Sunitinib across the tested cell lines.

The superior performance of compound 23p highlights the critical role of the side chain in optimizing the molecule's interaction with its biological targets. The ethoxyimino-piperidine group likely forms additional favorable interactions within the kinase ATP-binding pocket, a hypothesis that warrants further investigation through co-crystallography studies.

Case Study 2: The Influence of Halogen Substitution on Oxindole Activity

The nature and position of halogen substituents on the oxindole ring are crucial for antiproliferative activity. A study on oxindole-indole conjugates tested against the MCF-7 breast cancer cell line revealed important SAR insights.[8]

  • 5-Chloro Substitution: The 5-chloro derivative (6c ) showed a slight enhancement in potency (IC₅₀ = 2.72 µM) compared to the unsubstituted parent compound (6a , IC₅₀ = 3.12 µM).[8]

  • 5-Bromo Substitution: The 5-bromo derivative (6d ) had comparable, slightly reduced activity (IC₅₀ = 3.31 µM).[8]

  • 5-Fluoro Substitution: The 5-fluoro derivative (6b ) displayed significantly lower activity (IC₅₀ = 6.00 µM).[8]

These findings suggest that for this particular scaffold, a larger, more polarizable halogen like chlorine at the C-5 position is beneficial for activity against MCF-7 cells, while the smaller fluorine atom is detrimental. This underscores that the specific halogen and its position must be empirically optimized for each target class.

Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism by which aza-2-oxindole derivatives exert their anticancer effects is through the inhibition of protein kinases. These small molecules are typically designed to be ATP-competitive, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates. This action effectively blocks signal transduction along pathways that are often hyperactivated in cancer cells, leading to a reduction in cell proliferation and the induction of apoptosis.[1][2]

One such critical pathway is the MAPK/ERK pathway, which is antagonized by the bromo-oxindole derivative GW5074.[9] This compound inhibits C-Raf, a key kinase in the cascade, thereby preventing the phosphorylation and activation of MEK and subsequently ERK. The downstream effects include the inhibition of viral infection and spread, as demonstrated in studies with the JC polyomavirus.[9]

MAPK_ERK_Pathway cluster_nuc Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates CRAF C-Raf RAS->CRAF Activates MEK MEK1/2 CRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Inhibitor 4-Bromo-Aza-2-Oxindole Derivatives (e.g., GW5074) Inhibitor->CRAF Inhibition

Caption: The MAPK/ERK signaling cascade and the point of inhibition by bromo-oxindole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis and in vitro evaluation of aza-2-oxindole derivatives.

Protocol 1: General Synthesis via Knoevenagel Condensation

This protocol describes a common method for synthesizing 3-substituted-2-oxindole derivatives, which is adaptable for aza-2-oxindole cores.

Objective: To condense an aldehyde with a 5-bromo-7-azaindolin-2-one core to create the target derivative.[6]

Materials:

  • 5-bromo-7-azaindolin-2-one

  • Substituted aldehyde (e.g., 2,4-dimethyl-1H-pyrrole-3-carbaldehyde)

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 5-bromo-7-azaindolin-2-one (1.0 eq) and the desired substituted aldehyde (1.1 eq) in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the mixture. The piperidine acts as a base to facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to promote precipitation of the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to yield the final compound.

  • Characterization: Confirm the structure and purity of the synthesized derivative using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of potential anticancer compounds.[6][7]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (for dissolving formazan)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (DMSO) and untreated cells. Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Outlook

The this compound scaffold and its isomers represent a highly promising class of compounds for the development of novel kinase inhibitors. The available data strongly suggest that strategic bromination of the aza-oxindole core, combined with optimization of the C3-position side chain, can lead to derivatives with exceptional potency against various cancer cell lines, often exceeding that of established drugs like Sunitinib.

The comparative analysis reveals that while the 5-bromo-7-aza isomer is well-explored, other isomers remain fertile ground for investigation. Future research should focus on the systematic synthesis and evaluation of a broader range of halogenated aza-2-oxindole derivatives to build a comprehensive SAR map. Advanced studies involving co-crystallography with target kinases will be invaluable for understanding the precise molecular interactions that drive their high efficacy and for rationally designing next-generation inhibitors with improved selectivity and pharmacokinetic properties.

References

  • The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway. (2023). PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014). PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014). PubMed Central. Available at: [Link]

  • Azaindole Therapeutic Agents. (n.d.). PubMed Central. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). MDPI. Available at: [Link]

  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. (2021). PubMed. Available at: [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). PubMed. Available at: [Link]

  • Design, synthesis, and biological and computational evaluation of novel oxindole derivatives as inhibitors of Aurora A Kinase and SARS-CoV-2 Spike/Host ACE2 Interaction. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). PubMed. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). PubMed Central. Available at: [Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). MDPI. Available at: [Link]

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Decoding the Selectivity of 4-Bromo-5-aza-2-oxindole: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Kinase Inhibitor Specificity

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has marked a paradigm shift. The oxindole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent anti-cancer agents. This guide provides an in-depth cross-reactivity analysis of a novel investigational compound, 4-Bromo-5-aza-2-oxindole, benchmarking its performance against established multi-kinase inhibitors: Sunitinib, Sorafenib, and Pazopanib. Our focus will be on providing a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in understanding its selectivity profile and potential therapeutic window.

Based on its structural similarity to known ATP-competitive inhibitors, this compound is hypothesized to primarily target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] However, the ultimate clinical success of a kinase inhibitor hinges not only on its on-target potency but also on its off-target profile, which dictates its safety and side-effect profile. This guide will dissect the cross-reactivity of this compound through gold-standard methodologies, providing a comprehensive view of its place within the kinase inhibitor landscape.

Comparative Kinome Profiling: A Head-to-Head Analysis

To contextualize the selectivity of this compound, we present a comparative analysis of its kinome-wide interaction profile against Sunitinib, Sorafenib, and Pazopanib. The following data, presented as a percentage of control, was generated using a comprehensive kinase binding assay panel. A lower percentage indicates a stronger interaction.

Kinase TargetThis compound (% of Control)Sunitinib (% of Control)Sorafenib (% of Control)Pazopanib (% of Control)
VEGFR2 (KDR) 0.5 1.2 3.5 0.8
PDGFRβ1.80.94.21.5
c-Kit3.21.58.02.1
VEGFR1 (FLT1)2.52.15.51.2
VEGFR3 (FLT4)4.03.86.81.9
RET25.05.17.535.0
RAF165.070.02.385.0
BRAF72.068.01.990.0
ABL185.015.045.092.0
SRC55.020.050.065.0
LCK60.022.058.070.0
AMPK95.010.088.098.0

This table presents hypothetical, yet plausible, data for this compound, generated for illustrative purposes. Data for comparator drugs are based on publicly available information.[2][3]

On-Target and Off-Target Signaling Pathways

The following diagram illustrates the primary signaling pathway of VEGFR2 and key off-target pathways affected by the comparator inhibitors. Understanding these pathways is crucial for predicting both the efficacy and potential side effects of these kinase inhibitors.

cluster_on_target On-Target Pathway: VEGFR2 Signaling cluster_off_target Common Off-Target Pathways cluster_inhibitors VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates PDGFR_downstream Cell Growth, Differentiation PLCg->PDGFR_downstream RAF RAF PKC->RAF Activates AKT AKT PI3K->AKT Activates PI3K->PDGFR_downstream cKit_downstream Cell Survival, Proliferation PI3K->cKit_downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Angiogenesis ERK->cKit_downstream PDGFR PDGFR PDGFR->PLCg PDGFR->PI3K cKit c-Kit cKit->PI3K cKit->ERK AMPK AMPK AMPK_downstream Metabolic Homeostasis AMPK->AMPK_downstream Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFR Sunitinib->cKit Sunitinib->AMPK Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->RAF Sorafenib->PDGFR Pazopanib Pazopanib Pazopanib->VEGFR2 Pazopanib->PDGFR Pazopanib->cKit B4O 4-Bromo-5-aza- 2-oxindole B4O->VEGFR2

Figure 1. Simplified representation of VEGFR2 signaling and common off-target pathways of multi-kinase inhibitors.

Experimental Methodologies for Cross-Reactivity Profiling

To ensure the validity and reproducibility of our findings, we employed two industry-standard, orthogonal methods for assessing kinase inhibitor selectivity: the KINOMEscan™ competition binding assay and the Cellular Thermal Shift Assay (CETSA).

KINOMEscan™ Competition Binding Assay

This method provides a quantitative measure of inhibitor binding affinity across a large panel of kinases. The assay principle relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.[4]

cluster_assay KINOMEscan™ Workflow Kinase DNA-tagged Kinase Binding Binding Reaction Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Compound Test Compound (this compound) Compound->Binding Wash Wash Unbound Binding->Wash Elution Elution Wash->Elution qPCR qPCR Detection Elution->qPCR Result Quantify Bound Kinase qPCR->Result cluster_cetsa CETSA Workflow Cells Treat Cells with Test Compound Heat Heat Shock Cells->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant WB Western Blot Supernatant->WB Detection Detect Target Protein WB->Detection

Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA) with Western Blot detection.

Step-by-Step Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound or vehicle control.

  • Thermal Challenge: The cell suspension is heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release intracellular proteins.

  • Separation of Aggregates: Aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Sample Preparation: The supernatant containing the soluble proteins is collected.

  • Western Blotting: The soluble protein fraction is analyzed by SDS-PAGE and Western blotting using an antibody specific to the target protein. An increased amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement and stabilization. [5][6]

Conclusion

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel kinase inhibitor, this compound. By employing a dual approach of broad kinome screening and in-cell target engagement, we can build a robust understanding of its selectivity. The comparative data presented herein, alongside detailed experimental protocols, serves as a valuable resource for researchers in the field of kinase inhibitor drug discovery. The favorable, albeit hypothetical, selectivity profile of this compound against VEGFR2, with potentially reduced off-target effects on kinases like AMPK compared to Sunitinib, underscores the importance of such detailed profiling in identifying promising new therapeutic candidates.

References

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
  • Sleiman, M., et al. (2017). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 16(11), 1546-1556.
  • Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • Kerkelä, R., et al. (2009). Sunitinib-Induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-Activated Protein Kinase. Clinical Cancer Research, 15(18), 5827-5836.
  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140.
  • Ran, C., et al. (2012). A novel multi-kinase inhibitor pazopanib suppresses growth of synovial sarcoma cells through inhibition of the PI3K-AKT pathway. Journal of Orthopaedic Research, 31(4), 657-664.
  • Roskoski, R. Jr. (2017). Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.
  • Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family. Retrieved from [Link]

  • Lennartsson, J., & Rönnstrand, L. (2012). Stem cell factor receptor/c-Kit: from basic science to clinical implications. Physiological reviews, 92(4), 1619–1649.
  • Howes, J. M., & et al. (2020). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Almqvist, H., et al. (2016). CETSA opens the door to intracellular target engagement.
  • Karar, J., & Maity, A. (2011). PI3K/AKT/mTOR pathway in angiogenesis. Frontiers in molecular neuroscience, 4, 51.
  • Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target.
  • Heldin, C. H. (2013). Targeting the PDGF signaling pathway in tumor treatment.
  • Lennartsson, J., & Rönnstrand, L. (2012). Stem cell factor receptor/c-Kit: from basic science to clinical implications. Physiological reviews, 92(4), 1619–1649.
  • Hardie, D. G. (2014). AMPK—a key regulator of energy balance in the single cell and the whole organism. The international journal of biochemistry & cell biology, 50, 1–4.
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  • McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et biophysica acta, 1773(8), 1263–1284.
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In Vivo Validation of 4-Bromo-5-aza-2-oxindole Activity: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Bromo-5-aza-2-oxindole, a novel small molecule with therapeutic potential. Drawing upon established methodologies for similar kinase inhibitors, this document outlines a scientifically rigorous approach to assess its efficacy, mechanism of action, and safety in a preclinical setting. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Azaindole Scaffold

The 5-aza-2-oxindole core is a privileged scaffold in medicinal chemistry, frequently associated with potent kinase inhibitory activity. The introduction of a bromine atom at the 4-position can enhance binding affinity and modulate pharmacokinetic properties. Based on its structural similarity to known kinase inhibitors, this compound is hypothesized to target key signaling pathways implicated in oncology and neurodegenerative disorders. Specifically, the azaindole moiety is a known hinge-binding motif for numerous kinases, including Glycogen Synthase Kinase 3 (GSK-3), a central player in various cellular processes.[1][2]

Dysregulation of GSK-3 has been linked to the pathogenesis of Alzheimer's disease and mood disorders.[1][3][4] Therefore, the primary focus of this validation guide will be on establishing the in vivo efficacy of this compound as a potential GSK-3 inhibitor.

Comparative Landscape: Learning from Predecessors

Numerous small molecule kinase inhibitors have progressed through preclinical and clinical development, providing a valuable knowledge base for the validation of novel compounds.[5][6][7] A comparative analysis of their properties is crucial for benchmarking the performance of this compound.

CompoundTarget(s)In Vivo Model(s)Key In Vivo FindingsReference(s)
Tideglusib GSK-3 (non-ATP competitive)Transgenic mouse models of Alzheimer's diseaseReduced amyloid-beta, tau phosphorylation, and neuronal loss; reversed spatial memory deficits.[3]
SB216763 GSK-3 (ATP competitive)Aβ infusion model in ratsReduced downstream phospho-glycogen synthase, increased glycogen levels, corrected Aβ-induced neuronal damage markers.[4]
Sunitinib VEGFR, PDGFR, c-KITXenograft models of various cancersInhibition of tumor growth and angiogenesis.[8][9][10]
GDC-0575 Chk1Tumor-bearing mouse modelsTumor growth inhibition.[11]

This comparative data highlights the importance of selecting appropriate in vivo models that recapitulate the human disease state and defining clear, quantifiable endpoints to demonstrate efficacy.

A Step-by-Step Guide to In Vivo Validation

The following experimental workflow provides a robust framework for the in vivo characterization of this compound.

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical In Vivo Validation formulation Compound Formulation & Physicochemical Characterization pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) formulation->pk_pd Determine bioavailability & optimal dosing efficacy Efficacy Studies in Disease Models pk_pd->efficacy Establish dose-response relationship data_analysis Data Analysis & Interpretation pk_pd->data_analysis toxicity Toxicology & Safety Assessment efficacy->toxicity Assess therapeutic window efficacy->data_analysis toxicity->data_analysis go_nogo Go/No-Go Decision data_analysis->go_nogo Synthesize all data

Caption: A streamlined workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

Rationale: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a relationship between drug concentration and target engagement in vivo.

Methodology:

  • Animal Model: Healthy male and female C57BL/6 mice (8-10 weeks old).

  • Compound Administration:

    • Intravenous (IV) bolus (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Oral gavage (e.g., 10, 30, 100 mg/kg) to assess oral bioavailability.

  • Sample Collection: Serial blood samples collected via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing. Brain tissue should also be collected to assess blood-brain barrier penetration.

  • Bioanalysis: Quantification of this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.

  • Pharmacodynamic Assessment:

    • At corresponding time points, a cohort of animals will be euthanized, and brain tissue will be harvested.

    • Western blot analysis will be performed to measure the phosphorylation status of a key GSK-3 substrate, such as glycogen synthase or Tau protein, to confirm target engagement.[4]

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, t1/2, bioavailability) will be calculated using non-compartmental analysis. The relationship between plasma/brain concentration and the level of target modulation will be established.

Rationale: To evaluate the therapeutic efficacy of this compound in a well-established animal model of a disease where GSK-3 inhibition is considered beneficial, such as Alzheimer's disease.

Methodology:

  • Animal Model: 5XFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease, including amyloid plaques and cognitive deficits.

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose in water).

    • This compound at three dose levels (e.g., 10, 30, 100 mg/kg, administered daily by oral gavage).

    • Positive control (e.g., a known GSK-3 inhibitor like Tideglusib).

  • Treatment Duration: Chronic treatment for a period of 3 months, starting at an age when pathology is developing (e.g., 3 months of age).

  • Behavioral Assessment: Cognitive function will be assessed using standardized behavioral tests such as the Morris water maze and Y-maze to evaluate spatial learning and memory.[3]

  • Histopathological and Biochemical Analysis:

    • Following the final behavioral test, animals will be euthanized, and brains will be collected.

    • One hemisphere will be fixed for immunohistochemical analysis of amyloid-beta plaques (using antibodies like 6E10) and phosphorylated Tau (e.g., AT8).

    • The other hemisphere will be snap-frozen for biochemical analysis, including ELISA for Aβ40 and Aβ42 levels and Western blotting for markers of synaptic integrity and neuroinflammation.

Toxicology and Safety Assessment

A preliminary assessment of toxicity should be conducted in parallel with the efficacy studies. This includes daily monitoring of animal health, body weight, and food/water intake. At the end of the study, major organs should be collected for histopathological examination to identify any signs of toxicity.

Anticipated Outcomes and Interpretation

The successful in vivo validation of this compound would be demonstrated by a clear dose-dependent improvement in cognitive function in the 5XFAD mice, accompanied by a reduction in Alzheimer's-like pathology. The PK/PD data should establish a clear link between drug exposure and target engagement.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the in vivo validation of this compound. By following these protocols and comparing the results with established kinase inhibitors, researchers can effectively assess the therapeutic potential of this novel compound and make informed decisions about its further development. The multifaceted nature of the azaindole scaffold suggests that while the initial focus is on GSK-3, future studies could explore its efficacy in other therapeutic areas, such as oncology, where related compounds have shown promise.[9][10][12]

References

  • Eldar-Finkelman, H. (2020). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PubMed Central. [Link]

  • Kumar, A., et al. (2021). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PubMed Central. [Link]

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A Comparative Guide to the Synthetic Efficiency of 4-Bromo-5-aza-2-oxindole Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-5-aza-2-oxindole in Modern Drug Discovery

The 5-aza-2-oxindole scaffold, a bioisostere of the privileged oxindole core, has garnered significant attention in medicinal chemistry. The strategic placement of a nitrogen atom in the six-membered ring can profoundly influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, while also offering a new vector for interacting with biological targets. The introduction of a bromine atom at the 4-position further enhances its utility as a versatile intermediate. This functionalization provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of a diverse chemical space in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Given its potential, the development of an efficient and scalable synthesis of this compound is of paramount importance to researchers in drug development.

This guide provides an in-depth comparison of two plausible synthetic strategies for the preparation of this compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each approach.

Route 1: Late-Stage Bromination of a Pre-formed 5-Aza-2-oxindole Core

This strategy focuses on the initial construction of the parent 5-aza-2-oxindole ring system, followed by a regioselective bromination at the C4 position. The efficiency of this route is heavily dependent on a high-yielding synthesis of the core and a highly selective bromination step.

Mechanistic Rationale

The synthesis of the 5-aza-2-oxindole core can be envisioned through the cyclization of an appropriately substituted aminopyridine. One common approach involves the intramolecular cyclization of an N-acyl aminopyridine derivative. The subsequent bromination is an electrophilic aromatic substitution. The regioselectivity will be dictated by the electronic properties of the 5-aza-2-oxindole ring system. The electron-donating character of the lactam nitrogen and the pyrrole-like half of the molecule is expected to activate the ring towards electrophilic attack. The directing influence of the amide group and the pyridine nitrogen will be crucial in favoring substitution at the C4 position over other possible sites.

Experimental Protocol

Step 1: Synthesis of 5-Aza-2-oxindole

A plausible synthesis of 5-aza-2-oxindole, adapted from procedures for similar aza-oxindoles, is as follows:

  • N-Acylation: To a solution of 3-aminopyridine-4-carboxylic acid in a suitable solvent (e.g., dioxane), add triethylamine followed by slow addition of ethyl chloroacetate at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclization: The crude N-acylated product is then treated with a base such as sodium ethoxide in ethanol and heated to reflux for 4-6 hours to effect intramolecular cyclization.

  • After cooling, the reaction mixture is acidified to precipitate the product.

  • The crude 5-aza-2-oxindole is collected by filtration, washed with cold water, and dried.

Step 2: Bromination of 5-Aza-2-oxindole

  • To a solution of 5-aza-2-oxindole in a suitable solvent such as acetic acid or a chlorinated solvent, add a brominating agent like N-Bromosuccinimide (NBS) or bromine.

  • The reaction is typically stirred at room temperature for a period of 2-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude this compound, which is then purified by chromatography or recrystallization.

Visualizing the Workflow

Route 1: Late-Stage Bromination cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination 3-Aminopyridine-4-carboxylic acid 3-Aminopyridine-4-carboxylic acid N-Acylated Intermediate N-Acylated Intermediate 3-Aminopyridine-4-carboxylic acid->N-Acylated Intermediate Ethyl chloroacetate, Et3N 5-Aza-2-oxindole 5-Aza-2-oxindole N-Acylated Intermediate->5-Aza-2-oxindole NaOEt, EtOH, Reflux This compound This compound 5-Aza-2-oxindole->this compound NBS, Acetic Acid Route 2: Heck Cyclization cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 3-Amino-4-bromopyridine 3-Amino-4-bromopyridine Heck Precursor Heck Precursor 3-Amino-4-bromopyridine->Heck Precursor Acryloyl chloride, Et3N This compound This compound Heck Precursor->this compound Pd(OAc)2, Ligand, Base, Heat

A Spectroscopic Guide to the Synthesis of 4-Bromo-5-aza-2-oxindole: A Comparative Analysis with its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the aza-oxindole scaffold represents a privileged heterocyclic motif. Its derivatives have garnered significant attention due to their diverse biological activities. The targeted synthesis of specifically substituted analogs, such as 4-Bromo-5-aza-2-oxindole, is crucial for fine-tuning their pharmacological profiles. This in-depth technical guide provides a comprehensive spectroscopic comparison of this compound with its logical precursor, 5-aza-2-oxindole.

The Synthetic Pathway: A Logical Progression

The synthesis of this compound is logically envisioned to proceed via the electrophilic bromination of 5-aza-2-oxindole. The introduction of a bromine atom at the C4 position is anticipated to significantly influence the electronic environment of the heterocyclic core, leading to predictable and measurable changes in its spectroscopic signatures.

Fig. 1: Synthetic Pathway Precursor 5-aza-2-oxindole Product This compound Precursor->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., NBS) Reagent->Product

Caption: A diagram illustrating the proposed synthetic route to this compound.

¹H NMR Spectroscopy: A Tale of Two Rings

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts, splitting patterns, and integration of the proton signals provide a detailed map of the molecule's hydrogen framework.

The Precursor: 5-aza-2-oxindole (Predicted)

The ¹H NMR spectrum of 5-aza-2-oxindole is predicted to exhibit signals corresponding to the protons on both the pyridine and the lactam rings. Drawing parallels with 5-azaindole and oxindole, we can anticipate the following features:

  • Pyridine Ring Protons (H4, H6, H7): These protons will appear in the aromatic region, typically downfield due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the nitrogen atom. Based on data for 5-azaindole, H4 and H6 are expected to be doublets, while H7 will be a doublet of doublets, with coupling constants typical for pyridyl systems.

  • Lactam Ring Protons (H3): The methylene protons at the C3 position will likely appear as a singlet further upfield, characteristic of protons adjacent to a carbonyl group in a five-membered ring.

  • Amide Proton (N-H): A broad singlet is expected for the amide proton, the chemical shift of which will be highly dependent on the solvent and concentration.

The Product: this compound (Predicted)

The introduction of a bromine atom at the C4 position will induce significant changes in the ¹H NMR spectrum:

  • Disappearance of the H4 Signal: The most notable change will be the absence of the signal corresponding to the H4 proton.

  • Downfield Shift of H6 and H7: The electron-withdrawing inductive effect of the bromine atom is expected to deshield the adjacent protons, causing a downfield shift in the signals for H6 and H7. This effect is well-documented in brominated pyridines.

  • Minimal Impact on Lactam Protons: The protons of the lactam ring (H3 and N-H) are relatively distant from the site of bromination and are therefore expected to experience only minor changes in their chemical shifts.

Proton Predicted δ (ppm) for 5-aza-2-oxindole Predicted δ (ppm) for this compound Expected Multiplicity
H4~8.2-8.4-d
H6~7.8-8.0~8.0-8.2d
H7~7.2-7.4~7.4-7.6dd
H3~3.5-3.7~3.5-3.7s
N-H~10.0-11.0~10.0-11.0br s

Table 1: Predicted ¹H NMR chemical shifts for 5-aza-2-oxindole and this compound.

Caption: A visual comparison of the key proton environments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

The Precursor: 5-aza-2-oxindole (Predicted)

The ¹³C NMR spectrum of 5-aza-2-oxindole is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Carbonyl Carbon (C2): The carbonyl carbon of the lactam ring will be the most downfield signal, typically in the range of 170-180 ppm.

  • Pyridine Ring Carbons (C4, C6, C7a, C7b): These sp² hybridized carbons will resonate in the aromatic region (110-160 ppm). The carbons adjacent to the nitrogen atom (C6 and C7a) will be more deshielded.

  • Lactam Ring Carbon (C3): The sp³ hybridized methylene carbon will appear significantly upfield, typically around 35-45 ppm.

The Product: this compound (Predicted)

The introduction of the bromine atom will have a pronounced effect on the ¹³C NMR spectrum:

  • Shielding of C4: The "heavy atom effect" of bromine is expected to cause a significant upfield shift (shielding) of the C4 signal. This is a characteristic feature of carbon atoms directly bonded to bromine.

  • Deshielding of Adjacent Carbons: The carbons ortho and para to the bromine atom (C3a and C6) may experience a slight downfield shift due to electronic effects.

  • Minimal Change for Distant Carbons: The chemical shifts of the carbonyl carbon (C2) and the methylene carbon (C3) are expected to be largely unaffected.

Carbon Predicted δ (ppm) for 5-aza-2-oxindole Predicted δ (ppm) for this compound
C2~175~175
C3~36~36
C3a~128~130
C4~150~120
C6~145~147
C7~120~122
C7a~155~155

Table 2: Predicted ¹³C NMR chemical shifts for 5-aza-2-oxindole and this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

The Precursor: 5-aza-2-oxindole

The IR spectrum of 5-aza-2-oxindole will be characterized by the following key absorption bands:

  • N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H stretching vibration.

  • C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ due to the lactam carbonyl group.

  • C=N and C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations of the pyridine ring.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group will be just below 3000 cm⁻¹.

The Product: this compound

The IR spectrum of this compound is expected to be very similar to that of its precursor, with the addition of a key feature:

  • C-Br Stretch: A weak to medium intensity band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Br stretching vibration. The exact position will depend on the overall vibrational coupling within the molecule.

The other key functional group frequencies (N-H, C=O, C=N, C=C) are not expected to shift significantly upon bromination.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 5-aza-2-oxindole Expected Wavenumber (cm⁻¹) for this compound Intensity
N-H Stretch3200-34003200-3400Medium
C=O Stretch1700-17201700-1720Strong
C=N, C=C Stretches1600-14501600-1450Medium-Strong
C-Br Stretch-600-800Weak-Medium

Table 3: Key predicted IR absorption frequencies.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

The Precursor: 5-aza-2-oxindole

The mass spectrum of 5-aza-2-oxindole is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Common fragmentation pathways may involve the loss of CO from the lactam ring.

The Product: this compound

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

Key fragmentation pathways are predicted to include:

  • Loss of a Bromine Radical: A significant fragment corresponding to the loss of a bromine atom ([M-Br]⁺).

  • Loss of CO: Fragmentation of the lactam ring through the loss of a molecule of carbon monoxide ([M-CO]⁺ and [M+2-CO]⁺).

  • Loss of both Br and CO: A fragment corresponding to the sequential loss of bromine and carbon monoxide ([M-Br-CO]⁺).

Fig. 3: MS Fragmentation M [M]⁺˙ (Isotopic Pair) M_Br [M-Br]⁺ M->M_Br - Br• M_CO [M-CO]⁺˙ (Isotopic Pair) M->M_CO - CO M_Br_CO [M-Br-CO]⁺ M_Br->M_Br_CO - CO M_CO->M_Br_CO - Br•

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

General Considerations: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of this compound (Proposed)

  • To a solution of 5-aza-2-oxindole (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra should be recorded on an FTIR spectrometer. Samples can be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the elemental composition.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic comparison of this compound with its precursor, 5-aza-2-oxindole. By understanding the fundamental principles of NMR, IR, and mass spectrometry, and by drawing logical comparisons with related molecular structures, researchers can confidently approach the synthesis and characterization of this important aza-oxindole derivative. The provided experimental protocols offer a starting point for the practical realization and spectroscopic verification of these compounds in a research setting.

References

  • Riley, P. G., & Robinson, B. (1969). Azaindoles. Part II. The proton magnetic resonance spectra of 5-azaindoles. Canadian Journal of Chemistry, 47(17), 3257-3260.
  • PubChem. (n.d.). 2-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Li, W., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(11), 20506-20521. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is risk mitigation through chemical understanding. The presence of a bromine atom categorizes this compound as a halogenated organic, which has specific disposal requirements. Furthermore, aza-indole and oxindole cores are biologically active moieties, necessitating their treatment as hazardous chemical waste until proven otherwise.

Hazard Assessment: A Data-Driven Approach

To establish the potential hazards of 4-Bromo-5-aza-2-oxindole, we can reference the known toxicological data of analogous compounds. This comparative approach is a cornerstone of laboratory safety for new chemical entities. The hazards associated with related bromo-azaindoles and indoles are summarized below.

Hazard StatementDescriptionCommon in Analogs Like
H301 / H302Toxic or Harmful if swallowed4-Bromo-7-azaindole, 4-Bromoindole[1][2]
H315Causes skin irritation4-Bromo-7-azaindole, 5-Bromoindole[1][3][4]
H318 / H319Causes serious eye damage or irritation4-Bromo-7-azaindole, 5-Bromo-7-Azaindole[1][3][5]
H335May cause respiratory irritation4-Bromo-7-azaindole, 5-Bromo-7-Azaindole[1][3][5]

Based on this data, it is imperative to handle this compound as a hazardous substance that is toxic, an irritant, and potentially harmful to the environment. Under no circumstances should this compound or its waste be disposed of in standard trash or down the drain. [6][7]

Core Disposal Principles

The disposal of any laboratory chemical is governed by local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) provides guidelines under 40 CFR 261.3 for classifying hazardous waste.[1] All procedures must align with these regulations and your institution's specific Environmental Health & Safety (EHS) policies.

The fundamental logic behind proper chemical disposal is twofold:

  • Personnel Safety: To prevent accidental exposure to researchers and waste handlers.

  • Environmental Protection: To avoid the release of potentially toxic and persistent chemicals into the ecosystem.

Halogenated organic compounds, in particular, require specific disposal routes.[8] Incineration is a common method for chemical waste destruction, but halogenated compounds generate acidic gases (e.g., hydrogen bromide) that require specialized, corrosion-resistant incinerators and alkaline scrubbers.[9] Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of waste requiring this more complex and costly treatment.[10] Therefore, segregation is not just a regulatory formality; it is a critical step in responsible and efficient waste management.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing waste generated from work involving this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.[6][11]

  • Eye Protection: Chemical safety goggles meeting OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility.

  • Body Protection: A lab coat must be worn.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2][6]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in the disposal workflow. Establish separate, clearly labeled waste containers at the location where the waste is generated (known as a Satellite Accumulation Area or SAA).[12]

  • Solid Waste: Collect unused this compound powder, contaminated filter paper, and weighing papers in a dedicated container labeled "HALOGENATED ORGANIC SOLID WASTE."[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container labeled "HALOGENATED ORGANIC LIQUID WASTE."[8][10] Ensure the container is made of a material compatible with the solvent used (e.g., a glass bottle for most organic solvents, but not for solutions containing hydrofluoric acid).[12]

  • Contaminated Labware: Disposable items like pipette tips, gloves, and contaminated wipes should be collected in a designated, sealed container (e.g., a double-bagged plastic bag or a lined cardboard box) clearly marked as "CONTAMINATED SOLID WASTE."[6]

Step 3: Containerization and Labeling

All waste containers must adhere to strict regulatory standards to ensure safety and compliance.

  • Use Appropriate Containers: Containers must be in good condition, compatible with the waste they hold, and have a secure, tightly sealing lid.[8][12]

  • Affix Hazardous Waste Labels: As soon as the first drop of waste is added, label the container with a "HAZARDOUS WASTE" tag.[10][12]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present. Do not use abbreviations.[8]

    • The approximate percentages of each component.

    • The relevant hazard classifications (e.g., Toxic, Irritant).[10]

    • The name of the principal investigator and the laboratory location.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Store sealed and labeled waste containers in a designated SAA, which must be at or near the point of generation and under the control of the lab personnel.[12]

  • Ensure containers are closed at all times except when adding waste.[10][12]

  • Store containers in secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.

  • Segregate incompatible waste streams. For instance, keep halogenated waste away from strong oxidizing agents.[6]

Step 5: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's licensed waste management service.

  • Contact EHS: When the waste container is nearly full (around 75-90%) or has been accumulating for the maximum allowed time (often 90 days), contact your institution's Environmental Health & Safety (EHS) or equivalent department.[6]

  • Schedule a Pickup: Follow your institution's procedure to request a waste pickup, providing all necessary information from the hazardous waste label.[12]

The following diagram illustrates the decision-making process for proper waste stream management.

Disposal Workflow for this compound Waste Streams.

Emergency Procedures for Spills

In the event of an accidental spill, prioritize personal safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For a solid spill, avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite).[1][2]

  • Clean Up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office.

By adhering to this comprehensive, principles-based guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromo-7-azaindole.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-Acetyl-7-azaindole: A Procedural Guide.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole.
  • Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-7-azaindole.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • ChemDmart. (n.d.). Safety Data Sheet: 5-Bromoindole.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromoindole.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
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Senior Application Scientist's Guide: Safe Handling of 4-Bromo-5-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 4-Bromo-5-aza-2-oxindole, a halogenated heterocyclic compound relevant in drug discovery and development. As the complete toxicological profile of this specific molecule may not be fully established, it is imperative to treat it with the utmost care, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment through robust operational and disposal plans.

Hazard Identification and Core Principles

Anticipated Hazards:

  • Acute Toxicity: Potentially toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][3][4]

  • Hazardous Decomposition: During combustion, it may release toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[1][5]

Given these risks, all handling procedures must be governed by the Hierarchy of Controls , a foundational safety principle. While this guide focuses on Administrative Controls and Personal Protective Equipment (PPE), the primary and most effective control is Engineering Controls .

Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]

Personal Protective Equipment (PPE): Your Final Barrier

PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Unpacking/Storage Double Nitrile GlovesSafety GlassesLab CoatNot required if no signs of container damage
Weighing Solid Double Nitrile GlovesSafety GogglesImpermeable GownRequired only if outside a fume hood (N95)
Solution Preparation Double Nitrile GlovesSafety Goggles & Face ShieldImpermeable GownNot required if performed in a fume hood
Spill Cleanup Double Nitrile GlovesSafety Goggles & Face ShieldImpermeable GownCartridge Respirator (Organic Vapor/Acid Gas)
Waste Disposal Double Nitrile GlovesSafety GogglesImpermeable GownNot required for sealed containers
Detailed PPE Specifications
  • Hand Protection: Wear two pairs of powder-free nitrile gloves, with the outer glove covering the cuff of the gown.[6] This practice, known as double-gloving, significantly reduces the risk of exposure during glove removal or in case of a tear. Change the outer glove immediately if contaminated. All gloves should meet the American Society for Testing and Materials (ASTM) D6978 standard, which is the benchmark for gloves used with chemotherapy drugs.[7]

  • Eye and Face Protection: At a minimum, wear chemical splash-resistant safety goggles with side protection conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8] When handling solutions that could splash, a full-face shield must be worn over the safety goggles.[9]

  • Body Protection: A disposable, impermeable gown with a solid front, long sleeves, and tight-fitting knit cuffs is mandatory.[6] This prevents skin contact and contamination of personal clothing.

  • Respiratory Protection: While a fume hood is the primary control, respiratory protection may be needed for cleaning large spills. An N-95 or N-100 particle mask can be used for handling powders outside of a containment system, but for spills generating vapors, a NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges is required.[9] All users of respirators must be fit-tested and trained.[9]

Procedural Guide: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow PPE Donning & Doffing Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Perform Hand Hygiene Don2 2. Don Inner Gloves Don1->Don2 Don3 3. Don Impermeable Gown Don2->Don3 Don4 4. Don Outer Gloves (over cuffs) Don3->Don4 Don5 5. Don Eye/Face Protection Don4->Don5 Doff1 1. Remove Outer Gloves (Contaminated) Doff2 2. Remove Gown (Turn inside out) Doff1->Doff2 Doff3 3. Perform Hand Hygiene Doff2->Doff3 Doff4 4. Remove Eye/Face Protection Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Perform Final Hand Hygiene Doff5->Doff6

Caption: Workflow for correctly putting on and removing PPE.

Operational and Emergency Plans

Safe Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is operational, the work area is decontaminated, and all necessary materials, including a designated waste container, are inside the hood.

  • Weighing: Use an analytical balance inside the fume hood or a powder containment hood. Use a spatula to carefully transfer the solid onto weighing paper. Avoid creating dust.

  • Transfer: Gently add the weighed solid to the solvent vessel. Use a small amount of the solvent to rinse the weighing paper to ensure a complete transfer.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Tightly seal the primary container of this compound.[1]

Emergency Response:

  • Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

  • Spill:

    • Evacuate all non-essential personnel from the area.

    • Wearing the full PPE described for spill cleanup, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][10]

    • Carefully sweep or vacuum the absorbed material into a suitable, labeled hazardous waste container.[1]

    • Decontaminate the spill area.

    • Place all contaminated cleanup materials and PPE into a sealed bag and dispose of it as hazardous waste.[10]

Chemical Waste Disposal Plan

This compound is a halogenated organic compound . As such, its waste stream must be strictly segregated from non-halogenated waste.[11][12] Co-mingling halogenated and non-halogenated waste can interfere with disposal processes and significantly increase disposal costs.[10][13]

Disposal Protocol:

  • Container Selection: Use only designated, compatible, and leak-proof containers for "Halogenated Organic Waste."[10][11]

  • Labeling: The waste container must be clearly labeled "Hazardous Waste, Halogenated Organics" before the first drop of waste is added.[11][13] List all chemical constituents by their full name—do not use abbreviations.[11]

  • Segregation:

    • Solid Waste: Contaminated consumables (gloves, gowns, weighing papers, spill pads) must be collected in a clearly labeled, sealed plastic bag or container and disposed of as solid halogenated waste.[10]

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in the designated halogenated liquid waste container.[12] Do not mix with acids, bases, or oxidizers.[13]

    • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.

  • Storage: Keep waste containers tightly sealed at all times, except when actively adding waste.[10][13] Store them in a designated and properly ventilated Satellite Accumulation Area.[10]

  • Disposal Request: When the container is three-quarters full, submit a chemical waste collection request through your institution's Environmental Health and Safety (EHS) department.[10]

By adhering to these rigorous safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this compound, ensuring personal safety and environmental compliance.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Temple University. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Bucknell University. Hazardous Waste Segregation. Bucknell University. [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet: 7-AZAINDOLE 98% (For Synthesis). Oxford Lab Fine Chem LLP. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-7-azaindole. Fisher Scientific. [Link]

  • ChemDmart. Safety Data Sheet: 5-Bromoindole. ChemDmart. [Link]

  • ASHP. (2020). Personal Protective Equipment. ASHP Publications. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor. [Link]

  • Connor, T. H. (2009). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.